5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClN3S/c4-3-7-6-2(1-5)8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGTVFPDJGHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195737-25-8 | |
| Record name | 5-chloro-1,3,4-thiadiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis in the current literature, this guide outlines a rational and scientifically sound multi-step approach based on well-established chemical transformations. The proposed synthesis starts from the commercially available 2-amino-5-chloro-1,3,4-thiadiazole and proceeds via a diazotization reaction followed by a Sandmeyer cyanation. This document furnishes a detailed, step-by-step protocol for this proposed route, including the underlying chemical principles, key reaction parameters, and methods for purification and characterization. Safety considerations and potential challenges are also discussed to provide a thorough resource for researchers in the field.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological properties, including antimicrobial, antifungal, anticancer, and antiviral activities.[1][2] The unique electronic properties of the thiadiazole ring, coupled with its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.
The target molecule, this compound, incorporates two key reactive groups: a chloro substituent at the 5-position and a carbonitrile group at the 2-position. The chloro group can serve as a leaving group for nucleophilic substitution reactions, allowing for further molecular elaboration. The carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing numerous avenues for the synthesis of a library of derivatives. The combination of these functionalities on the thiadiazole core makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Proposed Synthetic Pathway
Given the absence of a direct reported synthesis for this compound, a logical and efficient synthetic route is proposed, commencing from the readily available starting material, 2-amino-5-chloro-1,3,4-thiadiazole. This proposed pathway involves two key transformations:
-
Diazotization of the 2-amino group to form a diazonium salt.
-
Sandmeyer Cyanation of the diazonium salt to introduce the carbonitrile functionality.
The Sandmeyer reaction is a well-established method for the conversion of aromatic and heteroaromatic amines to a variety of functional groups, including halogens and nitriles, via a diazonium salt intermediate.[3] This reaction has been successfully applied to 2-amino-1,3,4-thiadiazole derivatives, making it a highly plausible approach for the synthesis of the target molecule.[3]
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the proposed . It is important to note that these protocols are based on established procedures for similar transformations and may require optimization for this specific substrate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Amino-5-chloro-1,3,4-thiadiazole | 16969-33-0 | 135.58 | ≥97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% | Merck |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | 37% | Fisher Scientific |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | ≥99% | Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.8% | VWR Chemicals |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ≥99.5% | Honeywell |
| Hexane | 110-54-3 | 86.18 | ≥98.5% | Avantor |
Step 1: Diazotization of 2-Amino-5-chloro-1,3,4-thiadiazole
Causality behind Experimental Choices: The diazotization of heteroaromatic amines is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the resulting diazonium salt. Hydrochloric acid is used to generate nitrous acid in situ from sodium nitrite and to maintain a low pH. The reaction is performed at 0-5 °C to prevent the premature decomposition of the diazonium salt.
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloro-1,3,4-thiadiazole (1.36 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and add it dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is typically indicated by a clear or slightly yellow solution. This solution should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
Causality behind Experimental Choices: The Sandmeyer reaction with copper(I) cyanide is a classic method for introducing a nitrile group onto an aromatic or heteroaromatic ring. The copper(I) catalyst facilitates the decomposition of the diazonium salt and the formation of the C-CN bond. The reaction is typically performed at a slightly elevated temperature to promote the reaction, but care must be taken to control the evolution of nitrogen gas.
Protocol:
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) in water (20 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Warm the copper(I) cyanide solution to 60-70 °C in a water bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and then extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the solvents may need to be optimized based on TLC analysis.
Characterization
Table of Expected Spectroscopic Data:
| Technique | Expected Characteristics |
| ¹H NMR | No proton signals are expected as the molecule does not contain any hydrogen atoms. |
| ¹³C NMR | Three signals are expected: one for the carbon of the nitrile group (δ ≈ 110-120 ppm), and two for the carbon atoms of the thiadiazole ring (δ ≈ 150-170 ppm). |
| IR (KBr) | A sharp absorption band corresponding to the C≡N stretch is expected around 2230-2250 cm⁻¹. Characteristic absorptions for the C=N and C-S bonds of the thiadiazole ring are also expected. |
| Mass Spec. | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
Reaction Mechanism
The proposed synthesis proceeds through a well-understood reaction mechanism involving the formation of a diazonium salt followed by a copper-catalyzed nucleophilic substitution.
Caption: Proposed reaction mechanism for the synthesis.
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with care.
-
Copper(I) Cyanide: Copper(I) cyanide is highly toxic and can be fatal if swallowed or if it comes into contact with skin. It releases toxic hydrogen cyanide gas upon contact with acids. All work with cyanides must be performed with extreme caution, and a cyanide antidote kit should be available.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors.
Conclusion
This technical guide outlines a rational and feasible synthetic route for this compound, a promising building block for the development of new chemical entities. The proposed two-step synthesis, involving diazotization and Sandmeyer cyanation, is based on well-established and reliable chemical transformations. While this guide provides a detailed experimental protocol, researchers should be aware that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The successful synthesis of this target molecule will provide a valuable intermediate for the exploration of novel 1,3,4-thiadiazole derivatives with potential applications in drug discovery and materials science.
References
- Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Serbian Chemical Society, 76(1), 1-8.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- Hassan, S. Y. (2013). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Saudi Chemical Society, 17(1), 3-13.
- Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties.
- Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 835-844.
- Akhtar, T., et al. (2010). Synthesis of some novel 2-amino-5-substituted 1,3,4-thiadiazole derivatives as potential antidepressant and anticonvulsant agents. Journal of the Chemical Society of Pakistan, 32(5), 633-639.
- Krasnokutskaya, E. A., et al. (2007). A new, one-step, effective protocol for the iodination of aromatic and heterocyclic compounds via aprotic diazotization of amines. Synthesis, 2007(01), 81-84.
- Özdemir, N., et al. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bilimleri Enstitüsü Dergisi, 20(1), 327-340.
- Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 835-844.
- Gümüş, F., et al. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 19(7), 9571-9585.
- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
- Mahendrasinh, M. R., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1599-1608.
- Bakunov, S. A., et al. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry, 82(9), 4874-4884.
- Pasinszki, T., & Veszprémi, T. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure, 1108, 344-351.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2013). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. Journal of Applicable Chemistry, 2(4), 811-817.
- Wang, Y., et al. (2020). Synthesis of 2-Imino-1,3,4-thiadiazoles from Hydrazides and Isothiocyanates via Sequential Oxidation and P(NMe2)3-Mediated Annulation Reactions. Organic Letters, 22(11), 4378-4382.
- De Gruyter. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Păltinean, R., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1405-1418.
- Wu, J., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
- Baran, E. J. (2003). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of the Chilean Chemical Society, 48(2).
- Patel, K. D., et al. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. Indian Journal of Heterocyclic Chemistry, 19(1), 83-84.
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An In-Depth Technical Guide to 5-Chloro-1,3,4-thiadiazole-2-carbonitrile: A Versatile Scaffold for Chemical Innovation
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its five-membered aromatic structure, containing one sulfur and two nitrogen atoms, imparts a unique combination of properties. The heteroatoms introduce dipoles, enhance binding interactions with biological targets, and improve metabolic stability.[1] The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which allows its derivatives to interfere with biological processes such as DNA replication.[2] This has led to the development of a wide array of compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]
5-Chloro-1,3,4-thiadiazole-2-carbonitrile (CAS No. 195737-25-8) emerges as a particularly valuable building block within this chemical class. The presence of a reactive chlorine atom at the 5-position and a cyano group at the 2-position offers orthogonal handles for chemical modification. The electron-withdrawing nature of both the thiadiazole ring and its substituents makes the carbon atoms susceptible to nucleophilic attack, opening avenues for the synthesis of diverse molecular architectures.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this versatile scaffold.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, we can infer its likely properties from closely related analogs and the inherent characteristics of the 1,3,4-thiadiazole ring system.
| Property | Value/Information | Source/Rationale |
| CAS Number | 195737-25-8 | [5] |
| Molecular Formula | C₃ClN₃S | [5] |
| Molecular Weight | 145.57 g/mol | [5] |
| Physical State | Likely a low-melting solid or crystalline solid. | Inferred from related compounds like Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate which has a melting point of 29 °C.[6] |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, ethers, and chlorinated solvents. | Based on the properties of similar heterocyclic compounds.[6] |
| Purity | Commercially available with a purity of at least 95%. | [5] |
Synthesis and Characterization: A Proposed Experimental Protocol
Proposed Synthesis Workflow
Sources
An In-Depth Technical Guide to 5-Chloro-1,3,4-thiadiazole-2-carbonitrile: Structure, Bonding, and Synthetic Insights for Drug Discovery
Executive Summary: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on a specific, highly reactive derivative: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. We will delve into its molecular architecture, the nuances of its chemical bonding, and its anticipated reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both theoretical understanding and practical insights into leveraging this promising heterocyclic building block for the synthesis of novel therapeutic agents.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms.[3] Its significance in drug design is multi-faceted. The ring system is a bioisostere of pyrimidine, a key component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes.[1] Furthermore, the inherent electronic properties of the 1,3,4-thiadiazole nucleus, characterized by its electron-deficient nature, contribute to its metabolic stability and ability to engage in favorable interactions with biological targets.[4]
Molecular Structure and Bonding of this compound
The chemical structure of this compound is defined by the core 1,3,4-thiadiazole ring, with a chlorine atom substituted at the 5-position and a nitrile group at the 2-position.
Figure 1: Chemical structure of this compound.
Aromaticity and Electron Distribution
The 1,3,4-thiadiazole ring is aromatic, a property conferred by the delocalization of π-electrons across the five-membered ring. This aromaticity contributes to the planarity and stability of the molecule. The presence of two electronegative nitrogen atoms and a sulfur atom significantly influences the electron density distribution, rendering the carbon atoms at positions 2 and 5 electron-deficient.[4] This electron deficiency is a key determinant of the molecule's reactivity.
Inductive and Resonance Effects of Substituents
The chloro and carbonitrile substituents further modulate the electronic properties of the thiadiazole ring through inductive and resonance effects.
-
5-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further depletes electron density from the C5 carbon, making it a prime target for nucleophilic attack.
-
2-Carbonitrile Group: The nitrile group (-CN) is also strongly electron-withdrawing, primarily through a resonance effect (-M) and a significant inductive effect (-I). This group enhances the overall electron-deficient nature of the thiadiazole ring.
The synergistic electron-withdrawing nature of both substituents makes this compound a highly electrophilic species.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₃ClN₃S | Based on chemical structure |
| Molecular Weight | 145.57 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for small, chlorinated heterocyclic compounds |
| Melting Point | Moderately high | Aromaticity and polar nature suggest strong intermolecular forces |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Polarity of the molecule and functional groups |
| LogP | 1.0 - 2.0 | Estimated based on similar heterocyclic structures |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of 1,3,4-thiadiazoles.[5][6] A common approach involves the cyclization of thiosemicarbazide derivatives.
Figure 2: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Thiosemicarbazone Formation: Thiosemicarbazide is reacted with an appropriate dicarbonyl compound, such as oxalyl chloride, to form a thiosemicarbazone intermediate.
-
Cyclization: The intermediate is then cyclized, often under acidic or dehydrating conditions, to form the 1,3,4-thiadiazole ring. This would likely yield a precursor such as 5-hydroxy-1,3,4-thiadiazole-2-carbonitrile.
-
Chlorination: The hydroxyl group at the 5-position can then be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the thiadiazole ring, particularly at the C5 position.
Figure 3: Key reactivity sites of this compound.
-
Nucleophilic Substitution at C5: The chlorine atom at the C5 position is an excellent leaving group, and the carbon to which it is attached is highly electron-deficient. This makes the molecule highly susceptible to nucleophilic aromatic substitution reactions.[7] A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride, providing a versatile handle for the introduction of diverse functional groups.
-
Reactions of the Nitrile Group: The carbonitrile group can undergo various transformations common to nitriles. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Additionally, it can be reduced to a primary amine or an aldehyde, or be reacted with organometallic reagents to form ketones.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic features of this compound can be guided by data from structurally similar 1,3,4-thiadiazole derivatives.[8][9][10]
| Spectroscopy | Predicted Features |
| ¹H-NMR | No signals expected due to the absence of protons on the core structure. |
| ¹³C-NMR | Three distinct signals are expected: one for the carbon of the nitrile group (δ ~110-120 ppm), and two for the carbons of the thiadiazole ring (C2 and C5, δ ~150-170 ppm). The carbon attached to the chlorine (C5) would likely be more deshielded.[11][12][13] |
| IR | A sharp, strong absorption band around 2230-2260 cm⁻¹ characteristic of the C≡N stretch. Bands in the 1600-1400 cm⁻¹ region corresponding to C=N and C-N stretching vibrations of the thiadiazole ring. A C-Cl stretching vibration would be expected in the fingerprint region (below 800 cm⁻¹).[8][14] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of Cl, CN, or cleavage of the thiadiazole ring.[15][16][17] |
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The ease of nucleophilic substitution at the C5 position allows for the introduction of various pharmacophores to modulate biological activity.
Given the known activities of other 1,3,4-thiadiazole derivatives, compounds derived from this scaffold could be explored for:
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a common feature in many antimicrobial and antifungal agents.[2]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory and analgesic properties.
-
Antiviral Activity: The 1,3,4-thiadiazole scaffold has been incorporated into compounds with antiviral properties.[18]
The combination of a reactive handle (the chloro group) and a modifiable functional group (the nitrile) makes this compound a highly attractive building block for combinatorial chemistry and high-throughput screening in drug discovery programs.
Safety Precautions
While a specific safety data sheet for this compound is not available in the provided search results, based on its structure and related compounds, it should be handled with care. It is likely to be a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
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13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
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- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., ... & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Al-Jumaili, M. H. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(6), 1018-1027.
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Retrieved from [Link]
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, A. M. (2020). N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Journal of Heterocyclic Chemistry, 57(1), 309-318.
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NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
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1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Retrieved from [Link]
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1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. Retrieved from [Link]
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Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[8][12][19]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1879(3), 032103.
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2021). PubMed. Retrieved from [Link]
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1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Abstract
5-Chloro-1,3,4-thiadiazole-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique electronic architecture, dictated by the synergistic effects of the electron-deficient 1,3,4-thiadiazole ring and two powerful electron-withdrawing substituents (chloro and carbonitrile), establishes a distinct and predictable reactivity profile. This technical guide provides a comprehensive analysis of the molecule's primary electrophilic and nucleophilic centers. We will dissect the electronic properties governing its reactivity, detail the mechanisms of its characteristic reactions, and provide field-proven experimental protocols for its synthetic transformations. The principal electrophilic site is identified as the C5 carbon, which readily undergoes nucleophilic aromatic substitution (SNAr), while the primary nucleophilic centers are the ring nitrogen atoms (N3 and N4), which are susceptible to electrophilic attack. A thorough understanding of this dual reactivity is paramount for researchers leveraging this compound as a versatile building block in drug discovery and materials science.
Part 1: Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered immense attention as a "privileged scaffold" in modern chemistry.[1] This classification stems from its prevalence in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and antiviral agents.[2][3] The ring system's inherent properties—such as its planarity, aromaticity, and ability to act as a bioisostere for other rings like pyrimidine—contribute to its favorable interaction with biological targets.[3][4]
This compound represents a particularly valuable derivative. The strategic placement of a chloro group, a competent leaving group, and a carbonitrile group, a versatile synthetic handle, creates a powerful intermediate for the construction of complex molecular architectures. This guide will illuminate the fundamental principles that govern its synthetic utility.
Part 2: Molecular and Electronic Structure Analysis
The reactivity of this compound is a direct consequence of its electronic landscape. The molecule's properties are not merely the sum of its parts but a result of the interplay between the heterocyclic core and its substituents.
-
1,3,4-Thiadiazole Ring: This ring is inherently electron-deficient.[4] The two pyridine-like nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the electron density at the C2 and C5 carbon atoms. This makes the ring system generally unreactive toward electrophilic substitution but highly activated for nucleophilic attack.[4][5]
-
Chloro Substituent (-Cl): Attached at C5, the chlorine atom exerts a powerful -I (inductive) effect, further depleting the electron density at the point of attachment. This polarization of the C-Cl bond makes the C5 carbon highly electrophilic.
-
Carbonitrile Substituent (-C≡N): The cyano group is one of the strongest electron-withdrawing groups in organic chemistry. It deactivates the ring through both inductive and resonance effects, amplifying the electron deficiency of the entire heterocyclic system and further activating the C5 position toward nucleophilic attack.
This confluence of electron-withdrawing effects establishes a clear hierarchy of reactive sites within the molecule.
Caption: Structure of this compound.
The diagram below illustrates the cumulative electron-withdrawing effects that dictate the molecule's reactivity.
Caption: Visualization of electron-withdrawing forces targeting C5.
Summary of Predicted Reactive Sites
| Site | Type | Governing Factors | Predicted Reaction Type |
| C5 Carbon | Primary Electrophilic | Attached to good leaving group (-Cl); Activated by electron-withdrawing ring and -CN group. | Nucleophilic Aromatic Substitution (SNAr) |
| Ring Nitrogens (N3, N4) | Primary Nucleophilic | Lone pair of electrons available on pyridine-like nitrogens. | Electrophilic Attack (e.g., Alkylation, Protonation) |
| Nitrile Carbon | Secondary Electrophilic | Polarization of the C≡N triple bond. | Addition by strong nucleophiles (e.g., Grignards) |
| Nitrile Nitrogen | Secondary Nucleophilic | Lone pair of electrons. | Coordination to Lewis acids, Electrophilic attack |
| Sulfur Atom (S1) | Tertiary Nucleophilic | Lone pair of electrons. | Attack by very strong electrophiles (e.g., oxidation) |
Part 3: Analysis of Electrophilic Sites and Reactivity
The most significant aspect of this molecule's reactivity is the susceptibility of the C5 carbon to nucleophilic attack. The combination of a good leaving group (chloride) and a highly electron-poor aromatic system makes this position a prime target for SNAr reactions.[5]
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (Nu⁻) attacks the electrophilic C5 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively by the electron-withdrawing nitrogen atoms and the cyano group.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Caption: Workflow for the SNAr reaction at the C5 position.
Experimental Protocol: Synthesis of a 5-Amino-1,3,4-thiadiazole Derivative
This protocol describes a general procedure for the reaction of this compound with a generic secondary amine, a common transformation in medicinal chemistry.[6]
Objective: To replace the C5 chloro substituent with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperidine, Morpholine) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (0.1 M concentration)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel), appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in the chosen solvent (e.g., Acetonitrile).
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.
-
-
Addition of Reagents: Add the secondary amine (1.2 eq) to the solution, followed by the dropwise addition of the base (TEA, 1.5 eq).
-
Causality: The base (TEA) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[7] An excess of the amine is used to ensure complete consumption of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material spot is no longer visible.
-
Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to a new, typically more polar, product.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in Ethyl Acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Causality: The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure 5-substituted amino derivative.
Part 4: Analysis of Nucleophilic Sites and Reactivity
While the carbon skeleton is electrophilic, the heteroatoms provide sites of nucleophilicity. The most prominent nucleophilic centers are the ring nitrogen atoms.
Mechanism: N-Alkylation
The lone pair of electrons on either of the pyridine-like nitrogens (N3 or N4) can act as a nucleophile, attacking an electrophile such as an alkyl halide. This results in the formation of a quaternary 1,3,4-thiadiazolium salt.[5] This reaction is a fundamental process for modifying the electronic properties and solubility of the heterocyclic core.
Caption: General workflow for the N-alkylation of the thiadiazole ring.
Experimental Protocol: Synthesis of a 1,3,4-Thiadiazolium Salt
Objective: To alkylate a ring nitrogen using an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound (1.0 eq) in anhydrous acetonitrile.
-
Causality: Anhydrous conditions are crucial to prevent the reaction of the electrophile with water.
-
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-50 °C. The formation of a precipitate often indicates the formation of the salt.
-
Self-Validation: The formation of a solid provides a simple visual cue that the reaction is proceeding.
-
-
Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot to confirm the consumption of the starting material.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and triturate with diethyl ether to induce precipitation.
-
Causality: Thiadiazolium salts are typically insoluble in non-polar solvents like diethyl ether, allowing for easy isolation.
-
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum to yield the pure 1,3,4-thiadiazolium salt.
Part 5: Summary and Applications
The reactivity of this compound is characterized by a well-defined dichotomy:
-
Electrophilic Center: The C5 carbon is highly activated for nucleophilic aromatic substitution (SNAr) , allowing for the facile introduction of a wide variety of nucleophiles (N-based, S-based, O-based, etc.).
-
Nucleophilic Centers: The ring nitrogens possess available lone pairs, making them prime targets for electrophilic attack , leading to the formation of thiadiazolium salts.
This predictable and orthogonal reactivity makes this compound an exceptionally powerful building block. By selectively targeting these sites, medicinal chemists can rapidly generate large libraries of diverse compounds for structure-activity relationship (SAR) studies. In materials science, this scaffold can be incorporated into larger polymeric or conjugated systems, where its electronic properties can be finely tuned through substitution at these reactive handles.
Part 6: References
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
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Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. International Journal of Inorganic and Bioinorganic Chemistry, 12, 1-8. [Link]
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Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]
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Yakan, H., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports, 9(1), 19277. [Link]
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Adnan, S., & Al-Masoudi, W. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
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Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[7][8][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]
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Kumar, R., & Kumar, S. (2013). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 5(2), 143-153. [Link]
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Çavuş, M. S., & Muğlu, H. (2018). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Química Nova, 41(7), 745-755. [Link]
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Al-Azzawi, A. M. J. (2016). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. Journal of Applicable Chemistry, 5(4), 825-831. [Link]
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Karakuş, S. (2023). Thiadiazoles and Their Properties. ISRES. [Link]
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Pasinszki, T., et al. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. [Link]
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Weinstock, L. M., & Pollak, P. I. (1968). U.S. Patent No. 3,391,152. Washington, DC: U.S. Patent and Trademark Office.
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Abdeltawab, A. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. [Link]
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Głowacka, I. E., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(21), 6436. [Link]
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Çetinkaya, Y., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29505-29517. [Link]
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Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1531–1544. [Link]
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Al-Masoudi, W. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
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Romano, E., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30043–30055. [Link]
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Abouzid, K. M., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(7), 1699. [Link]
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Werber, G., Buccheri, F., & Gentile, M. (1977). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Journal of Heterocyclic Chemistry, 14(7), 1263–1265. [Link]
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PubChem. (n.d.). 5-Chloro-3-(4-methylphenyl)-1,2,4-thiadiazole. Retrieved from [Link]
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Demchenko, A. M., et al. (2021). Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. ResearchGate. [Link]
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Forgac, M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(12), 2774. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Introduction
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent stability of this five-membered aromatic ring system, combined with its capacity for hydrogen bonding and serving as a two-electron donor system, makes it a privileged structure in drug design.[1][3][4] The subject of this guide, 5-Chloro-1,3,4-thiadiazole-2-carbonitrile, is a functionalized derivative with potential as a synthetic building block for novel therapeutic agents.
This document provides a comprehensive, multi-technique spectroscopic framework for the unambiguous structural elucidation and purity assessment of this molecule. As Senior Application Scientists, we recognize that robust characterization is the bedrock of chemical research and drug development. Therefore, this guide moves beyond simple data reporting to explain the causality behind experimental choices and demonstrates how an integrated analytical approach forms a self-validating system for absolute structural confirmation. We will detail the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Signatures
Before delving into experimental protocols, a foundational analysis of the molecule's structure allows us to predict the key spectroscopic features that will serve as our analytical guideposts.
Structure:
-
1,3,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. This core will exhibit characteristic vibrations in the IR spectrum and unique chemical shifts in the ¹³C NMR spectrum.[1][5][6]
-
Nitrile Group (-C≡N): This functional group possesses a strong, sharp stretching vibration in a relatively clean region of the IR spectrum, making it an excellent diagnostic marker.[7][8]
-
Chloro Substituent (-Cl): The C-Cl bond will have a characteristic stretching frequency in the fingerprint region of the IR spectrum. Critically, the presence of the chlorine atom will produce a distinct isotopic pattern in the mass spectrum.[9][10]
The aprotonic nature of the molecule (lacking any hydrogen atoms) means that ¹H NMR spectroscopy will serve not for direct structural elucidation, but as an exceptionally sensitive tool for assessing the presence of proton-containing impurities.
Integrated Characterization Workflow
Caption: Overall workflow for the spectroscopic characterization.
Part 1: Vibrational Spectroscopy (FT-IR)
Principle & Rationale
FT-IR spectroscopy is the ideal first-pass analytical technique. It provides rapid and definitive confirmation of the presence of key functional groups by measuring the absorption of infrared radiation corresponding to the vibrational energies of specific chemical bonds. For this molecule, our primary targets are the nitrile (C≡N), the thiadiazole ring (C=N), and the carbon-chlorine (C-Cl) bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is the preferred method for a solid sample as it requires minimal preparation and ensures excellent data quality.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-grade isopropanol-soaked swab and running a background scan. The background spectrum should be a flat line, free of atmospheric (CO₂, H₂O) or solvent peaks.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak-picking analysis using the instrument software.
Data Interpretation
The resulting spectrum is a map of the molecule's vibrational modes. The key is to identify the diagnostic peaks that confirm the core structural features.
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Authoritative Grounding |
| Nitrile (C≡N) | ~2240 - 2260 | Sharp, Strong | The C≡N triple bond has a high force constant, resulting in a stretching vibration in a unique spectral region with few interferences. Its position is slightly higher than conjugated nitriles due to the electron-withdrawing nature of the thiadiazole ring.[7][8] |
| Thiadiazole (C=N) | ~1580 - 1620 | Medium to Strong | This absorption is characteristic of the C=N stretching vibration within the aromatic heterocyclic ring. Its exact position is influenced by the substituents on the ring.[2][5][11] |
| Thiadiazole Ring | ~1400 - 1000 | Series of Medium/Weak | These absorptions arise from complex stretching and bending vibrations of the entire ring system (e.g., C-N, C-S stretches), contributing to the fingerprint region.[2][12] |
| Carbon-Chlorine (C-Cl) | ~850 - 550 | Strong | The C-Cl stretch occurs in the lower frequency fingerprint region. This region can be complex, but a strong band here is expected and consistent with the presence of the chloro-substituent.[9][10][13] |
Self-Validation Checkpoint: The presence of a sharp, strong peak around 2250 cm⁻¹ is a powerful, almost definitive, indicator of the nitrile group. The absence of broad bands in the 3200-3600 cm⁻¹ region confirms the lack of -OH or -NH groups, ruling out many potential side products or starting materials.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale
NMR spectroscopy provides the most detailed information about the atomic framework of a molecule. By probing the magnetic properties of atomic nuclei (specifically ¹³C for the skeleton and ¹H for purity), we can map out the chemical environment of each unique atom.
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is often a good starting choice for nitrogen-containing heterocycles due to its high solubilizing power.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves collecting a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration). A typical spectral width would be from 0 to 200 ppm.
Caption: Workflow for NMR sample preparation and analysis.
Data Interpretation
Due to the molecule's symmetry, we expect exactly three distinct signals in the ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Authoritative Grounding |
| C2 (Thiadiazole) | ~162 - 168 | This carbon is bonded to two electronegative nitrogen atoms and a chlorine atom, leading to significant deshielding and a downfield shift. This is consistent with data for substituted 1,3,4-thiadiazoles.[1][6] |
| C5 (Thiadiazole) | ~155 - 160 | This carbon is also deshielded by two adjacent nitrogen atoms but is attached to the less electronegative nitrile group compared to chlorine, resulting in a slightly more upfield position relative to C2. |
| C≡N (Nitrile) | ~110 - 115 | Nitrile carbons typically appear in this region of the spectrum. The chemical shift is distinct from aromatic and carbonyl carbons, providing a clear diagnostic signal.[14][15] |
¹H NMR Spectroscopy: A Stringent Purity Test
Rationale & Interpretation
The pure target molecule is aprotonic. Therefore, the ¹H NMR spectrum should be devoid of any signals, with the exception of the residual solvent peak (e.g., ~2.50 ppm for DMSO-d₅ in DMSO-d₆) and its satellites. The appearance of any other signals is a direct indication of proton-containing impurities, such as residual solvents from synthesis or unreacted starting materials. This makes ¹H NMR an exceptionally powerful and quantitative tool for purity assessment.
Part 3: Mass Spectrometry (MS)
Principle & Rationale
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, corroborating evidence of its structure. For this molecule, the most vital diagnostic feature will be the isotopic signature of chlorine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that is excellent for generating the intact molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-250). Ensure the instrument is calibrated to provide high mass accuracy (sub-5 ppm).
Data Interpretation
Molecular Formula: C₃ClN₃S Monoisotopic Mass (for ³⁵Cl): 144.9634 g/mol Monoisotopic Mass (for ³⁷Cl): 146.9605 g/mol
| Feature | Expected Observation (m/z) | Rationale & Authoritative Grounding |
| Molecular Ion [M]⁺ | 144.9634 & 146.9605 | The spectrum should show two distinct peaks for the molecular ion, separated by approximately 2 m/z units. |
| Isotopic Pattern | Relative Intensity Ratio of ~3:1 | The natural abundance of chlorine isotopes is ~75.8% ³⁵Cl and ~24.2% ³⁷Cl. This results in a characteristic M⁺ and M+2 peak pattern with an intensity ratio of roughly 3:1, which is an unmistakable signature for a molecule containing one chlorine atom. |
| Plausible Fragments | [M-Cl]⁺ (m/z ~110)[M-CN]⁺ (m/z ~119) | Fragmentation analysis (MS/MS) can further validate the structure. Common losses would include the chlorine radical or the nitrile group.[16][17] |
Integrated Analysis: The Self-Validating System
No single technique provides absolute proof. True confidence in structural assignment comes from the seamless integration of all spectroscopic data, where each result logically supports and validates the others.
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discovery and history of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
An In-Depth Technical Guide to the 5-Chloro-1,3,4-thiadiazole Scaffold: History, Synthesis, and Applications in Drug Discovery
A Note to the Researcher: Direct historical and discovery literature specifically for 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is notably scarce in widely indexed scientific databases. This suggests the compound is likely not a widely commercialized or extensively studied final product but rather a specialized intermediate. This guide, therefore, takes an expert-driven approach, focusing on the discovery and history of the core 5-chloro-1,3,4-thiadiazole scaffold. We will explore the synthesis of its key precursors and, from established chemical principles, extrapolate the logical pathways to the 2-carbonitrile derivative, providing a comprehensive and practical resource for the research scientist.
Introduction: The 1,3,4-Thiadiazole Ring, a Privileged Scaffold
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide spectrum of biological activities.[1] Its structural features, including its aromaticity, planarity, and ability to act as a hydrogen bond acceptor and donor, make it a versatile bioisostere for other rings like pyrimidine or oxadiazole. The introduction of a chlorine atom at the 5-position creates a key electrophilic site, making 5-chloro-1,3,4-thiadiazole derivatives highly valuable as reactive intermediates for building more complex molecules in drug discovery and agrochemical research.[2][3]
Historical Context and Core Synthesis
The broader family of thiadiazoles has been known for over a century, with the 1,2,5-thiadiazole ring first being prepared in 1889.[4] The synthesis of the 1,3,4-thiadiazole core often involves the cyclization of thiosemicarbazide or its derivatives.[5][6]
The direct lineage of 5-chloro-substituted 1,3,4-thiadiazoles is less straightforward. A common and historically significant route to functionalized 1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an acid, followed by subsequent chemical modifications. For the 5-chloro variants, a key precursor is often 5-Amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9), which can be synthesized from thiocarbohydrazide.
The introduction of the chlorine atom is a critical step. A foundational method for producing halo-thiadiazoles involves reacting aminoacetonitriles with sulfur halides, a process detailed in patents from the 1960s. For instance, reacting aminoacetonitrile with sulfur monochloride yields 3-chloro-1,2,5-thiadiazole.[7] While this pertains to a different isomer, the underlying principle of using sulfur halides for ring formation and halogenation is a cornerstone of thiadiazole chemistry.
A more direct and versatile precursor for the title scaffold is 5-Chloro-1,3,4-thiadiazol-2-amine (CAS 37566-40-8).[1] This compound serves as a robust starting point for derivatization at the 2-position.
Synthesis of Key Precursors and the Path to the 2-Carbonitrile
The strategic value of the 5-chloro-1,3,4-thiadiazole scaffold lies in the differential reactivity of its C2 and C5 positions. The chlorine at C5 is an excellent leaving group for nucleophilic aromatic substitution, while the functional group at C2 allows for a vast array of chemical elaborations.
Workflow: Synthesis of the 2-Amine Precursor
The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine is a logical starting point for accessing a wide range of C2-functionalized derivatives, including the target carbonitrile. A common industrial approach involves the cyclization of thiosemicarbazide followed by chlorination.
Caption: General workflow for the synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine.
Proposed Synthesis of this compound
With 5-Chloro-1,3,4-thiadiazol-2-amine in hand, the synthesis of the 2-carbonitrile derivative can be achieved via a standard Sandmeyer reaction. This classic transformation in aromatic chemistry converts an amino group into a nitrile via a diazonium salt intermediate.
Experimental Protocol (Proposed):
-
Diazotization: 5-Chloro-1,3,4-thiadiazol-2-amine (1.0 eq) is suspended in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at 0-5 °C.
-
An aqueous solution of sodium nitrite (NaNO2, 1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the cyanide solution. Effervescence (N2 gas) is typically observed.
-
The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) to drive the reaction to completion.
-
Workup and Purification: Upon cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Caption: Proposed Sandmeyer reaction for synthesis of the target compound.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristic | Reference Compound |
| Molecular Formula | C₃ClN₃S | - |
| Molecular Weight | 145.57 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | 5-Chloro-1,3,4-thiadiazol-2-amine[1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (DMSO, DMF, Acetone) | General Thiadiazole Derivatives[8] |
| ¹³C NMR | Three distinct signals expected: C-Cl (~160-170 ppm), C-CN (~150-160 ppm), and -CN (~110-120 ppm). | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives[8] |
| FT-IR (cm⁻¹) | Characteristic nitrile (C≡N) stretch at ~2230-2250 cm⁻¹. C=N stretch of the ring at ~1600 cm⁻¹. | General Nitrile Compounds |
Applications in Drug Discovery and Chemical Biology
The 5-chloro-1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. The chlorine atom serves as a handle for nucleophilic substitution, allowing for the attachment of various pharmacophores.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[9][10] The mechanism often involves the induction of apoptosis.
-
Antimicrobial Activity: The thiadiazole ring is present in many compounds with potent antibacterial and antifungal properties.[1]
-
Antiviral Properties: Certain 1,3,4-thiadiazole sulfonamides have shown activity against viruses like the tobacco mosaic virus, indicating potential for broader antiviral applications.[8]
The 2-carbonitrile derivative, specifically, would be a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design.
Conclusion and Future Outlook
While the specific discovery and historical timeline of this compound remain elusive, its chemical lineage is firmly rooted in the rich history of thiadiazole chemistry. The logical and well-established synthetic pathways from common precursors like 5-chloro-1,3,4-thiadiazol-2-amine underscore its accessibility to the modern medicinal chemist. The proven versatility of the 5-chloro-1,3,4-thiadiazole scaffold in generating biologically active molecules ensures that derivatives, including the 2-carbonitrile, will continue to be valuable building blocks in the ongoing search for novel therapeutics.
References
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
-
MDPI. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]
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ChemSrc. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole | CAS#:21734-85-0. Retrieved from [Link]
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Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][8][11]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
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thermal and chemical stability of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
An In-Depth Technical Guide to the Predicted Thermal and Chemical Stability of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Abstract
This compound is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a highly electron-deficient 1,3,4-thiadiazole ring substituted with two potent electron-withdrawing groups—a chloro atom and a carbonitrile moiety—renders it a key intermediate for synthesizing a diverse array of more complex molecules. This guide provides a comprehensive analysis of the predicted thermal and chemical stability of this compound. By leveraging data from analogous structures and fundamental chemical principles, we will explore its anticipated decomposition pathways, reactivity profiles with common reagents, and susceptibility to nucleophilic attack. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, storage, and synthetic applications.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The significance of this scaffold is attributed to several key features:
-
Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleic bases, allowing its derivatives to potentially interfere with DNA replication processes in pathological cells.[5]
-
Aromaticity and Stability: The aromatic nature of the ring confers significant in vivo stability.[4][6]
-
Physicochemical Properties: The inclusion of sulfur and nitrogen heteroatoms enhances membrane permeability and provides sites for hydrogen bonding, crucial for interacting with biological targets.[6]
These properties make 1,3,4-thiadiazole derivatives a focal point of extensive research in the development of novel therapeutic agents.[4][5]
Predicted Physicochemical Profile
The stability and reactivity of this compound are dictated by the potent electronic effects of its constituent parts. The 1,3,4-thiadiazole ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms.[7] This effect is dramatically amplified by the strong electron-withdrawing nature of both the chloro and carbonitrile substituents. This electronic profile makes the carbon atom at the 5-position (C5) highly electrophilic and susceptible to nucleophilic attack.
Table 1: Predicted Physicochemical Properties and Structural Features
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₃ClN₃S | Based on chemical structure. |
| Appearance | Predicted to be a crystalline solid. | Typical for small, rigid heterocyclic molecules. |
| Reactivity Hotspot | C5-Cl bond | The C5 carbon is highly electron-deficient, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions.[1][7] |
| Key Functional Groups | 1,3,4-Thiadiazole ring, Chloro substituent, Carbonitrile (-CN) group | These groups define the molecule's reactivity, particularly its susceptibility to hydrolysis and nucleophilic attack. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic organic solvents (e.g., DMF, DMSO, Acetonitrile). | Based on the properties of similar heterocyclic compounds used in synthesis.[8][9][10] |
Predicted Thermal Stability
While specific experimental data for this compound is not publicly available, the thermal stability can be inferred from the general behavior of aromatic heterocycles and related compounds. The 1,3,4-thiadiazole ring itself is generally stable due to its aromaticity.[6] However, thermal decomposition is expected to initiate at temperatures sufficient to overcome the activation energy for bond cleavage, likely involving the substituents first.
Thermal degradation studies of metal complexes with 5-amino-2-thiol-1,3,4-thiadiazole have shown that decomposition occurs in stages, with gaseous products like CO₂, SO₂, and NO₂ evolving, ultimately leaving a metal oxide residue.[11] For a purely organic molecule like our target compound, high temperatures would likely lead to fragmentation of the ring and release of gases such as nitrogen (N₂) and sulfur oxides (SOₓ), alongside chlorinated and nitrile-containing fragments.
Protocol: Evaluation of Thermal Stability via TGA/DSC
A definitive assessment of thermal stability requires thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This dual-technique approach provides a comprehensive thermal profile.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum TGA pan.
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Purge with an inert nitrogen atmosphere (flow rate: 20-50 mL/min) to prevent oxidative decomposition.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
-
Instrument Setup (DSC):
-
Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Ramp the temperature under a nitrogen atmosphere at 10 °C/min to identify melting points, phase transitions, and decomposition exotherms/endotherms.
-
-
Data Analysis:
-
TGA Curve: Plot weight loss (%) versus temperature (°C). The onset temperature of weight loss indicates the beginning of decomposition.
-
DTG Curve: Plot the first derivative of the TGA curve to identify temperatures of maximum decomposition rates.
-
DSC Thermogram: Identify the melting point (Tₘ) as an endothermic peak and any exothermic peaks that may correspond to decomposition.
-
Caption: Experimental workflow for thermal stability analysis.
Predicted Chemical Stability and Reactivity
The chemical stability of this compound is predicted to be limited, particularly in the presence of nucleophiles, strong acids, or strong bases. This high reactivity is precisely what makes it a valuable synthetic intermediate.
High Susceptibility to Nucleophilic Aromatic Substitution (S_NAr)
The C5 position of the thiadiazole ring is exceptionally activated towards nucleophilic attack. The chlorine atom serves as a good leaving group, and its displacement is readily achieved by a wide range of nucleophiles. This is a well-documented reaction pathway for halogenated 1,3,4-thiadiazoles.[7] The amine group of related compounds can be functionalized, while the chlorine atom is described as a "prime site for nucleophilic substitution reactions," enabling extensive structure-activity relationship (SAR) studies.[1]
Common nucleophiles that are expected to react readily include:
-
Amines (primary and secondary)
-
Thiols
-
Alkoxides and Phenoxides
-
Azides
This reactivity allows for the straightforward introduction of diverse functional groups at the C5 position, forming new C-N, C-S, and C-O bonds.
Caption: Predicted S_NAr mechanism for the title compound.
Stability Towards Acids and Bases
-
Acidic Conditions: The 1,3,4-thiadiazole ring is generally stable in mild acidic conditions.[6] However, under strong, hot acidic conditions (e.g., refluxing HCl or H₂SO₄), the carbonitrile group is expected to hydrolyze. The hydrolysis would likely proceed first to the corresponding amide (5-chloro-1,3,4-thiadiazole-2-carboxamide) and subsequently to the carboxylic acid (5-chloro-1,3,4-thiadiazole-2-carboxylic acid).[12]
-
Basic Conditions: The compound is predicted to be unstable in the presence of strong bases (e.g., NaOH, KOH). The hydroxide ion (OH⁻) can act as a nucleophile, attacking the C5 position to displace the chloride. Furthermore, strong basic conditions will also promote the hydrolysis of the nitrile group. Mild organic bases like triethylamine or potassium carbonate are often used in reactions involving chloro-thiadiazoles, suggesting the ring is stable under these conditions, provided a more potent nucleophile is present to react preferentially.[8][10]
Hydrolytic Stability
Under neutral conditions (e.g., in water at ambient temperature), the compound is expected to be moderately stable. However, hydrolysis of both the C-Cl bond and the nitrile group is anticipated to be accelerated by heat and the presence of either acid or base catalysts.
Protocol: Forced Degradation Study for Chemical Stability
Forced degradation studies are essential in pharmaceutical development to understand decomposition pathways and develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (reaction is expected to be fast).
-
Oxidative Stress: Add 3% H₂O₂ and keep at room temperature.
-
Control: Dilute an aliquot with the initial solvent and keep it under normal conditions.
-
-
Time Points: Withdraw samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base samples to halt the degradation reaction before analysis.
-
Analysis (HPLC-UV/MS):
-
Inject all samples into a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Monitor the disappearance of the main peak (parent compound) and the appearance of new peaks (degradants).
-
Use a mass spectrometer (MS) detector coupled to the HPLC to identify the mass of the degradants and propose their structures.
-
Caption: Workflow for a forced degradation stability study.
Recommended Handling and Storage
Given the predicted reactivity profile, careful handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1] Refrigerated storage (2-8 °C) is recommended.[13] Containers should be kept tightly sealed.[14][15]
-
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[14] Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from incompatible materials such as strong bases, strong acids, strong oxidizing agents, and nucleophiles.[14]
-
Wash hands thoroughly after handling.[14]
-
Conclusion
This compound is predicted to be a highly reactive molecule, a characteristic that defines its utility as a valuable synthetic intermediate rather than a limitation. Its thermal stability is likely moderate, typical of functionalized aromatic heterocycles. Its chemical instability is most pronounced in the presence of nucleophiles, which can readily displace the C5-chloro group via an S_NAr mechanism. The carbonitrile group also presents a reactive site for hydrolysis under strong acidic or basic conditions. Understanding this stability profile is paramount for its successful application in the synthesis of novel compounds for drug discovery and materials science. The experimental protocols outlined in this guide provide a clear framework for empirically validating these predicted characteristics.
References
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S. Chen, P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(10), 2630. [Link]
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1559–1572. [Link]
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Ayrim, N. B., Abdula, A. M., Baker, S. M., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[2][14][16]thiadiazol-2-yl] derivatives as new antimicrobial agents. Egyptian Journal of Chemistry, 64(4), 1841-1848. [Link]
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Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). [Link]
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Yurttaş, L., Çiftçi, G. A., & Temel, H. E. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 21(10), 1400. [Link]
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Seremet, V., et al. (2022). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules, 27(15), 4935. [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 220. [Link]
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D'Auria, M. V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(19), 6825. [Link]
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Anonymous. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]
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Kumar, R., & Yar, M. S. (2012). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Drug Development and Research, 4(4), 56-71. [Link]
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Barbaro, A. D., et al. (2008). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Arkivoc, 2008(16), 257-270. [Link]
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Marcu, C., et al. (2013). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 115(3), 2237-2244. [Link]
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Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 448-455. [Link]
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Dinparast, L., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29199-29210. [Link]
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Nguyen, H. T. T., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(11), 1083-1094. [Link]
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Bîcu, E., & Vasile, C. (2022). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Pharmaceuticals, 15(11), 1367. [Link]
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Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 66(1), 19-24. [Link]
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Chen, W. Y., et al. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 49(1), 33-38. [Link]
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Solubility Profiling of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile: A Methodological and Theoretical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its application, particularly in drug development where solubility directly impacts bioavailability, formulation, and the reliability of in vitro screening results.[1][2] This guide provides a comprehensive framework for determining and interpreting the solubility of this compound in a range of organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail a rigorous experimental protocol for its determination using the gold-standard shake-flask method, and provide a framework for data analysis and interpretation.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its association with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The sulfur atom in the ring often enhances lipid solubility, a desirable trait for drug candidates. Furthermore, the ring system can act as a bioisostere of pyrimidine, allowing it to interfere with nucleic acid replication processes in cancer cells.[5]
This compound incorporates three key functional groups that dictate its chemical behavior:
-
The 1,3,4-Thiadiazole Ring: A polar, aromatic system capable of participating in various intermolecular interactions.
-
The Chloro Group: An electron-withdrawing substituent that increases the molecule's polarity and can participate in halogen bonding.
-
The Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.[6]
Understanding how these features interact with different solvent environments is the key to predicting and manipulating the compound's solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The solubility of this compound is governed by the balance of intermolecular forces between the solute molecules and the solvent molecules.
Key Intermolecular Forces at Play:
-
Dipole-Dipole Interactions: The nitrile group imparts a strong permanent dipole on the molecule.[6] Therefore, solvents with high polarity and large dipole moments (e.g., DMSO, Acetonitrile, DMF) are expected to be effective at solvating the molecule by stabilizing this dipole.
-
Hydrogen Bonding: While the molecule cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen of the nitrile group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.[6] Protic solvents like alcohols (Methanol, Ethanol) can form hydrogen bonds with the solute, promoting solubility.
-
Van der Waals Forces (Dispersion Forces): These are present in all interactions and will be the primary force of attraction in non-polar solvents like hexane or toluene. Given the highly polar nature of the solute, these forces alone are unlikely to overcome the strong solute-solute interactions, leading to poor solubility in non-polar solvents.
The interplay of these forces suggests that this compound will exhibit greater solubility in polar aprotic and polar protic solvents compared to non-polar solvents.
Caption: Intermolecular forces governing solubility.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible data, the equilibrium shake-flask method is considered the gold standard.[8][9] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or LC-MS/MS.[1]
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] From this stock, prepare a series of dilutions to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed. A general rule is to add enough solid so that it remains visible after the equilibration period.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial. Record the exact volume.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).[1] The system should be allowed to equilibrate for a sufficient time to reach saturation. A period of 24 to 48 hours is typical for thermodynamic solubility.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Solubility Assay.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to facilitate comparison and analysis. A table correlating solubility with key solvent properties provides immediate insight into the compound's behavior.
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index (P')[10][11] | Solubility (µg/mL) |
| Hexane | Non-Polar | 0.1 | < 1 |
| Toluene | Non-Polar | 2.4 | < 10 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 50 - 150 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 200 - 400 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 150 - 300 |
| Acetone | Polar Aprotic | 5.1 | > 1000 |
| Acetonitrile | Polar Aprotic | 5.8 | > 1000 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 1000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 1000 |
| Isopropyl Alcohol (IPA) | Polar Protic | 3.9 | 300 - 600 |
| Ethanol | Polar Protic | 5.2 | 800 - 1200 |
| Methanol | Polar Protic | 5.1 | > 1000 |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. They represent expected trends based on the compound's structure and solvent properties.
Interpretation: The hypothetical data clearly illustrates the expected trend: solubility increases significantly with solvent polarity. The compound is virtually insoluble in non-polar solvents like hexane and toluene. Its solubility rises in moderately polar solvents like DCM and THF and becomes very high in highly polar aprotic solvents (Acetone, Acetonitrile, DMSO) and polar protic solvents (Methanol, Ethanol). This profile strongly supports the conclusion that dipole-dipole interactions and hydrogen bonding are the dominant forces driving the solvation of this compound.
Conclusion
A comprehensive understanding of the solubility of this compound is a critical prerequisite for its successful application in drug discovery and development. Low solubility can lead to unpredictable results in biological assays and pose significant challenges for formulation and bioavailability.[1][2] This guide provides the theoretical foundation and a robust, field-proven experimental protocol—the shake-flask method—to accurately determine the thermodynamic solubility of this promising compound. By systematically evaluating its solubility across a spectrum of organic solvents, researchers can make informed decisions regarding vehicle selection for in vitro and in vivo studies, guide formulation strategies, and ultimately accelerate the development timeline.
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THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD . [Link]
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Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides . (2010). ResearchGate. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies . MDPI. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies . (2022). MDPI. [Link]
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The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles . (2007). National Institutes of Health (NIH). [Link]
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Thiadiazoles and Their Properties . ISRES. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents . (2017). Dove Press. [Link]
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Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals . (2025). ResearchGate. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents . (2023). MDPI. [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin . (2021). MDPI. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile in Modern Organic Synthesis
Preamble: A Privileged Scaffold with Dual Reactivity
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in pharmacologically active compounds.[1][2][3] Its favorable properties, including its role as a bioisostere of pyrimidine and its ability to engage in hydrogen bonding and other non-covalent interactions, make it a highly sought-after motif in drug design.[2][4] The subject of this guide, 5-Chloro-1,3,4-thiadiazole-2-carbonitrile , elevates this core structure into a powerful and versatile synthetic building block.
This molecule is endowed with two distinct and orthogonally reactive sites:
-
The C5-Chloride: An excellent leaving group positioned on an electron-deficient heterocyclic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime candidate for palladium-catalyzed cross-coupling reactions.
-
The C2-Carbonitrile: A versatile functional group that can be transformed into a variety of other moieties, including carboxylic acids, amides, amines, and tetrazoles, providing a secondary vector for molecular diversification.
This guide provides an in-depth exploration of the strategic application of this reagent, complete with detailed protocols and the scientific rationale behind the experimental choices, designed for researchers in organic synthesis and drug development.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The electron-withdrawing nature of the two nitrogen atoms and the sulfur atom in the thiadiazole ring renders the C5 position highly electrophilic. This makes the displacement of the chloride atom by nucleophiles a facile and high-yielding process. This reaction is a primary strategy for introducing nitrogen, oxygen, and sulfur-based functional groups.
Core Application: Synthesis of 5-Amino-1,3,4-thiadiazole Derivatives
The introduction of an amino group at the C5 position is a common and critical transformation, as the resulting secondary or tertiary amine can serve as a key pharmacophoric element or a handle for further functionalization.
Caption: General workflow for the SNAr amination of the title compound.
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol is adapted from established procedures for the amination of similar 5-chloro-1,3,4-thiadiazole scaffolds.[1][5]
1. Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a non-nucleophilic base (2.0 - 3.0 eq). See Table 1 for guidance.
-
Add a suitable polar aprotic solvent (e.g., DMF, MeCN, or DMSO) to achieve a concentration of 0.1-0.5 M.
2. Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 1: Conditions for SNAr with Various Nucleophiles
| Nucleophile Type | Example | Base | Solvent | Typical Temp. (°C) | Notes |
| Aliphatic Amines | Piperidine | K₂CO₃ | MeCN | 80 | Highly reactive; reaction is often complete in a few hours. |
| Anilines | 4-Methoxyaniline | DIPEA | DMF | 100 | Less nucleophilic; requires higher temperatures and longer reaction times. |
| Thiols | Thiophenol | Cs₂CO₃ | DMSO | 60 | Thiolates are excellent nucleophiles; reaction proceeds smoothly. |
| Alcohols | Sodium Methoxide | N/A | Methanol | Reflux | Requires conversion to the more nucleophilic alkoxide. |
Causality and Insights:
-
Choice of Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is crucial. These bases act as scavengers for the HCl generated during the reaction without competing with the primary nucleophile.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) are ideal as they can solvate the ionic intermediates of the SNAr mechanism, thereby accelerating the reaction rate. Acetonitrile (MeCN) is a good alternative when using inorganic bases like K₂CO₃.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and the C5-Cl bond of our substrate is a viable handle for this transformation. This allows for the direct installation of aryl or vinyl groups, significantly increasing molecular complexity. While chloro-heterocycles can be challenging substrates, modern palladium catalysts and conditions have made these reactions reliable.[6][7]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.[8]
Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling
This protocol is based on successful couplings performed on similar chloro-thiadiazole systems.[9][10]
1. Reaction Setup (Inert Atmosphere):
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq).
-
Add the desired aryl- or vinylboronic acid (1.2 - 1.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O).
2. Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
3. Work-up and Isolation:
-
Cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Substrate Scope |
| Pd(PPh₃)₄ (5%) | K₂CO₃ (2M aq.) | Toluene | 100 | Electron-rich and electron-neutral arylboronic acids. |
| PdCl₂(dppf) (3%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | Good for more challenging couplings, including some heteroarylboronic acids. |
| Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | Highly active catalyst system for deactivated aryl chlorides. |
Causality and Insights:
-
Catalyst Choice: For heteroaryl chlorides, electron-rich phosphine ligands (like those in SPhos) or bidentate ligands (like dppf) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step.[6]
-
Role of the Base: The base is critical for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7]
Part 3: Transformations of the C2-Carbonitrile Group
The nitrile group offers a rich platform for subsequent chemical modifications, allowing for the synthesis of diverse functional analogs from a common intermediate.
Application 1: Hydrolysis to 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid
Hydrolysis of the nitrile provides a carboxylic acid, a key functional group for forming amides via coupling chemistry (e.g., with EDC or HATU) or for serving as a terminal polar group in a drug candidate.[11]
Protocol 3: Acid-Catalyzed Nitrile Hydrolysis
1. Reaction Setup:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water (e.g., 1:1 v/v).
2. Reaction Execution:
-
Heat the mixture to reflux (approx. 100-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours). The product, being a carboxylic acid, may precipitate from the acidic solution upon cooling.
3. Isolation:
-
Cool the reaction mixture in an ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid. No further purification is usually necessary.
Application 2: Synthesis of Tetrazole Bioisosteres via [3+2] Cycloaddition
In medicinal chemistry, a tetrazole ring is a well-established bioisostere for a carboxylic acid. It can be synthesized directly from the nitrile using an azide source. This transformation falls under the broad umbrella of "click chemistry," known for its efficiency and high yields.[12][13][14]
Protocol 4: Nitrile to Tetrazole Conversion
1. Reaction Setup:
-
In a sealed tube or pressure vessel, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and a Lewis acid catalyst such as zinc bromide (ZnBr₂, 1.2 eq).
-
Add a suitable solvent, such as a mixture of water and isopropanol.
2. Reaction Execution:
-
Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-48 hours. Caution: This reaction generates hydrazoic acid (HN₃) in situ and should be performed in a well-ventilated fume hood with appropriate safety precautions.
3. Work-up and Isolation:
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Acidify the reaction mixture with dilute HCl (e.g., 2 M) to a pH of ~2-3.
-
The tetrazole product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry.
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The Strategic Utility of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile in Modern Heterocyclic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, the 1,3,4-thiadiazole scaffold is a privileged motif, consistently appearing in a wide array of biologically active compounds.[1][2] Its inherent electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Within this esteemed class of heterocycles, 5-Chloro-1,3,4-thiadiazole-2-carbonitrile emerges as a particularly valuable and versatile precursor. The presence of a reactive chlorine atom at the 5-position, activated by the electron-withdrawing nature of the thiadiazole ring and the adjacent carbonitrile group, renders it an excellent electrophile for nucleophilic substitution reactions.[3] This, coupled with the synthetic handle provided by the nitrile functionality, opens a gateway to a diverse range of more complex heterocyclic systems.
This comprehensive guide provides an in-depth exploration of this compound as a precursor. We will delve into its synthesis, explore its reactivity with various nucleophiles, and provide detailed, field-proven protocols for its conversion into valuable heterocyclic compounds. The causality behind experimental choices will be elucidated, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Synthesis of the Precursor: A Guided Protocol
A robust and reproducible synthesis of this compound is paramount for its utilization as a reliable building block. While direct literature procedures for this specific compound are not abundant, a logical and effective synthetic route can be devised based on established methods for analogous 2-substituted-5-chloro-1,3,4-thiadiazoles. The following protocol is a proposed, high-yield pathway starting from thiosemicarbazide.
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbonitrile
The initial step involves the construction of the 2-amino-5-carbonitrile-1,3,4-thiadiazole core. This is typically achieved through the cyclization of a thiosemicarbazide derivative.
Reaction Scheme:
Caption: Proposed synthesis of the amino-thiadiazole intermediate.
Step-by-Step Procedure:
-
Preparation of the Acyl Isothiocyanate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.0 eq) in anhydrous dioxane. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium thiocyanate (1.0 eq) in anhydrous dioxane to the stirred solution of oxalyl chloride.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Reaction with Thiosemicarbazide: To the resulting suspension, add thiosemicarbazide (1.0 eq) portion-wise, ensuring the temperature does not exceed 25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Amino-1,3,4-thiadiazole-2-carbonitrile.
Expert Insights: The use of oxalyl chloride and potassium thiocyanate in situ generates the corresponding acyl isothiocyanate, which readily reacts with the nucleophilic nitrogen of thiosemicarbazide. The subsequent intramolecular cyclization is a common and efficient method for the formation of the 1,3,4-thiadiazole ring.[4]
Protocol 2: Sandmeyer-type Reaction to this compound
The conversion of the 5-amino group to a chloro group can be effectively achieved via a Sandmeyer-type reaction.
Reaction Scheme:
Caption: Conversion of the amino group to a chloro group via a Sandmeyer reaction.
Step-by-Step Procedure:
-
Diazotization: In a beaker, suspend 5-Amino-1,3,4-thiadiazole-2-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy (presence of a nitrile peak around 2230 cm⁻¹ and absence of N-H stretches), and mass spectrometry.
Applications in Heterocyclic Synthesis: Protocols and Mechanistic Insights
The high reactivity of the C5-chloro substituent makes this compound an ideal starting material for the construction of a variety of fused and substituted heterocyclic systems.
Application 1: Synthesis of 5-Azido-1,3,4-thiadiazole-2-carbonitrile and Subsequent Fused Tetrazoles
The displacement of the chloride with an azide ion provides a precursor for the synthesis of fused tetrazolo[1,5-b][1][5][6]thiadiazole systems, which are of interest in medicinal chemistry.
Reaction Workflow:
Caption: Synthesis of an azido-thiadiazole and its subsequent cyclization to a fused tetrazole.
Protocol 3: Synthesis of 5-Azido-1,3,4-thiadiazole-2-carbonitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azido derivative.
Causality in Experimental Choices: DMF is an excellent polar aprotic solvent for this SₙAr reaction, facilitating the dissolution of both the organic substrate and the inorganic azide salt. The reaction proceeds readily at room temperature due to the high activation of the chloro-substituent.
Protocol 4: Intramolecular Cyclization to Fused Tetrazoles
The nitrile group in the 5-azido intermediate can undergo an intramolecular cyclization to form the fused tetrazole ring.
-
Thermal Cyclization: Dissolve the 5-Azido-1,3,4-thiadiazole-2-carbonitrile in a high-boiling solvent such as diphenyl ether or simply heat the neat compound carefully. The cyclization often occurs at elevated temperatures with the evolution of nitrogen gas.
-
Purification: The resulting fused tetrazole can be purified by recrystallization or column chromatography.
Expert Insights: The azide-nitrile cyclization is a well-established method for the formation of tetrazole rings. The equilibrium between the azido-nitrile and the fused tetrazole can be influenced by temperature and solvent.
Application 2: Synthesis of 5-Amino-1,3,4-thiadiazole Derivatives
Nucleophilic substitution with primary and secondary amines provides a straightforward route to a diverse library of 5-amino-1,3,4-thiadiazole-2-carbonitrile derivatives.
Protocol 5: General Procedure for Amination
-
Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Add the desired primary or secondary amine (2.2 eq). The excess amine also acts as a base to neutralize the HCl formed during the reaction. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be used.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any amine hydrochloride salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Data Presentation: Representative Amination Reactions
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Reflux | 6 | 85 |
| 2 | Piperidine | Isopropanol | Reflux | 4 | 92 |
| 3 | Morpholine | Acetonitrile | Reflux | 5 | 88 |
| 4 | Benzylamine | Ethanol | Reflux | 8 | 80 |
Trustworthiness of the Protocol: This protocol is based on the well-established reactivity of 2-halo-1,3,4-thiadiazoles with amine nucleophiles. The use of excess amine or an external base is a standard and reliable method to drive the reaction to completion by scavenging the acid byproduct.
Application 3: Synthesis of Fused Triazolo[3,4-b][1][5][6]thiadiazoles
Reaction with hydrazine provides a 5-hydrazinyl-1,3,4-thiadiazole-2-carbonitrile intermediate, which is a key precursor for the synthesis of fused triazolothiadiazoles.
Reaction Workflow:
Caption: Synthesis of a fused triazolothiadiazole system.
Protocol 6: Synthesis of 5-Hydrazinyl-1,3,4-thiadiazole-2-carbonitrile
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.[7]
Protocol 7: Cyclocondensation to Triazolo[3,4-b][1][5][6]thiadiazoles
-
Reaction with Carboxylic Acids: A mixture of 5-Hydrazinyl-1,3,4-thiadiazole-2-carbonitrile (1.0 eq) and a carboxylic acid (1.1 eq) in the presence of a dehydrating agent like phosphorus oxychloride is heated to reflux.
-
Reaction with Acyl Chlorides: Alternatively, the hydrazinyl intermediate can be reacted with an acyl chloride in the presence of a base like pyridine or triethylamine.
-
Work-up: The reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and purified by recrystallization.
Mechanistic Rationale: The initial reaction is a nucleophilic substitution of the chloride by hydrazine. The resulting hydrazinyl intermediate then undergoes a condensation reaction with a carboxylic acid or its derivative, followed by an intramolecular cyclization and dehydration to form the fused triazole ring.
Conclusion
This compound stands out as a highly versatile and reactive precursor for the synthesis of a multitude of heterocyclic compounds. Its facile preparation and the predictable reactivity of its chloro and nitrile functionalities provide a robust platform for the generation of molecular diversity. The protocols and insights provided herein are designed to empower researchers in their quest for novel bioactive molecules, underscoring the strategic importance of this building block in modern drug discovery and development.
References
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Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Letters in Applied NanoBioScience. Available at: [Link][8]
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Wang, X., et al. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link][5]
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Ko, I. S., et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc. Available at: [Link][6]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link][4]
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Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Mansoura University. Available at: [Link][9]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link][10]
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Shaimaa Adnan, Ahmed Jasim Mohammed, & Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link][2]
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Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. Available at: [Link][11]
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Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link][12]
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Zha, G-F., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports. Available at: [Link][13]
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Kadu, N. S., & Masand, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
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Shawali, A. S., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link][14]
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Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available at: [Link][15]
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Dunn, P. J., et al. (1988). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Canadian Journal of Chemistry. Available at: [Link][16]
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Evans, D., & Taylor, D. R. (1982). Thiadiazoles and dihydrothiadiazoles. Part 5. Synthesis of 2,3-dihydro-1,3,4-thiadiazoles by reaction of aldehydes or ketones with thioaroylhydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][17]
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Kane, J. M., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. Journal of Medicinal Chemistry. Available at: [Link][7]
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El-Sawy, E. R., et al. (2014). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Available at: [Link][1]
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Application Notes & Protocols: Strategic Derivatization of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile for Medicinal Chemistry
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. It has garnered significant attention from medicinal chemists for decades due to its remarkable pharmacological versatility.[1] This scaffold is considered a "privileged structure" as its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2] The structural rigidity, metabolic stability, and capacity for diverse intermolecular interactions make the 1,3,4-thiadiazole nucleus an excellent foundation for the design of novel therapeutic agents.
The subject of this guide, 5-Chloro-1,3,4-thiadiazole-2-carbonitrile , is a particularly valuable starting material for library synthesis in drug discovery programs. It possesses two distinct and orthogonally reactive sites:
-
The C5-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic ring.[1] This allows for the facile introduction of a wide array of functional groups, enabling systematic exploration of the chemical space around the thiadiazole core.
-
The C2-Carbonitrile Group: The nitrile functionality is a versatile synthetic handle. It can act as a bioisosteric replacement for other groups like carbonyls or halogens, participate in hydrogen bonding, and be chemically transformed into other key medicinal chemistry moieties such as carboxylic acids, amides, or tetrazoles.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this powerful building block. We will present field-proven protocols, explain the underlying chemical principles, and offer insights into the rationale behind experimental choices.
PART 1: Derivatization via Nucleophilic Substitution at the C5 Position
The primary and most straightforward derivatization strategy for this compound involves the displacement of the chloride ion by various nucleophiles. This reaction is typically efficient and allows for the introduction of diverse substituents, which can profoundly influence the compound's pharmacological profile.
Workflow for C5-Substitution
Below is a generalized workflow for the nucleophilic substitution reactions. Specific protocols for different classes of nucleophiles will follow.
Caption: General workflow for C5-functionalization.
Protocol 1.1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbonitrile Derivatives
The introduction of an amino group at the C5 position is a common strategy to create scaffolds that can mimic hydrogen bonding patterns of biological molecules or serve as a handle for further amide coupling reactions.
Rationale: The reaction proceeds via a classic SNAr mechanism. An amine (primary or secondary) acts as the nucleophile. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they can solvate the reactants and intermediates without interfering with the reaction.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dry acetonitrile (0.2 M), add the desired primary or secondary amine (1.2 eq).
-
Add triethylamine (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-amino derivative.
| Parameter | Condition | Rationale/Insight |
| Solvent | ACN, DMF, THF | Aprotic polar solvents facilitate the SNAr reaction. DMF can often accelerate the reaction but is harder to remove. |
| Base | Et3N, DIPEA | Scavenges HCl byproduct. DIPEA is bulkier and less likely to cause side reactions. |
| Temperature | RT to 80 °C | Less reactive amines (e.g., anilines) may require heating. |
| Stoichiometry | Amine (1.1-1.5 eq), Base (2.0 eq) | A slight excess of the amine ensures complete consumption of the starting material. Excess base drives the reaction to completion. |
Protocol 1.2: Synthesis of 5-(Thioether)-1,3,4-thiadiazole-2-carbonitrile Derivatives
Thioether linkages are prevalent in many bioactive molecules. This protocol describes the reaction with thiol nucleophiles.
Rationale: Thiols are generally excellent nucleophiles. In the presence of a base like potassium carbonate, the thiol is deprotonated to the more nucleophilic thiolate anion, which readily displaces the chloride.
Step-by-Step Protocol:
-
To a suspension of potassium carbonate (1.5 eq) in DMF (0.2 M), add the desired thiol (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to generate the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
PART 2: Derivatization of the C2-Carbonitrile Group
The C2-carbonitrile group is a versatile functional group that can be converted into several other moieties of high value in medicinal chemistry.
Protocol 2.1: Conversion of Nitrile to a 5-Substituted-1H-tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[3] It offers similar acidity (pKa ≈ 4.5-5.0) but can provide improved metabolic stability and pharmacokinetic properties.
Rationale: This reaction is a [3+2] cycloaddition between the nitrile and an azide source.[4] Sodium azide is a common reagent, and the reaction is often catalyzed by a Lewis acid (like ZnCl2) or a Brønsted acid (like NH4Cl) to activate the nitrile.[4] DMF is a typical solvent for this transformation.
Caption: Workflow for tetrazole synthesis from nitrile.
Step-by-Step Protocol:
-
Safety First: Azides are toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids which can generate highly toxic hydrazoic acid gas.
-
In a round-bottom flask, combine the 5-substituted-1,3,4-thiadiazole-2-carbonitrile (1.0 eq), sodium azide (NaN3, 2.0 eq), and ammonium chloride (NH4Cl, 2.0 eq).
-
Add anhydrous DMF (0.3 M) and heat the mixture to 110-120 °C.
-
Stir vigorously and monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and pour it into a beaker of stirred water.
-
Carefully acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and dry under vacuum to yield the tetrazole product. Further purification can be achieved by recrystallization if necessary.
Protocol 2.2: Hydrolysis of Nitrile to a Carboxylic Acid
Direct conversion to a carboxylic acid provides a key functional group for salt formation or further amide coupling.
Rationale: Nitrile hydrolysis can be achieved under either acidic or basic conditions.[5][6][7] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[7] The reaction proceeds through an amide intermediate.[7]
Step-by-Step Protocol (Acid-Catalyzed):
-
Suspend the 5-substituted-1,3,4-thiadiazole-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture under reflux (typically >100 °C) for several hours (4-24h). Monitor the disappearance of the starting material by TLC (note: product will be highly polar).
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Collect the solid by filtration or separate the organic layer.
-
Wash the solid/organic layer with cold water, dry, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization.
| Parameter | Condition | Rationale/Insight |
| Reagent | Conc. H2SO4 / H2O or 6M HCl | Strong acid is required to facilitate the hydrolysis. |
| Temperature | Reflux | High temperature is necessary to drive the reaction to completion. |
| Work-up | Dilution with ice-water | This quenches the reaction and often precipitates the less soluble carboxylic acid product. |
Conclusion
This compound is a versatile and powerful building block for medicinal chemistry. Its two distinct reactive sites allow for a modular and systematic approach to the synthesis of diverse compound libraries. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemical space accessible from this scaffold, paving the way for the discovery of new therapeutic agents.
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]
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The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available at: [Link]
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Green Efficient Synthesis of[1][2][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. Available at: [Link]
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Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. ResearchGate. Available at: [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The unique electronic properties of the thiadiazole ring, including its capacity for hydrogen bonding and its role as a bioisostere for other heterocycles, contribute to its diverse biological functions.[1]
5-Chloro-1,3,4-thiadiazole-2-carbonitrile is a key intermediate for the synthesis of novel drug candidates. The presence of a chloro substituent at the 5-position renders the thiadiazole ring highly susceptible to nucleophilic aromatic substitution (SNAr). This, coupled with the electron-withdrawing nature of the nitrile group at the 2-position, further activates the ring for nucleophilic attack. This reactivity profile makes this compound an exceptionally valuable building block for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the nucleophilic substitution on this compound with common nucleophiles, including amines, thiols, and alkoxides. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.
Reaction Mechanism and Key Considerations
The nucleophilic aromatic substitution on this compound proceeds via a classical SNAr mechanism. The electron-deficient nature of the thiadiazole ring, exacerbated by the electron-withdrawing nitrile group, facilitates the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer-like intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized SNAr mechanism on this compound.
Key Experimental Parameters:
-
Nucleophile: The choice of nucleophile dictates the final product. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
-
Base: A base is typically required to deprotonate the nucleophile (if it is not already anionic) and to neutralize the HCl generated during the reaction.[5] Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile and the reaction conditions.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF).
-
Temperature: The reaction temperature can influence the reaction rate. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate of conversion.
Protocols for Nucleophilic Substitution
The following protocols provide detailed step-by-step methodologies for the nucleophilic substitution on this compound with representative nucleophiles.
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbonitrile Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-amino-1,3,4-thiadiazole-2-carbonitrile derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., DMF, ACN, THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 0.2 M), add the amine (1.1-1.5 eq).
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-amino-1,3,4-thiadiazole-2-carbonitrile derivative.
Causality of Experimental Choices:
-
The excess of the amine and base is used to drive the reaction to completion and to neutralize the generated HCl.
-
Polar aprotic solvents like DMF are often preferred as they can dissolve a wide range of reactants and facilitate the SNAr reaction.
-
The reaction temperature is optimized based on the reactivity of the specific amine; more nucleophilic amines may react at room temperature, while less reactive ones might require heating.
Protocol 2: Synthesis of 5-(Thio)-1,3,4-thiadiazole-2-carbonitrile Derivatives
This protocol outlines the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.1 eq) in an anhydrous solvent (e.g., DMF, 0.2 M), add the base (1.2 eq) at 0 °C. If using NaH, add it portion-wise and allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(thio)-1,3,4-thiadiazole-2-carbonitrile derivative.
Causality of Experimental Choices:
-
The pre-formation of the thiolate anion by reacting the thiol with a base increases its nucleophilicity.
-
Stronger bases like sodium hydride may be necessary for less acidic thiols.
-
The reaction is typically performed at a lower temperature initially to control the exothermic reaction of the base with the thiol.
Protocol 3: Synthesis of 5-Alkoxy-1,3,4-thiadiazole-2-carbonitrile Derivatives
This protocol describes the reaction with an alcohol to form an ether linkage.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.5 eq) in an anhydrous solvent (e.g., THF, 0.2 M), add a strong base (1.5 eq) at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkoxy-1,3,4-thiadiazole-2-carbonitrile derivative.
Causality of Experimental Choices:
-
Alcohols are generally weaker nucleophiles than amines or thiols, thus requiring a strong base to generate the more nucleophilic alkoxide.
-
Anhydrous conditions are crucial when using strong bases like sodium hydride to prevent quenching of the base.
Data Summary Table
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound, based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific substrates and optimized conditions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Morpholine | K₂CO₃ | DMF | 25-80 | 2-12 |
| Aniline | TEA | ACN | 80 | 6-24 | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 | 1-4 |
| Benzyl mercaptan | NaH | THF | 0-25 | 2-6 | |
| Alcohols | Phenol | K₂CO₃ | DMF | 100 | 12-24 |
| Ethanol | NaH | THF | 25 | 4-8 |
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMSO. Ensure all reagents are pure and the solvent is anhydrous, especially when using moisture-sensitive bases.
-
Formation of Side Products: The formation of side products can sometimes be suppressed by lowering the reaction temperature or by careful choice of the base. For example, a bulky, non-nucleophilic base like DIPEA can be advantageous in some cases.
-
Difficult Purification: If the product is difficult to purify, consider alternative work-up procedures or purification techniques such as preparative HPLC.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a wide array of substituted 1,3,4-thiadiazole derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of nucleophilic aromatic substitution and carefully controlling the reaction parameters, scientists can efficiently generate novel compounds with significant potential for drug discovery and development.
References
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry.
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. BenchChem.
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. ResearchGate.
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Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing.
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Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University.
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
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Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Toole. ResearchGate.
-
Nucleophilic Aromatic Substitution Directly Onto Semiconducting Polymer Backbones. Nature Communications.
-
Green Efficient Synthesis of[6][7][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega.
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences.
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences.
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Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules.
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Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. ResearchGate.
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Optimization of the reaction conditions: effect of solvent and base. ResearchGate.
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Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate.
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules.
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank.
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Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques*. Iraqi National Journal of Chemistry.
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica.
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Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
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4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts.
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Synthesis of Bioactive Molecules from 5-Chloro-1,3,4-thiadiazole-2-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in the synthesis of a myriad of bioactive compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its mesoionic nature allows for enhanced membrane permeability, a desirable trait in drug design.[3] The subject of this guide, this compound, is a particularly valuable starting material due to its dual reactive sites. The electron-deficient nature of the 1,3,4-thiadiazole ring renders the carbon atoms at positions 2 and 5 susceptible to nucleophilic attack.[4] Consequently, the chlorine atom at the 5-position serves as an excellent leaving group for nucleophilic substitution, while the cyano group at the 2-position offers a gateway to a variety of functional group transformations. This document provides a detailed exploration of synthetic strategies, complete with actionable protocols, to leverage the unique reactivity of this versatile building block in the discovery of novel therapeutic agents.
PART 1: Core Synthetic Strategies and Mechanistic Insights
Two primary synthetic avenues can be pursued with this compound: nucleophilic substitution at the C5 position and chemical transformation of the C2-cyano group. The choice of strategy is dictated by the desired final molecular architecture and the targeted biological activity.
Strategy A: Nucleophilic Aromatic Substitution at the C5 Position
The chlorine atom at the 5-position of the 1,3,4-thiadiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic ring system. This facilitates the introduction of a diverse array of substituents, making it a powerful tool for structure-activity relationship (SAR) studies.
The selection of the nucleophile is the most critical variable in this strategy. Amines, thiols, and alcohols are commonly employed to generate libraries of compounds with varied physicochemical properties. The reaction is typically carried out in the presence of a base to neutralize the liberated HCl and to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cationic species and facilitate the reaction.
PART 2: Detailed Application Notes and Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbonitrile Derivatives via Nucleophilic Substitution
This protocol details the substitution of the 5-chloro group with various primary and secondary amines, leading to the formation of 5-amino-1,3,4-thiadiazole-2-carbonitrile derivatives, which are valuable intermediates for further functionalization or can themselves exhibit biological activity.
Caption: Workflow for the synthesis of 5-amino-substituted thiadiazoles.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-amino-1,3,4-thiadiazole-2-carbonitrile derivative.
| Entry | Amine Nucleophile | Product | Typical Yield (%) |
| 1 | Piperidine | 5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-carbonitrile | 85-95% |
| 2 | Morpholine | 5-Morpholino-1,3,4-thiadiazole-2-carbonitrile | 80-90% |
| 3 | Aniline | 5-(Phenylamino)-1,3,4-thiadiazole-2-carbonitrile | 70-85% |
| 4 | Benzylamine | 5-(Benzylamino)-1,3,4-thiadiazole-2-carbonitrile | 75-90% |
Protocol 2: Synthesis of 5-(Substituted-thio)-1,3,4-thiadiazole-2-carbonitrile Derivatives
This protocol outlines the reaction with thiol-based nucleophiles to introduce a thioether linkage at the 5-position, a common moiety in many biologically active molecules.
Caption: Workflow for the synthesis of 5-thioether-substituted thiadiazoles.
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), to a solution of the desired thiol (1.1 eq) in a dry solvent such as THF or DMF, add a base like sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) at 0 °C. Stir for 15-30 minutes.
-
Addition of Starting Material: To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, or heat to reflux if necessary. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by recrystallization or column chromatography.
| Entry | Thiol Nucleophile | Product | Typical Yield (%) |
| 1 | Thiophenol | 5-(Phenylthio)-1,3,4-thiadiazole-2-carbonitrile | 80-95% |
| 2 | Benzyl mercaptan | 5-(Benzylthio)-1,3,4-thiadiazole-2-carbonitrile | 85-95% |
| 3 | 4-Methylthiophenol | 5-((4-Methylphenyl)thio)-1,3,4-thiadiazole-2-carbonitrile | 80-90% |
Strategy B: Transformation of the C2-Cyano Group
The cyano group is a versatile functional group that can be converted into several other functionalities, significantly expanding the molecular diversity of the synthesized compounds.
Protocol 3: Synthesis of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)-1H-tetrazole
The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere of the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.[5][6] This is typically achieved via a [3+2] cycloaddition reaction with an azide source.
Caption: Workflow for the synthesis of tetrazole-substituted thiadiazoles.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-3.0 eq), and a catalyst such as zinc chloride (1.0 eq) or ammonium chloride (1.5 eq).[7][8] Add a high-boiling polar solvent like DMF.
-
Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the potential formation of hydrazoic acid.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Carefully acidify the mixture with a dilute strong acid (e.g., 2M HCl) to a pH of 2-3.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 4: Hydrolysis of this compound to 5-Chloro-1,3,4-thiadiazole-2-carboxylic Acid
Hydrolysis of the nitrile group provides a carboxylic acid, a key functional group for forming amides, esters, and other derivatives. This can be achieved under either acidic or basic conditions.[9][10][11]
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath. The carboxylic acid may precipitate out of the solution. If not, carefully neutralize the solution with a base (e.g., NaOH solution) to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if further purification is needed.
PART 3: Trustworthiness and Self-Validating Systems
For each of the protocols described, it is imperative to validate the structure and purity of the synthesized compounds. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the product.
-
Melting Point Analysis: To assess the purity of solid compounds.
By employing these analytical methods, researchers can ensure the integrity of their results and the reliability of the synthetic protocols.
References
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- Mihina J.S., Herbst R.M. The reaction of nitriles with hydrazoic acid: Synthesis of monosubstituted tetrazoles. J. Org. Chem. 1950;15:1082–1092.
- Novel Synthesis of 5-Substituted Tetrazoles
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Leveraging 5-Chloro-1,3,4-thiadiazole-2-carbonitrile in the Synthesis of Kinase Inhibitors
An Application Guide for Medicinal Chemists
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure in Kinase Inhibition
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable biological versatility.[1] Its unique electronic properties, including the ability to act as a hydrogen bond acceptor and a two-electron donor system, make it an attractive scaffold for interacting with biological targets.[2][3] The mesoionic nature and lipophilicity imparted by the sulfur atom allow thiadiazole-containing compounds to effectively cross cellular membranes, enhancing bioavailability.[4] Consequently, this scaffold is a component of numerous approved drugs and is particularly prominent in the design of novel kinase inhibitors for oncology and inflammatory diseases.[3][5]
Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and differentiation. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy. The 1,3,4-thiadiazole core serves as a bioisosteric replacement for other heterocycles and provides a rigid framework for orienting key pharmacophoric elements to achieve potent and selective kinase inhibition.
This guide focuses on a specific, highly functionalized building block: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile . This reagent offers two distinct and orthogonal points for chemical modification:
-
The C5-Chloride: An excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of amine-containing fragments that typically interact with the "hinge region" of the kinase ATP-binding site.
-
The C2-Carbonitrile: A versatile functional group that can be transformed into amides, carboxylic acids, or tetrazoles, which can form critical hydrogen-bonding interactions within the solvent-exposed or ribose-binding regions of the kinase.
This combination of reactive sites makes this compound a powerful starting material for the rapid generation of diverse kinase inhibitor libraries.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most valuable transformation of this compound is the displacement of the C5 chloride by a nucleophile. Due to the high electronegativity of the two ring nitrogen atoms, the carbon atoms of the thiadiazole ring are electron-deficient.[2] This inherent electronic property makes the C5 position exceptionally susceptible to attack by nucleophiles, facilitating a facile SNAr reaction. Halogenated 1,3,4-thiadiazoles are therefore key synthetic intermediates.[2]
The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate (a Meisenheimer-like complex) which then rearomatizes by expelling the chloride ion. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Application Protocol 1: Synthesis of a 5-(Arylamino)-1,3,4-thiadiazole-2-carbonitrile Intermediate
This protocol details the synthesis of a core intermediate for a potential kinase inhibitor by reacting this compound with a representative arylamine. This reaction installs the crucial hinge-binding motif.
Objective: To synthesize 5-((3-chloro-4-fluorophenyl)amino)-1,3,4-thiadiazole-2-carbonitrile.
Causality Behind Experimental Choices:
-
Reagents: 3-Chloro-4-fluoroaniline is chosen as a representative nucleophile commonly found in potent kinase inhibitors.
-
Solvent: N,N-Dimethylformamide (DMF) or Dioxane are excellent polar aprotic solvents that can solvate the reactants and the charged intermediate, accelerating the SNAr reaction.
-
Base: N,N-Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base used to scavenge the HCl produced during the reaction without competing with the primary amine nucleophile.
-
Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy for the SNAr reaction on heteroaromatic systems.
Experimental Workflow
Detailed Step-by-Step Methodology
1. Reagent Preparation and Stoichiometry:
| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |
| This compound | 145.56 | 1.0 | 1.0 | 146 mg |
| 3-Chloro-4-fluoroaniline | 145.57 | 1.1 | 1.1 | 160 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 | 348 µL |
| 1,4-Dioxane (anhydrous) | - | - | - | 5.0 mL |
2. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (146 mg, 1.0 mmol). b. Add 3-Chloro-4-fluoroaniline (160 mg, 1.1 mmol). c. Add anhydrous 1,4-Dioxane (5.0 mL) to the flask. d. Add DIPEA (348 µL, 2.0 mmol) to the stirring suspension.
3. Reaction Execution: a. Place the flask in a pre-heated oil bath at 110 °C. b. Stir the reaction mixture vigorously under a nitrogen atmosphere. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting chloro-thiadiazole is consumed (typically 4-16 hours).
4. Work-up and Isolation: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc, 25 mL). c. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine solution (1 x 15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the desired product. c. Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
6. Self-Validation through Characterization:
-
Appearance: Expected to be an off-white to pale yellow solid.
-
¹H NMR: Expect to see aromatic protons from the aniline fragment, with coupling patterns consistent with a 1,2,4-trisubstituted ring. A broad singlet for the N-H proton should also be visible.
-
¹³C NMR: Expect to see signals for the two distinct thiadiazole carbons and the carbonitrile carbon, in addition to the aromatic carbons.
-
High-Resolution Mass Spectrometry (HRMS): The measured m/z should correspond to the calculated exact mass of the product, C₉H₄ClFN₄S, confirming its elemental composition.
Prospects for Further Elaboration
The nitrile group of the synthesized intermediate serves as a valuable handle for introducing additional functionality to engage with the kinase active site.
-
Hydrolysis to Carboxamide: Treatment with hydrogen peroxide in a basic medium can selectively convert the nitrile to a primary amide, a functional group capable of donating and accepting hydrogen bonds.
-
Hydrolysis to Carboxylic Acid: Vigorous acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing a key hydrogen bond acceptor and a potential attachment point for further linkers.
-
Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an ammonium salt provides a 5-substituted tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, offering similar acidic properties with improved metabolic stability and cell permeability.
Troubleshooting and Field Insights
| Problem | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Insufficient temperature; Inactive nucleophile. | Increase temperature in 10 °C increments. If using a less nucleophilic amine, consider a stronger base like NaH or K₂CO₃. |
| Low Yield | Product degradation; Inefficient purification. | Ensure the reaction is under an inert atmosphere. Optimize the chromatography gradient for better separation. |
| Multiple Side Products | Competing reactions; DIPEA acting as nucleophile. | Lower the reaction temperature. Confirm the purity of starting materials. Ensure DIPEA is added last and at a controlled rate. |
| Product is insoluble | High crystallinity or aggregation. | During work-up, use a larger volume of solvent or a stronger solvent system like THF or CH₂Cl₂. |
Conclusion
This compound is a potent and versatile building block for the synthesis of novel kinase inhibitors. Its primary utility lies in the facile displacement of the C5-chloride via SNAr chemistry, allowing for the direct installation of hinge-binding moieties. The presence of the C2-carbonitrile provides a secondary, orthogonal site for chemical elaboration into key hydrogen-bonding groups. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this reagent in the discovery of next-generation targeted therapies.
References
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Jadhav, G. R., Shaikh, M. S., & Pawar, R. P. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2015, 608938. [Link]
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El-Sayed, N. F., Abdel-Aziz, M., & Ali, O. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345. [Link]
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Bhadury, P. S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
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Patel, R. P., & Shah, P. T. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(11), 4153-4161. [Link]
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Al-Nedye, R. N. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Iraqi Journal of Science, 63(1), 329-338. [Link]
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Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6), 87-104. [Link]
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Nguyen, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Ioniță, P., & Ruta, L. L. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. International Journal of Molecular Sciences, 22(16), 8820. [Link]
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Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]
- Tao, E. Y. P. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
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Al-Ostath, R. A., & Al-Sammary, K. F. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. International Journal of Pharmaceutical and Bio-Medical Science, 3(11), 1-11. [Link]
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Guler, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29334-29346. [Link]
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Rusinov, V. L., et al. (2019). Interaction of 2-Amino-1,3,4-thiadiazoles with 1,2,4-Triazine-5-carbonitriles. Chemistry of Heterocyclic Compounds, 55(10), 1011-1015. [Link]
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Skonieczny, K., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 27(10), 3290. [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 13(1), 12151. [Link]
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Application Note: A Practical Guide to the Synthesis and Derivatization of the 5-Amino-1,3,4-Thiadiazole Scaffold
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents. This five-membered heterocycle is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This application note provides a detailed, experience-driven guide for researchers and drug development professionals on the synthesis of 5-amino-1,3,4-thiadiazole derivatives. We present two robust, step-by-step protocols: the foundational synthesis of the 2-amino-5-aryl-1,3,4-thiadiazole core via acid-catalyzed cyclization of thiosemicarbazide, and its subsequent derivatization into Schiff bases. The causality behind experimental choices, key characterization data, and a troubleshooting guide are included to ensure reliable and reproducible outcomes in a research setting.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
Heterocyclic compounds are fundamental to drug discovery, and among them, the 1,3,4-thiadiazole ring system is particularly prominent.[4] Its unique physicochemical properties, including its mesoionic nature, allow derivatives to cross cellular membranes and interact effectively with biological targets.[3] This has led to the development of numerous successful drugs, such as the diuretic acetazolamide and the antibiotic cefazolin, which feature this scaffold.[3][5]
The 2,5-disubstituted 1,3,4-thiadiazole derivatives, especially those bearing a free amino group, serve as exceptionally versatile synthons.[6] The amino group provides a convenient handle for further molecular elaboration, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies. A common and effective strategy is the condensation of the amino group with various aldehydes to form Schiff bases (imines), a reaction that significantly diversifies the chemical space and biological profile of the core molecule.[7][8][9] This guide focuses on providing a practical and reliable pathway to these valuable compounds.
Core Synthetic Principles & Mechanistic Insights
The most direct and widely utilized method for constructing the 2-amino-5-substituted-1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives.[4][6][10]
Mechanism of Acid-Catalyzed Cyclization: The reaction is typically facilitated by a strong protic acid (e.g., H₂SO₄, H₃PO₄) or a dehydrating agent (e.g., POCl₃), which plays a dual role.[6][11]
-
Protonation: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon.
-
Dehydration & Cyclization: A series of proton transfers and the elimination of two water molecules leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[6] The driving force is the formation of a thermodynamically stable aromatic system.
This reagent-based cyclization is highly efficient and adaptable to a wide range of carboxylic acids, making it a preferred method in many research laboratories.[12]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol details the foundational synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole core structure using benzoic acid and thiosemicarbazide.
-
Principle: This procedure relies on the acid-catalyzed cyclodehydration of thiosemicarbazide with a carboxylic acid. Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent, driving the reaction to completion.[6][13]
-
Materials and Reagents:
Reagent Formula MW ( g/mol ) Moles Quantity Benzoic Acid C₇H₆O₂ 122.12 0.1 mol 12.21 g Thiosemicarbazide CH₅N₃S 91.13 0.1 mol 9.11 g Conc. Sulfuric Acid H₂SO₄ 98.08 - ~5-10 mL Ethanol (for recrystallization) C₂H₅OH 46.07 - As needed | Crushed Ice / Ice Water | H₂O | 18.02 | - | ~500 mL |
-
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzoic acid (12.21 g, 0.1 mol) and thiosemicarbazide (9.11 g, 0.1 mol).
-
Acid Addition: Place the flask in an ice bath. Slowly and cautiously add concentrated sulfuric acid (~10 mL) dropwise with constant swirling. The mixture will become a thick paste and generate heat.
-
Reaction: Remove the flask from the ice bath and allow it to stand at room temperature for 2 hours, with occasional swirling. The mixture may solidify.
-
Workup: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (~500 g). Stir the resulting slurry vigorously with a glass rod until all the ice has melted.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~7. The product will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove any inorganic salts.
-
Purification: Dry the crude product in an oven at 60-70 °C. Purify the compound by recrystallization from hot ethanol to yield fine, white needles.
-
-
Expected Characterization Data:
-
Yield: Typically 70-85%.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (a doublet around 3300-3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-S-C linkage (~950 cm⁻¹).[14]
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for aromatic protons (multiplet, ~7.4-7.9 ppm) and a broad singlet for the amino (NH₂) protons (~7.2 ppm), which disappears upon D₂O exchange.
-
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes the derivatization of the synthesized 2-amino-5-phenyl-1,3,4-thiadiazole by condensation with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
-
Principle: The nucleophilic primary amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid facilitates the dehydration step, leading to the formation of a stable C=N (imine) double bond.[7][15]
-
Materials and Reagents:
Reagent Formula MW ( g/mol ) Moles Quantity 2-Amino-5-phenyl-1,3,4-thiadiazole C₈H₇N₃S 177.23 0.01 mol 1.77 g 4-Chlorobenzaldehyde C₇H₅ClO 140.57 0.01 mol 1.41 g Absolute Ethanol C₂H₅OH 46.07 - ~30 mL | Glacial Acetic Acid | CH₃COOH | 60.05 | - | 2-3 drops |
-
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (1.77 g, 0.01 mol) in absolute ethanol (~20 mL) in a 100 mL round-bottom flask, warming gently if necessary.
-
Aldehyde Addition: To this solution, add 4-chlorobenzaldehyde (1.41 g, 0.01 mol) dissolved in a minimum amount of ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture if necessary.[7]
-
-
Expected Characterization Data:
-
Yield: Typically >80%.
-
FT-IR (KBr, cm⁻¹): The characteristic N-H stretching doublet of the starting amine will disappear. A new strong band for the imine (CH=N) will appear around 1600-1625 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): The broad singlet for the NH₂ protons will be absent. A new, sharp singlet for the imine proton (N=CH) will appear downfield, typically between 8.5-9.5 ppm.[8]
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-amino-1,3,4-thiadiazole derivatives.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Protocol 1 | Incomplete reaction or insufficient dehydration. | Ensure the use of concentrated acid. Increase reaction time or gently warm the mixture if necessary. Ensure the final product is fully precipitated by adjusting the pH correctly. |
| Dark/Oily Product | Side reactions or charring caused by overly aggressive acid addition or heating. | Add the concentrated acid slowly and with efficient cooling (ice bath). Avoid excessive heating during the reaction. |
| No Precipitation in Protocol 2 | Product is highly soluble in the reaction solvent. | Reduce the volume of ethanol under reduced pressure. Alternatively, pour the reaction mixture into ice water to induce precipitation. |
| Difficulty in Purification | Impurities with similar solubility to the product. | Try a different recrystallization solvent or solvent system (e.g., ethanol/water, DMF/ethanol). Column chromatography may be required for challenging purifications. |
Expert Insight: The purity of the starting thiosemicarbazide and carboxylic acid is paramount for a clean reaction and high yield. For Protocol 2, using absolute ethanol is recommended to minimize water, which can hydrolyze the imine product back to the starting materials.
Summary and Outlook
The synthetic routes detailed in this note represent reliable and scalable methods for accessing the valuable 5-amino-1,3,4-thiadiazole scaffold and its derivatives. The acid-catalyzed cyclization of thiosemicarbazide is a robust entry point to the core structure, while the subsequent formation of Schiff bases provides a simple yet powerful method for generating chemical diversity. These protocols empower researchers in medicinal chemistry and drug discovery to efficiently build libraries of novel thiadiazole derivatives for biological screening and the development of next-generation therapeutic agents.
References
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Barbosa, G. A. D., & de Aguiar, A. P. (Year). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
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ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis...
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PharmaInfo. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW.
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Büyükkıdan, B. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark.
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Chen, Y., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC - PubMed Central.
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Arkaive. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest.
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Digital Repository. (2020). Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][6][15][16] thiadiazole and study its biological activity.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
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ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
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PubMed. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
-
Chemical Methodologies. (2023). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
-
ResearchGate. (2019). Synthesis and structural determination of piperidinium-5-amino-1, 3, 4- thiadiazole-2-thiolate and some of their Schiff bases and study of their biological activity.
-
ACS Publications. (2014). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate.
-
Rasayan Journal. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity.
-
Biopolymers and Cell. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
-
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-
Journal of Al-Nahrain University. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
-
Letters in Applied NanoBioScience. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives.
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Application Notes & Protocols: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][3][4] The versatility of this core structure allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles for targeted biological activities.[2][5]
5-Chloro-1,3,4-thiadiazole-2-carbonitrile emerges as a particularly valuable building block for the synthesis of novel materials. It features two distinct and orthogonally reactive sites: a highly reactive chlorine atom at the C5 position, primed for substitution, and a nitrile group at the C2 position, which can be transformed into various functional groups. This dual functionality provides a strategic advantage for constructing complex molecular architectures and diverse compound libraries.
This guide serves as a comprehensive resource for researchers, offering deep insights into the reactivity of this compound and providing detailed, field-proven protocols for its application in the synthesis of advanced intermediates and novel materials.
Section 1: Physicochemical Properties and Safety
A thorough understanding of the building block's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source/Note |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₃ClN₃S | PubChem |
| Molecular Weight | 145.59 g/mol | PubChem |
| CAS Number | 142634-12-8 | PubChem |
| Appearance | White to off-white crystalline solid | Typical |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Acetone, THF) | Inferred |
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, dark place under an inert atmosphere to ensure long-term stability.[6]
Section 2: Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the electron-deficient nature of the thiadiazole ring, which governs the reactivity of its substituents.
Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The chlorine atom at the C5 position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity is a direct consequence of the strong electron-withdrawing effect of the two ring nitrogen atoms, which stabilizes the negatively charged intermediate formed during the reaction.[7]
Causality Behind the Reaction: The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the thiadiazole ring is restored. The stability of the Meisenheimer complex is the key to this reaction's feasibility.
A conceptual diagram of the SNAr mechanism will be generated here. Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling at the C5 Position
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Expert Insight: The choice of catalyst, ligand, and base is critical for a successful cross-coupling reaction. The sulfur atom in the thiadiazole ring can potentially coordinate to the palladium center and act as a catalyst poison. Therefore, using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often advantageous as they can promote the desired catalytic cycle while minimizing deactivation.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.
-
Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Transformations of the C2-Nitrile Group
The nitrile group offers a secondary site for modification, which is crucial for creating structural diversity. Key transformations include:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (CAS 1554480-49-7)[9] or a carboxamide (CAS 64837-52-1), respectively.[10] This introduces a key hydrogen bond donor/acceptor and a handle for further amide coupling reactions.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine, introducing a basic center and a nucleophilic site.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. They are based on established procedures for analogous compounds and should be optimized for specific substrates.[8][11][12][13]
Protocol 3.1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
(Synthesis of a 5-(Piperazin-1-yl)-1,3,4-thiadiazole-2-carbonitrile derivative)
Rationale: This protocol demonstrates the facile displacement of the C5 chlorine with a common N-nucleophile. The use of a base like K₂CO₃ is essential to neutralize the HCl generated in situ, driving the reaction to completion. Acetone is a suitable polar aprotic solvent for this type of reaction.
Materials:
-
This compound (1.0 eq)
-
Piperazine derivative (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetone.
-
Add the piperazine derivative, followed by anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature for 5-8 hours.
-
Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Once the reaction is complete, filter the mixture to remove K₂CO₃ and other inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol/Water) to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: General Procedure for Suzuki-Miyaura Cross-Coupling
(Synthesis of a 5-Aryl-1,3,4-thiadiazole-2-carbonitrile derivative)
Rationale: This protocol is a powerful method for C-C bond formation. A palladium catalyst, typically Pd(PPh₃)₄, is used. A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.[14] A two-phase solvent system (Toluene/Water/MeOH) is often employed to facilitate the dissolution of both organic and inorganic reagents.[11][15]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, Methanol, and Water (deaerated)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Add deaerated toluene via syringe.
-
In a separate flask, prepare a deaerated 2M aqueous solution of K₂CO₃ and add it to the reaction mixture, followed by deaerated methanol.
-
Stir the reaction mixture vigorously at 80-90 °C for 12-24 hours.
-
Self-Validation Check: Monitor by TLC or LC-MS. Complete consumption of the starting material and the boronic acid should be observed.
-
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1,3,4-thiadiazole-2-carbonitrile.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 4: Application Workflow
The derivatives synthesized from this compound serve as key intermediates for a multitude of applications, particularly in drug discovery and materials science.
Caption: Synthetic workflow from building block to applications.
-
Drug Discovery: The synthesized derivatives can be screened for various biological activities. The 1,3,4-thiadiazole core is a known bioisostere of pyrimidine and can interact with biological targets involved in cancer and infectious diseases.[16][17][18]
-
Materials Science: Aryl-substituted thiadiazoles can be investigated for their electronic and photophysical properties, potentially finding use in organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.[6][19]
References
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Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546–2573. [Link]
-
Shia, J. S., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. South Asian Research Journal of Pharmaceutical Sciences, 5(6), 240-248. [Link]
-
Bioengineer.org. (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. [Link]
-
ArTee, L. C., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 589. [Link]
-
Rashid, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30206. [Link]
-
Abdellattif, M. H., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(10), 2633. [Link]
-
ResearchGate. (n.d.). Importance of 1,3,4-thiadiazoles in medicinal chemistry and synthetic approaches. [Link]
-
Pürstinger, G., et al. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 75(12), 2937. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
PubChem. (n.d.). 5-Chloro-1,3-thiazole-2-carbonitrile. [Link]
-
Bakherad, M., et al. (2019). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 17(2), 269-273. [Link]
-
ChemBK. (2024). 5-Chloro-[1][16][20]Thiadiazole-2-Carboxylicacid Ethyl Ester. [Link]
-
Yurttaş, L., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(2), 3046-3061. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
-
ACS Publications. (n.d.). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. [Link]
-
Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ShodhKosh: Journal of Visual and Performing Arts. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. [Link]
-
ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
Semantic Scholar. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]
-
International Journal of Current Pharmaceutical Research. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Catalytic Functionalization of a Privileged Heterocycle
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The targeted functionalization of this privileged core is paramount for the development of novel therapeutics and advanced materials. This guide focuses on a particularly intriguing, yet challenging substrate: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile . The presence of both a reactive chloro group and a strongly electron-withdrawing nitrile moiety presents a unique chemical landscape for catalytic transformations.
This document serves as an in-depth technical guide, moving beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices. We will explore the application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to this electron-deficient heterocyclic system. The protocols provided herein are designed to be self-validating, grounded in established mechanistic principles and supported by authoritative literature on analogous systems.
The Chemical Personality of this compound
Understanding the substrate is the first step towards successful catalytic functionalization. The this compound molecule is characterized by:
-
An Electron-Deficient Aromatic System: The thiadiazole ring, compounded by the potent electron-withdrawing effects of the nitrile group, renders the C-Cl bond at the 5-position susceptible to nucleophilic attack, but potentially challenging for the oxidative addition step in palladium catalysis.
-
A Reactive Chlorine Atom: This serves as an excellent handle for introducing molecular diversity through cross-coupling reactions.
-
A Modulatable Nitrile Group: The nitrile can be a precursor for other functional groups or a key pharmacophoric element in its own right.
The primary challenge in the catalytic functionalization of this molecule lies in overcoming the potential for catalyst deactivation and sluggish reaction kinetics due to the electron-poor nature of the substrate. The selection of an appropriate catalyst system, particularly the ligand, is therefore critical.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[3] Its application to this compound allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 5-position.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For an electron-deficient substrate like our target molecule, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step. To facilitate this, a highly electron-rich and sterically bulky phosphine ligand is typically required.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and may require optimization based on the specific boronic acid or ester used.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald biarylphosphine ligand (e.g., XPhos, SPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Anhydrous, degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) in a small amount of the reaction solvent for 15-30 minutes. This allows for the formation of the active catalyst.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (3 cycles).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) to the reaction mixture via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at 80-110 °C for 4-24 hours. For microwave-assisted reactions, a temperature of 100-150 °C for 15-60 minutes is a good starting point. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Ligand Choice: For the electron-deficient this compound, bulky and electron-rich biarylphosphine ligands like XPhos or SPhos are often essential to promote the challenging oxidative addition step.
-
Base Selection: The choice of base can be critical. K₃PO₄ is often a good choice for sensitive substrates, while K₂CO₃ is a more common and cost-effective option.
-
Solvent System: A mixture of an organic solvent (dioxane or toluene) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 110 | 8 |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][5] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the thiadiazole ring.
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine and form the palladium-amido complex.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general framework for the amination of the target substrate. Optimization of the base and ligand may be necessary for specific amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald biarylphosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk flask or vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the reaction mixture.
-
Reaction: Seal the vessel and stir the reaction mixture at 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Expert Insights:
-
Base Sensitivity: The nitrile group in the substrate may be sensitive to strong bases at elevated temperatures. The use of a milder base like cesium carbonate (Cs₂CO₃) or careful temperature control may be necessary.
-
Ligand Selection: Ligands such as RuPhos and BrettPhos are often effective for the amination of electron-deficient heteroaryl chlorides.
-
Ammonia Surrogates: For the introduction of a primary amino group (-NH₂), using an ammonia surrogate like benzophenone imine followed by hydrolysis is a common strategy to avoid double arylation.[6]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 18 |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Dioxane | 90 | 24 |
Experimental Workflow Overview
The following diagram illustrates the general workflow for the catalytic functionalization of this compound.
Caption: General Experimental Workflow for Catalytic Functionalization.
Trustworthiness and Self-Validation
The protocols described are built upon well-established catalytic cycles and have been adapted from literature precedents for similar electron-deficient heterocyclic systems. To ensure the trustworthiness of your results, we recommend the following self-validating practices:
-
Control Experiments: Run the reaction without the palladium catalyst or the ligand to confirm that the transformation is indeed catalytic.
-
Reagent Purity: Ensure the purity of all reagents, especially the boronic acids, which can degrade over time.
-
Inert Conditions: The palladium(0) catalyst is oxygen-sensitive. Rigorous exclusion of air is critical for reproducibility.
-
Consistent Monitoring: Track the reaction progress to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.
Conclusion
The catalytic functionalization of this compound opens a gateway to a vast chemical space of novel compounds with potential applications in drug discovery and materials science. While the electron-deficient nature of this substrate presents challenges, the strategic application of modern palladium-catalyzed cross-coupling reactions, guided by the principles and protocols outlined in this guide, provides a clear and reliable path to success. The key to unlocking the full potential of this versatile building block lies in a deep understanding of the underlying reaction mechanisms and a willingness to optimize reaction conditions for each specific transformation.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Efficient and General Method for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]
-
Hu, Y., Li, C.-Y., Wang, X.-M., Yang, Y.-H., & Zhu, H.-L. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]
-
Kadu, N. S., & Vijay, H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 34-40. [Link]
-
El-Sayed, N. N. E., et al. (2017). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 22(12), 2098. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Tiscornia, I., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(8), 1938. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2396-2404. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11480-11499. [Link]
-
Oakley, R. T., et al. (2002). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 7(1), 1-13. [Link]
-
Pop, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30101. [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[4][7][8]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1879, 032107. [Link]
-
de Freitas, R. P., et al. (2021). Pd-catalyzed functionalization of benzo-2,1,3-thiadiazole at the C-5-position using 1-thiosugars. New Journal of Chemistry, 45(29), 13038-13042. [Link]
-
Alpan, A. S., & Parlar, H. (2015). The Suzuki-Miyaura reactions of halopyridines and the side products. Journal of the Chemical Society of Pakistan, 37(3), 573-580. [Link]
-
Voisin-Chiret, A.-S., et al. (2012). Synthesis of dihalo bi- and terpyridines by regioselective Suzuki–Miyaura cross-coupling reactions. Pure and Applied Chemistry, 84(2), 323-333. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-based solutions in a question-and-answer format.
The synthesis of this compound is a multi-step process that often involves the formation of a 2-amino-1,3,4-thiadiazole precursor, followed by a Sandmeyer-type reaction to introduce the chloro and cyano functionalities.[1][2][3] Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will walk you through troubleshooting these critical stages.
Troubleshooting Guide: From Starting Material to Final Product
Part 1: Issues with the 2-Amino-1,3,4-thiadiazole Precursor
Question 1: My yield of 2-amino-5-substituted-1,3,4-thiadiazole is consistently low. What are the common causes and how can I improve it?
Answer: Low yields of the 2-amino-1,3,4-thiadiazole precursor are often traced back to incomplete cyclization or side reactions. The synthesis typically involves the cyclization of a thiosemicarbazide derivative.[4][5][6]
-
Causality: The cyclization reaction is sensitive to the reaction conditions, including the choice of catalyst and solvent. Inadequate reaction time or temperature can lead to incomplete conversion. The purity of the starting materials, such as the carboxylic acid and thiosemicarbazide, is also critical.[4]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that your starting carboxylic acid and thiosemicarbazide are of high purity. Impurities can interfere with the reaction.
-
Catalyst Choice: While various catalysts can be used, phosphorus pentachloride in a solid-phase grinding method has been shown to produce high yields (often exceeding 90%).[4] This method is also advantageous due to its mild reaction conditions and simple work-up.[4]
-
Reaction Conditions: If using a liquid-phase synthesis, ensure that the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Adjust the reflux time as needed. For the solid-phase method, ensure thorough grinding of the reactants to facilitate the reaction.[4]
-
pH Control during Work-up: After the reaction, it is crucial to adjust the pH of the crude product to 8-8.2 with an alkaline solution (e.g., sodium carbonate solution) to ensure the precipitation of the desired product.[4]
-
Part 2: Challenges in the Diazotization Step
Question 2: During the diazotization of my 2-amino-1,3,4-thiadiazole, I observe a dark-colored solution and get a low yield of the diazonium salt. What is happening?
Answer: The formation of a dark-colored solution and low yield during diazotization often indicates the decomposition of the diazonium salt. Aryl diazonium salts, especially those derived from heterocyclic amines, can be unstable at elevated temperatures.[7][8][9]
-
Causality: Diazotization involves the reaction of a primary aromatic amine with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid at low temperatures.[7][10] The stability of the resulting diazonium salt is highly dependent on temperature. Temperatures above 5 °C can lead to rapid decomposition, resulting in the formation of phenols and other byproducts, often colored.[8][10]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the reaction.[7][11] Use an ice-salt bath to ensure consistent cooling.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This prevents localized overheating and uncontrolled reaction rates.
-
Acidic Conditions: Ensure that the reaction medium is sufficiently acidic. This is necessary for the formation of the nitrosating agent (nitrous acid) and to stabilize the diazonium salt.[10]
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Prolonged storage, even at low temperatures, can lead to decomposition.
-
Part 3: Optimizing the Sandmeyer Reaction
Question 3: The yield of my Sandmeyer reaction to introduce the chloro and cyano groups is poor, and I have a complex mixture of byproducts. How can I optimize this step?
Answer: The Sandmeyer reaction is a powerful method for converting aryl diazonium salts to aryl halides and cyanides, but it is sensitive to several parameters.[2][3] Poor yields and byproduct formation are common issues that can be addressed by carefully controlling the reaction conditions.
-
Causality: The Sandmeyer reaction is catalyzed by copper(I) salts.[3] The efficiency of the reaction depends on the activity of the catalyst, the reaction temperature, and the nucleophile concentration. Side reactions, such as the formation of biaryl compounds, can occur if the reaction is not properly controlled.[3]
-
Troubleshooting Steps:
-
Catalyst Preparation: Use freshly prepared copper(I) chloride and copper(I) cyanide for the best results. The activity of the copper catalyst is crucial for the reaction.
-
Temperature Control: The optimal temperature for the Sandmeyer reaction can vary depending on the substrate. It is often necessary to add the diazonium salt solution to the copper catalyst solution at a low temperature and then gradually warm the mixture to room temperature or slightly above to ensure the reaction goes to completion.[8] Monitor the reaction by TLC to determine the optimal temperature and time.
-
Solvent Choice: Acetonitrile is often a good solvent choice for Sandmeyer reactions.[1]
-
Quenching: After the reaction is complete, carefully quench the reaction mixture to neutralize any remaining acid and decompose any unreacted diazonium salt.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for the diazotization and Sandmeyer reaction?
A1: Yes, one-pot procedures have been developed where the diazonium salt is generated in situ and then reacted directly with the copper catalyst and nucleophile.[1][12] This can be more efficient and avoids the isolation of the potentially unstable diazonium salt. However, careful optimization of the reaction conditions is required to ensure good yields.
Q2: What are the main byproducts I should expect in the synthesis of this compound?
A2: Common byproducts can include the corresponding 5-hydroxy-1,3,4-thiadiazole-2-carbonitrile (from reaction with water), biaryl compounds, and products from incomplete reactions. The presence of these can be confirmed using techniques like NMR and mass spectrometry.
Q3: How can I best purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel or recrystallization.[13] The choice of solvent for recrystallization will depend on the polarity of the final product and any impurities present.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
This protocol is based on a high-yield, solid-phase grinding method.[4]
-
In a dry mortar, add thiosemicarbazide (1.0 eq), the desired carboxylic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).
-
Grind the mixture evenly at room temperature for 15-20 minutes.
-
Let the mixture stand for 30 minutes.
-
Transfer the crude product to a beaker and add a 5-8% sodium carbonate solution dropwise with stirring until the pH of the mixture reaches 8.0-8.2.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., a DMF/water mixture) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[4]
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This is a general protocol that may require optimization for specific substrates.
-
Diazotization:
-
Dissolve the 2-amino-1,3,4-thiadiazole precursor (1.0 eq) in a suitable acid (e.g., a mixture of sulfuric acid and acetic acid) and cool the solution to 0-5 °C in an ice-salt bath.[7]
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.[8]
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Data Summary
| Step | Key Parameters | Typical Yield Range | Reference |
| Precursor Synthesis | Solid-phase grinding, PCl₅ catalyst, pH 8-8.2 work-up | >90% | [4] |
| Diazotization | 0-5 °C, slow NaNO₂ addition, strong acid | High conversion (used in situ) | [7][10] |
| Sandmeyer Reaction | CuCN catalyst, controlled temperature | 60-80% (variable) | [3][8] |
Visualizing the Workflow
Overall Synthesis Workflow
Caption: Overall synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
[(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[4][5][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate.]([Link])
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Welcome to the technical support center for the purification of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical heterocyclic building block in high purity. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The presence of a reactive nitrile group and a chloro substituent makes this compound a versatile intermediate for the synthesis of novel therapeutic agents.[1]
This resource is structured to address specific challenges you may encounter during the purification process, moving from common problems to preventative strategies and detailed protocols.
Purification Strategy Workflow
Before delving into troubleshooting, it's crucial to have a logical workflow for selecting the appropriate purification technique. The choice of method will largely depend on the impurity profile of your crude material and the desired final purity.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | 1. Product is too soluble in the recrystallization solvent. 2. Irreversible adsorption or decomposition on silica gel during chromatography. [4][5] 3. Product is volatile and lost during solvent removal. | 1. For recrystallization: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider a solvent/anti-solvent system.2. For chromatography: Deactivate the silica gel with triethylamine. Alternatively, use a different stationary phase like alumina (neutral or basic).[5] If decomposition is suspected, perform a quick filtration through a small plug of silica instead of a full column.3. For volatile products: Use a rotary evaporator with controlled temperature and pressure. Avoid using a high-vacuum line for extended periods. |
| Product is an Oil, Not a Solid | 1. Presence of impurities. 2. Solution is supersaturated or cooled too quickly during recrystallization. [5] | 1. Pre-purification: Attempt a preliminary purification by another method, such as a quick filtration through a silica plug, before crystallization.[5] 2. For recrystallization: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[5] |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system. [5] 2. Column overloading. 3. Column channeling. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution might be necessary if impurities have very different polarities.[5] 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.3. Ensure the column is packed properly. The top of the silica gel should be flat and not disturbed during solvent addition. |
| Streaking on TLC Plate | 1. Compound is too polar and interacting strongly with the acidic silica gel. [5] 2. Sample is too concentrated. | 1. Add a small amount of a polar solvent like methanol or a modifier like triethylamine or acetic acid to the eluent. Using alumina plates can also be a good alternative.[5] 2. Dilute the sample before spotting it on the TLC plate. |
| Off-Color Final Product (e.g., yellow or brown) | 1. Presence of colored impurities from the synthesis. 2. Decomposition of the product during purification (e.g., on silica gel). | 1. Recrystallization is often effective at removing colored impurities. [6] If that fails, treatment with activated carbon can be attempted, though be aware that this may also adsorb some of your product.2. Minimize the time the compound spends on the silica gel column. Use a faster flow rate or a shorter column. Consider alternative purification methods if decomposition is significant. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
While the specific impurity profile depends on the synthetic route, common impurities in the synthesis of related heterocyclic compounds can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, in syntheses involving cyclization reactions, incomplete cyclization can lead to open-chain precursors remaining in the crude product.[6] Over-reaction or side reactions with solvents or reagents can also introduce impurities.
Q2: How do I choose the best recrystallization solvent?
The ideal recrystallization solvent will dissolve your crude product completely at an elevated temperature but poorly at room temperature or below. Good starting points for screening solvents for chlorinated heterocyclic compounds include ethanol, isopropanol, acetonitrile, toluene, or mixtures of these with hexanes or water. Experiment with small amounts of your crude product in different solvents to find the optimal one.
Q3: My compound is not UV-active. How can I monitor its purification by chromatography?
If your compound lacks a UV chromophore, you can use alternative visualization techniques for TLC.[5] Stains like potassium permanganate, ceric ammonium molybdate, or iodine vapor can be used to visualize spots on a TLC plate.[5] For column chromatography, you would collect fractions and analyze them by other means, such as mass spectrometry or by evaporating a small aliquot of each fraction to see if a residue is present.
Q4: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase chromatography can be an excellent alternative, especially if your compound is unstable on silica gel or if you are struggling to get good separation with normal-phase chromatography.[5] A common mobile phase for reversed-phase purification of heterocyclic compounds is a mixture of acetonitrile and water, sometimes with a modifier like formic acid or trifluoroacetic acid.[7]
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined experimentally.
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude material. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, you have a potential recrystallization solvent.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter. For final drying, place the crystals in a vacuum oven.
Column Chromatography Protocol
This protocol is a general procedure for purifying this compound using silica gel chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a more polar solvent. If the solubility is low, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the elution of your compound by TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles - Benchchem.
- Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
-
5-Chloro-[4][5][8]Thiadiazole-2-Carboxylicacid Ethyl Ester - ChemBK. Available from:
- A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole - Benchchem.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid - BLDpharm.
- 5-Chloro-1,3,4-thiadiazol-2-amine - Benchchem.
- Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column.
- Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol - Benchchem.
- 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE | 21734-85-0 - ChemicalBook.
- 174 Thiadiazoles and Their Properties - ISRES.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies.
- Water Treatment Process Troubleshooting Guide - Novi AMS.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. isres.org [isres.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Welcome to the technical support center for the derivatization of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. Our approach is rooted in explaining the chemical principles behind each recommendation, ensuring you can make informed decisions in your synthetic endeavors.
Understanding the Reactivity of the Substrate
This compound is a highly reactive substrate for nucleophilic aromatic substitution (SNAr). The thiadiazole ring is inherently electron-deficient, and this effect is significantly amplified by the strongly electron-withdrawing nitrile (-CN) group at the C2 position. This electronic arrangement makes the C5 carbon, which bears the chloro leaving group, highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]
The general mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success and is enhanced by the electron-withdrawing nature of the heterocyclic ring and the nitrile group.[3][4]
Frequently Asked Questions (FAQs)
Q1: What types of nucleophiles can be used to derivatize this compound?
A wide variety of nucleophiles can effectively displace the chloride atom. These are broadly categorized as:
-
N-Nucleophiles: Primary and secondary aliphatic or aromatic amines are commonly used to synthesize 2-amino-1,3,4-thiadiazole derivatives.[1]
-
O-Nucleophiles: Alkoxides (from alcohols) and phenoxides (from phenols) can be used to form the corresponding ethers.
-
S-Nucleophiles: Thiolates (from thiols) are excellent nucleophiles for this reaction, leading to the formation of thioethers.[5][6]
Q2: How do I choose the right solvent for my reaction?
Polar aprotic solvents are generally the best choice as they can solvate the cationic counter-ion of the nucleophile (if present) without significantly solvating the nucleophile itself, thus preserving its reactivity. They are also effective at dissolving the polar starting material and intermediates. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)[7]
-
Tetrahydrofuran (THF)
Protic solvents like ethanol or methanol can be used, especially when using alkoxides as nucleophiles, but they may slow down the reaction with other nucleophile types by forming hydrogen bonds.
Q3: Is a base always necessary? If so, which one should I use?
A base is typically required when the nucleophile is neutral (e.g., an amine or a thiol) to either deprotonate it to generate the more reactive anionic form (e.g., thiolate) or to act as a scavenger for the HCl generated during the reaction.[7][8]
-
For Amines: An auxiliary base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as an acid scavenger. Alternatively, using a slight excess (2.2 equivalents) of the amine nucleophile itself can serve this purpose.
-
For Thiols and Alcohols: A base is needed to deprotonate the thiol or alcohol. For thiols, a moderately strong base like potassium carbonate (K₂CO₃) is usually sufficient. For alcohols, a stronger base such as sodium hydride (NaH) or sodium methoxide (NaOMe) may be necessary to generate the alkoxide.
Troubleshooting Guide
Scenario 1: Low to No Product Yield
Question: I have set up my reaction, but after several hours, TLC analysis shows only starting material. What could be the problem?
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity:
-
Explanation: The chosen nucleophile may not be strong enough to attack the electrophilic carbon. Anionic nucleophiles (e.g., thiolates, alkoxides) are significantly more reactive than their neutral counterparts (thiols, alcohols).
-
Solution: If using a neutral nucleophile like a thiol or alcohol, ensure you are using an appropriate base (e.g., K₂CO₃, NaH) in stoichiometric amounts to generate the more potent anionic nucleophile in situ. For amines, ensure the chosen amine is not too sterically hindered or electronically deactivated.
-
-
Inadequate Base:
-
Explanation: If the base is too weak or insoluble in the reaction medium, it may not effectively deprotonate the nucleophile or neutralize the generated HCl. The resulting acidic conditions can protonate the nucleophile, shutting down the reaction.
-
Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ is not working, consider a stronger base like cesium carbonate or NaH (for O- and S-nucleophiles). Ensure the base is of good quality and anhydrous if necessary.
-
-
Suboptimal Temperature:
-
Explanation: While the substrate is highly activated, some reactions, particularly with weaker nucleophiles, may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start by heating to 40-50 °C and monitor the reaction by TLC. If the reaction is still sluggish, you can increase the temperature to 80 °C or higher, but be mindful of potential side reactions.[7]
-
-
Poor Starting Material Quality:
-
Explanation: The this compound starting material may have degraded or contain impurities.
-
Solution: Verify the purity of your starting material by NMR or melting point. If necessary, purify it by recrystallization or column chromatography before use.
-
Caption: Troubleshooting workflow for low-yield reactions.
Scenario 2: Formation of Multiple Byproducts
Question: My TLC shows the consumption of starting material, but there are multiple new spots, and the desired product spot is weak. What are these impurities?
The formation of byproducts can complicate purification and reduce yields. Understanding their origin is key to suppression.
Potential Causes and Solutions:
-
Hydrolysis of the Nitrile Group:
-
Explanation: The nitrile group can be sensitive to hydrolysis under either strong basic or acidic conditions, especially when heated in the presence of water. This can lead to the formation of the corresponding amide or carboxylic acid derivative.[9][10]
-
Solution:
-
Ensure you are using anhydrous solvents and reagents if possible.
-
Avoid excessively strong bases or high temperatures for prolonged periods.
-
If base-catalyzed hydrolysis is suspected, use a non-nucleophilic, hindered base like DIPEA instead of hydroxide or excess amine.
-
During workup, use a buffered aqueous solution or perform the washings at low temperature to minimize contact time with acidic/basic water.
-
-
-
Di-substitution or Side Reactions of the Nucleophile:
-
Explanation: If the nucleophile has multiple reactive sites (e.g., a primary amine with an additional nucleophilic group), it can react further. For example, a primary amine could potentially be alkylated twice, though this is less common in SNAr.
-
Solution: Use a nucleophile with a single reactive site or employ protecting groups for other functional groups on the nucleophile.
-
-
Ring-Opening of the Thiadiazole:
-
Explanation: While the 1,3,4-thiadiazole ring is generally stable, extremely harsh conditions (e.g., very strong nucleophiles like organometallics or aggressive reducing agents) could potentially lead to ring cleavage.
-
Solution: Stick to the recommended reaction conditions. Avoid overly reactive reagents unless a specific ring-opening transformation is intended.
-
Recommended Starting Conditions & Protocols
The following table provides recommended starting conditions for the derivatization of this compound with common classes of nucleophiles. These should be considered as a starting point for your optimization.
| Nucleophile Class | Example Nucleophile | Recommended Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Amine | Benzylamine | K₂CO₃ or TEA (1.5 eq) | DMF, ACN | 25 - 60 | 4 - 12 |
| Secondary Amine | Piperidine | K₂CO₃ (1.5 eq) | DMF, THF | 25 - 60 | 2 - 8 |
| Thiol | Thiophenol | K₂CO₃ (1.2 eq) | DMF | 25 - 50 | 1 - 4 |
| Alcohol/Phenol | Methanol / Phenol | NaH (1.1 eq) | THF, DMF | 0 - 25 | 6 - 18 |
Experimental Protocol: Synthesis of 5-(Phenylthio)-1,3,4-thiadiazole-2-carbonitrile
This protocol describes a typical procedure for the reaction with a thiol nucleophile.
-
To a stirred solution of this compound (1.0 mmol, 1 eq) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Argon), add potassium carbonate (1.2 mmol, 1.2 eq).
-
Add thiophenol (1.05 mmol, 1.05 eq) dropwise to the suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).[5] The starting material should be compared against the reaction mixture. The product should appear as a new, typically less polar, spot.
-
After the starting material is consumed (usually 1-4 hours), pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[11]
Reaction Monitoring and Purification
-
TLC Analysis: Use silica gel plates and visualize with UV light (254 nm). A good starting eluent system is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).[5]
-
Purification: The resulting substituted thiadiazoles are often polar solids. Flash column chromatography using a gradient elution (e.g., starting from 100% hexanes and gradually increasing the percentage of ethyl acetate) is a highly effective purification method. Recrystallization from solvents like ethanol, isopropanol, or acetonitrile can also yield highly pure material.[8][11]
Caption: General mechanism for SNAr derivatization.
Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.
References
-
Wiedemann, J., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
-
Zhang, B., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9235-9248. Available from: [Link]
-
Wiedemann, J., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. Available from: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available from: [Link]
-
Genc, H., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8099. Available from: [Link]
-
Al-Sultani, K. H. (2015). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 18(2), 58-66. Available from: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). Journal of Kufa for Chemical Science. Available from: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Available from: [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over That of Chloro Atoms. (2021). ChemRxiv. Available from: [Link]
-
Petrow, V., Stephenson, O., & Wild, A. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed). Available from: [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. M. (2020). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. SYSTEMATIC REVIEWS IN PHARMACY, 11(12), 1735-1744. Available from: [Link]
-
Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting. Available from: [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Science of Synthesis. Available from: [Link]
-
Synthesis and Evaluation of 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2021). ResearchGate. Available from: [Link]
-
Krawczyk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4769. Available from: [Link]
-
Michalak, M., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 15(15), 5437. Available from: [Link]
-
LibreTexts Chemistry. (2025). 5.4: Hydrolysis Reactions. Available from: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Available from: [Link]
-
Wiedemann, J., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chembiochem, 23(21), e202200417. Available from: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. Available from: [Link]
-
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. (2014). ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. baranlab.org [baranlab.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. chemmethod.com [chemmethod.com]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block. The content is structured to follow the synthetic workflow, addressing specific issues you may encounter at each stage.
Overall Synthetic Workflow
The most common and industrially viable route to this compound involves a two-stage process. First, the synthesis of the key intermediate, 5-Amino-1,3,4-thiadiazole-2-carbonitrile, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.
Part 1: Troubleshooting the Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbonitrile
The quality of this starting material is critical for the success of the subsequent Sandmeyer reaction. The synthesis typically involves the cyclization of thiosemicarbazide with a dicyano precursor or a related equivalent, often under acidic conditions.
Q1: My reaction to form the amino-thiadiazole precursor is sluggish, and the yield is poor. What are the likely causes?
A: Low yields in this cyclization are often traced back to three main factors: inadequate activation of the carboxylic acid equivalent, insufficient heat, or competing side reactions.
-
Causality & Troubleshooting:
-
Ineffective Dehydrating Agent: The cyclodehydration step is crucial. While strong mineral acids like sulfuric acid or polyphosphoric acid (PPA) are effective, they can be harsh and cause degradation, especially at scale.[1][2] Polyphosphate ester (PPE) has emerged as a milder and effective alternative that can proceed in a one-pot manner from a carboxylic acid and thiosemicarbazide.[2] Ensure your dehydrating agent is active and used in the correct stoichiometry.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to drive the cyclization to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.[3]
-
Purity of Starting Materials: Thiosemicarbazide can degrade over time. Use a fresh, high-purity batch for best results.
-
-
Recommended Protocol (PPE Method):
-
In a dry reaction vessel, combine thiosemicarbazide (1.0 eq) and the appropriate carboxylic acid precursor (1.0-1.1 eq).
-
Add polyphosphate ester (PPE) (typically 1-2x weight of reactants) to the mixture.
-
Heat the mixture with stirring to 80-100 °C. The reaction is often complete within 2-4 hours.
-
Monitor by TLC until the starting materials are consumed.
-
Allow the mixture to cool to approximately 60 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8 to precipitate the product.[1][2]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Part 2: Troubleshooting the Sandmeyer Reaction
The conversion of the amino group to a chloro group via a diazonium salt intermediate is the most challenging step, particularly during scale-up. Success hinges on precise temperature control and the stability of the diazonium salt.
Q2: During the Sandmeyer reaction, my yield is low, and I observe significant frothing and formation of a dark, tarry byproduct. What is happening?
A: This is a classic sign of diazonium salt decomposition. The diazonium intermediate is thermally unstable. If the temperature rises, it decomposes prematurely, releasing nitrogen gas and forming highly reactive radical species that polymerize or react non-selectively, leading to tar formation and low yields of the desired chloro-thiadiazole.
-
Causality & Troubleshooting:
-
Poor Temperature Control: This is the most critical parameter. The diazotization (addition of sodium nitrite) and the subsequent Sandmeyer reaction (addition of the diazonium salt to the copper catalyst) must be maintained between 0 °C and 5 °C. On a larger scale, this requires a robust cooling system (e.g., a jacketed reactor with a chiller) to manage the exotherms from both the diazotization and the copper-catalyzed decomposition.
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly, subsurface, to prevent localized high concentrations and temperature spikes.
-
Diazonium Instability: Do not let the prepared diazonium salt solution stand for extended periods, even at low temperatures. It should be used immediately in the next step.
-
Catalyst Choice: Copper(I) chloride (CuCl) is the standard catalyst for the Sandmeyer chlorination. Ensure it is of good quality. The use of other reagents like CuCl₂ can also work but may require different conditions.[4]
-
-
Scale-Up Protocol Considerations:
| Parameter | Laboratory Scale (1-10 g) | Pilot/Process Scale (1-10 kg) | Rationale & Justification |
| Temperature Control | Ice/salt bath | Jacketed reactor with glycol chiller | Essential for managing exotherms and preventing diazonium decomposition. Surface area to volume ratio decreases on scale-up, making heat removal more challenging. |
| NaNO₂ Addition | Pipette/dropping funnel | Metering pump (subsurface addition) | Ensures slow, controlled addition to avoid localized hot spots and uncontrolled gas evolution. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer with baffles | Crucial for maintaining thermal and reactant homogeneity in the larger volume. |
| Gas Evolution | Open to atmosphere/vent | Off-gas scrubber/venting system | The reaction releases a large volume of N₂ gas. A safe and adequate venting system is non-negotiable at scale to prevent pressure buildup. |
| Quenching | Pouring into water | Reverse addition of reaction mixture to water | Safer method for controlling the quench of any residual reactive species at scale. |
Part 3: Work-up and Purification Challenges
Q3: After the reaction, my crude product is a dark oil or a sticky solid contaminated with a green/blue solid. How can I effectively isolate and purify the product?
A: The green/blue solid is residual copper salts from the catalyst, a common issue in Sandmeyer reactions. The dark color comes from the tarry byproducts discussed previously. A multi-step work-up is required.
-
Causality & Troubleshooting:
-
Copper Salt Removal: Copper salts have some solubility in organic solvents. An aqueous wash with a complexing agent is highly effective. A wash with dilute ammonium hydroxide will complex the copper as a deep blue [Cu(NH₃)₄]²⁺ complex, which is highly water-soluble and easily removed. A wash with aqueous ethylenediaminetetraacetic acid (EDTA) solution can also be effective.
-
Removal of Tarry Impurities: If the product is heavily contaminated, an initial filtration through a pad of Celite® or silica gel can remove the worst of the insoluble tars.
-
Purification Method:
-
Extraction: After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Washes: Wash the organic layer sequentially with water, dilute ammonium hydroxide (until the aqueous layer is no longer blue), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.[3] This is the preferred method for large-scale purification.
-
Chromatography: For very impure material or for obtaining analytical-grade samples, column chromatography on silica gel may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q: What is the stability of the final this compound product? A: The product is a relatively stable crystalline solid. However, like many halogenated heterocycles, it should be stored in a cool, dark place to prevent potential long-term degradation. For prolonged storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.[5]
Q: What are the key safety concerns when running this synthesis at scale? A: The primary safety concerns are:
-
Diazonium Salt: Solid diazonium salts can be explosive. NEVER isolate the diazonium intermediate. Always generate and use it in solution at low temperatures.
-
Gas Evolution: The Sandmeyer reaction releases a significant volume of nitrogen gas. Ensure the reactor is properly vented to avoid a dangerous pressure buildup.
-
Exotherms: Both the diazotization and the copper-catalyzed reaction are exothermic. A failure in the cooling system can lead to a runaway reaction. Always have a secondary cooling plan or a quench solution ready.
-
Reagents: Handle concentrated acids and other reagents with appropriate personal protective equipment (PPE).
Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal for tracking the consumption of starting materials. High-Performance Liquid Chromatography (HPLC) can provide more quantitative real-time data on product formation and impurity profiles.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the nitrile C≡N stretch).
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
-
References
-
Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30165-30185. [Link]
- Google Patents. (CN102924599A). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Google Patents. (US2799683A). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. [Link]
-
Głowacka, E., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(22), 5462. [Link]
-
Aitmambetov, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceutical Chemistry Journal, 55, 258-263. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Golovchenko, O., et al. (2004). A challenging synthesis of new 1,3,4‐thiadiazole derivatives starting from 2‐acylamino‐3,3‐dichloroacrylonitriles. Heteroatom Chemistry, 15(6), 454-458. [Link]
-
Wei, Z., et al. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Letters, 23(11), 4420-4425. [Link]
-
Istrate, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17468. [Link]
-
El-Gohary, N., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Biodistribution Study. Molecules, 27(23), 8303. [Link]
Sources
- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
common impurities in 5-Chloro-1,3,4-thiadiazole-2-carbonitrile and their removal
Technical Support Center: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Achieving high purity is paramount for reproducible results in downstream applications, from library synthesis to preclinical development. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding common impurities and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my synthesis of this compound?
A1: Impurities typically originate from three main sources: incomplete reactions, side reactions, and degradation.
-
Unreacted Starting Materials: The synthesis of the 1,3,4-thiadiazole ring often involves precursors like thiosemicarbazides or dithiocarbazates.[1] Incomplete cyclization or residual starting materials are common impurities.
-
Reaction Intermediates: The pathway to the final product involves several stable intermediates. For instance, a dithiocarbazate intermediate formed from hydrazine and carbon disulfide may persist if cyclization is inefficient.[2]
-
Side-Products: Harsh reaction conditions (e.g., excessive heat or strong acids) can lead to the formation of polymeric tars or elemental sulfur, often resulting in product discoloration.[2] Hydrolysis of the nitrile group to a carboxylic acid or amide is also a potential side reaction, particularly during aqueous workups.
-
Degradation: While generally stable, prolonged exposure to strong bases, nucleophiles, or high temperatures can cause degradation. Storage in a cool, dark, and inert environment is recommended for long-term stability.[3]
Q2: Which analytical techniques are most effective for assessing the purity of my final product?
A2: A multi-pronged analytical approach is crucial for a comprehensive purity assessment. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (e.g., at 254 nm) is a standard starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Impurities, even at low levels, can often be identified by characteristic signals that do not correspond to the product structure. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.[4]
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is powerful for identifying the molecular weights of impurities, providing critical clues to their structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., the nitrile stretch, C=N, C-Cl) and for detecting certain impurities like residual water or carboxylic acids (broad O-H stretch).
Troubleshooting Guide: Common Experimental Issues
Q3: My final product is an off-color yellow or brown solid, not the expected white/pale-yellow crystals. What's the cause and how do I fix it?
A3: Discoloration is a classic indicator of impurities.
-
Causality: The most common culprits are elemental sulfur or polymeric/tar-like byproducts.[2] These are often formed when reaction temperatures are too high or when acidic conditions are overly harsh, leading to decomposition.
-
Troubleshooting & Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, aiming for the lowest effective temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[2]
-
Purification is Key: Discoloration almost always necessitates a purification step.
-
Recrystallization: This is the most effective method for removing colored impurities from a crystalline solid. See Protocol 2 for a detailed methodology.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon (charcoal) to the hot solution during recrystallization. The carbon adsorbs colored impurities, and it is then removed by hot filtration through a pad of celite.
-
-
Q4: My NMR spectrum shows extra, unidentifiable peaks. How can I identify the impurity and remove it?
A4: Unexpected NMR peaks require a systematic approach to identify and eliminate the corresponding impurity.
-
Causality & Identification:
-
Starting Materials/Solvents: Compare the impurity peaks to the NMR spectra of your starting materials and reaction solvents. Residual solvents like ethanol, ethyl acetate, or dichloromethane are common.
-
Hydrolysis Product: The nitrile group (-C≡N) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH₂). Look for a broad singlet far downfield (>10 ppm) for a carboxylic acid proton or broad signals around 7-8 ppm for amide protons. An LC-MS analysis can confirm this by showing a peak with a mass corresponding to the hydrolyzed product.
-
Dehalogenated Product: Loss of the chlorine atom would result in a different aromatic splitting pattern or chemical shift. Again, LC-MS is invaluable for confirming the mass of this side-product.
-
-
Removal Strategy: The choice of purification method depends on the nature of the impurity.
-
Acidic Impurities (e.g., Carboxylic Acid): Perform an aqueous workup. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution.[5] The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer.
-
Structurally Similar Impurities: If the impurity is non-acidic and structurally very similar to the product, column chromatography is the most effective solution. Use a silica gel column and a solvent system (e.g., a gradient of ethyl acetate in hexanes) that shows good separation on a TLC plate.
-
Workflow for Impurity Identification and Removal
The following diagram outlines a logical workflow for handling an impure batch of this compound.
Caption: Workflow for analysis and purification of this compound.
Data Summary Table
| Potential Impurity | Probable Source | Identification Method | Recommended Removal Method |
| Unreacted Thiosemicarbazide | Incomplete cyclization | NMR, LC-MS | Recrystallization, Column Chromatography |
| 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | Hydrolysis of nitrile group | NMR (broad OH peak), LC-MS (M+18), IR | Aqueous wash with NaHCO₃ solution |
| Elemental Sulfur | Side reaction at high temp. | Visual (yellow), Insoluble in many solvents | Recrystallization (sulfur often less soluble in cold solvent) |
| Polymeric Byproducts | Harsh acidic/thermal conditions | Visual (tar/discoloration), Baseline on NMR | Recrystallization, Activated Carbon Treatment |
| Dehalogenated Product | Reductive side reaction | NMR, LC-MS (M-34) | Column Chromatography |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of your compound. It should be optimized for your specific system.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Procedure:
-
Prepare a stock solution of your sample at ~1 mg/mL in acetonitrile.
-
Dilute the stock solution to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Inject 10 µL onto the column.
-
Integrate all peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
Protocol 2: Purification by Recrystallization
This is the primary method for purifying the final product and removing colored impurities.[2]
-
Materials: Crude this compound, recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture), Erlenmeyer flasks, hot plate, filtration apparatus.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 2-3 minutes.
-
If carbon was used, perform a hot filtration through a fluted filter paper or a celite pad to remove the carbon.
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight. Assess purity using the method in Protocol 1 .
-
References
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5 (4 Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Antiviral-Activity-of-5-(4-Chen-Xu/1387d72216e913a69766548773950669165d28b8]([Link]
-
de Oliveira, R. B., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
Sources
troubleshooting failed reactions involving 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Welcome to the technical support center for 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
I. Understanding the Reagent: Key Characteristics
This compound is a valuable intermediate in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the thiadiazole ring, which is further enhanced by the presence of both a chloro and a cyano group. The chlorine atom at the 5-position is a prime site for nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide range of functional groups.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Several factors can contribute to a slow or incomplete nucleophilic substitution reaction:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or activating the existing one. For instance, deprotonating an amine with a suitable base will increase its nucleophilicity.
-
Poor Solubility: If either the this compound or the nucleophile has limited solubility in the chosen solvent, the reaction rate will be significantly hampered.[3] Experiment with different solvents or solvent mixtures to ensure all reactants are in solution.
-
Inappropriate Temperature: While heating can often accelerate a reaction, excessive temperatures might lead to decomposition of the starting material or the product.[4] It is crucial to find the optimal temperature that promotes the desired reaction without causing degradation. A stepwise increase in temperature while monitoring the reaction progress is recommended.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center on the thiadiazole ring. If possible, consider using a less sterically hindered nucleophile.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can arise from several side reactions:
-
Reaction with the Cyano Group: While the chloro group is the primary site for nucleophilic attack, strong nucleophiles under harsh conditions could potentially react with the nitrile functionality.
-
Ring Opening: The thiadiazole ring, although aromatic, can be susceptible to cleavage under certain conditions, especially with aggressive nucleophiles or extreme pH.
-
Decomposition: 1,3,4-Thiadiazole derivatives can be thermally sensitive.[5] High reaction temperatures may lead to decomposition, resulting in a complex mixture of byproducts.
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in the presence of a strong base, protic solvents like alcohols can form alkoxides that may compete with your intended nucleophile.
Q3: How can I effectively monitor the progress of my reaction?
A3: Several analytical techniques can be employed for reaction monitoring:[6]
-
Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent choice. It allows for the separation and quantification of starting materials, intermediates, and products.[7]
-
Gas Chromatography (GC): If your compounds are volatile and thermally stable, GC can be a powerful tool for monitoring reaction progress.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and allow for the quantification of different species in the reaction mixture without the need for separation.[6][8][9]
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the molecular weights of the components in your reaction mixture, helping to confirm the formation of the desired product and identify potential byproducts.[6]
III. Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution | Scientific Rationale |
| Sub-optimal Reaction Temperature | Perform the reaction at various temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the yield. | Temperature affects reaction kinetics. An optimal temperature maximizes the rate of the desired reaction while minimizing side reactions and decomposition.[4] |
| Incorrect Solvent Choice | Screen a range of aprotic solvents with varying polarities (e.g., THF, DMF, acetonitrile, DMSO). | The solvent can influence reactant solubility and the stability of charged intermediates in SNAr reactions.[10] |
| Inappropriate Base | If a base is required, test different organic (e.g., triethylamine, DIPEA) or inorganic (e.g., K₂CO₃, Cs₂CO₃) bases. | The strength and nature of the base can significantly impact the deprotonation of the nucleophile and the overall reaction rate.[10][11] |
| Degradation of Starting Material | Check the purity of the this compound before use. Store it in a cool, dark, and dry place. | Impurities or degradation of the starting material will inevitably lead to lower yields. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents. | Water can react with strong bases or organometallic reagents and can also hydrolyze the starting material or product. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution | Scientific Rationale |
| Product and Starting Material have Similar Polarity | Optimize the reaction to drive it to completion. If separation is still difficult, explore different solvent systems for column chromatography or consider recrystallization. | Minimizing the amount of unreacted starting material simplifies the purification process. |
| Formation of Persistent Impurities | Use a different purification technique such as preparative HPLC or crystallization from a different solvent system. | Some impurities may co-elute with the product in column chromatography. Changing the separation principle can be effective. |
| Product Instability on Silica Gel | Consider using a different stationary phase for chromatography, such as alumina, or opt for non-chromatographic purification methods like crystallization or distillation. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
IV. Experimental Protocols and Workflows
General Protocol for Nucleophilic Substitution
This protocol provides a general guideline for a nucleophilic substitution reaction. Optimization of specific parameters will be necessary for each unique substrate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation (e.g., an amine or thiol), add a suitable base (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed reactions.
V. Visualization of Key Concepts
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile Derivatives
This guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-1,3,4-thiadiazole-2-carbonitrile and its derivatives. As a class of compounds with significant potential in medicinal chemistry, understanding and mitigating their inherent stability challenges is paramount for successful research and development. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound Derivatives
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] However, the introduction of a chloro group at the 5-position and a carbonitrile group at the 2-position creates a molecule with specific stability considerations. Both are strong electron-withdrawing groups, which activate the thiadiazole ring, particularly the carbon atoms at the C-2 and C-5 positions, making them susceptible to nucleophilic attack.[2] This guide will address the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable strategies to enhance the stability of these valuable compounds.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the handling, storage, and use of this compound derivatives.
Section 1: Hydrolytic Instability
Question 1: I'm observing a loss of potency of my this compound derivative in aqueous solutions, even at neutral pH. What is the likely cause?
Answer:
The most probable cause is hydrolytic degradation. The electron-withdrawing nature of the chloro and carbonitrile groups makes the thiadiazole ring susceptible to nucleophilic attack by water. There are two primary sites for hydrolysis:
-
Displacement of the 5-Chloro Group: The chlorine atom at the 5-position can be displaced by a hydroxyl group, leading to the formation of a 5-hydroxy-1,3,4-thiadiazole-2-carbonitrile derivative. This seemingly minor change can significantly alter the compound's biological activity and pharmacokinetic profile.
-
Hydrolysis of the 2-Carbonitrile Group: The carbonitrile group (-C≡N) can undergo hydrolysis to form either a carboxamide (-CONH₂) or a carboxylic acid (-COOH) derivative.[3] This transformation introduces a significant change in the electronic and steric properties of the molecule, which can lead to a complete loss of the desired biological activity.
The rate of hydrolysis is often pH-dependent. While it can occur at neutral pH, it is typically accelerated under basic or acidic conditions.
Question 2: How can I confirm if hydrolysis is occurring and identify the degradation products?
Answer:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for investigating hydrolysis. Here is a general workflow:
Experimental Protocol: HPLC-MS for Monitoring Hydrolytic Degradation
-
Sample Preparation:
-
Prepare a stock solution of your compound in an organic solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution in a series of aqueous buffers with varying pH values (e.g., pH 2, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradants absorb.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer to identify the mass of the parent compound and any new peaks that appear over time.
-
The expected masses of the primary hydrolytic degradation products would be:
-
5-hydroxy derivative: [M - Cl + OH]
-
Carboxamide derivative: [M + H₂O]
-
Carboxylic acid derivative: [M + 2H₂O - NH₃]
-
-
Data Presentation: Expected Mass Shifts in MS Analysis
| Degradation Pathway | Resulting Functional Group | Change in Molecular Weight |
| Displacement of Chloro Group | -OH | -18.5 |
| Hydrolysis of Carbonitrile | -CONH₂ | +18 |
| Hydrolysis of Carbonitrile | -COOH | +35 |
Visualization: Potential Hydrolytic Degradation Pathways
Caption: Potential oxidative degradation of the thiadiazole ring.
Question 5: How can I perform a forced degradation study to assess oxidative and photostability?
Answer:
Forced degradation studies are essential to understand the intrinsic stability of your compound and to develop stability-indicating analytical methods. [4] Experimental Protocol: Forced Degradation Studies
-
Oxidative Stress:
-
Dissolve the compound in a suitable solvent and treat it with an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.
-
Analyze the samples at different time points using HPLC-MS to monitor for the appearance of new peaks and identify their masses (expecting M+16 for S-oxide and M+32 for S,S-dioxide).
-
-
Photostability Testing:
-
Expose a solution of the compound (in a photochemically transparent container like quartz) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. [5] * A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at various time points using HPLC to quantify the degradation and identify any photoproducts by MS.
-
Data Presentation: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal | 60°C | 48 hours |
| Photolytic | UV/Vis light | 24 hours |
Question 6: What are the recommended storage and handling procedures to prevent oxidative and photodegradation?
Answer:
-
Protection from Light:
-
Store both solid compounds and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Inert Atmosphere:
-
For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
-
Solvent Purity:
-
Use high-purity, peroxide-free solvents for preparing solutions. Ethers, for example, can form explosive peroxides upon storage and exposure to air.
-
-
Antioxidants:
-
In some formulations, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully evaluated for compatibility with your experimental system.
-
Conclusion
The stability of this compound derivatives is a critical factor that can influence the reliability and reproducibility of research findings. By understanding the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the appropriate handling, storage, and experimental protocols outlined in this guide, researchers can significantly enhance the stability of these compounds and ensure the integrity of their scientific work. A proactive approach to stability testing and mitigation will ultimately accelerate the journey of these promising molecules from the laboratory to potential therapeutic applications.
References
-
El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(15), 4475. Available from: [Link]
-
Chen, C. Y., et al. (2000). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 145-152. Available from: [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available from: [Link]
-
Struga, M., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(23), 7175. Available from: [Link]
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Isherwood, M., et al. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society. Available from: [Link]
-
Sleno, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(8), 1440-1450. Available from: [Link]
-
Kim, M., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. Available from: [Link]
-
Katritzky, A. R., et al. (2001). Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles. Journal of Organic Chemistry, 66(16), 5606-5612. Available from: [Link]
-
Atiya, R. N. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available from: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
Kossanyi, J., et al. (2025). Photodegradation of chlorinated pesticides in TiO2-enhanced photochemical process. Journal of Photochemistry and Photobiology A: Chemistry. Available from: [Link]
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 263-271. Available from: [Link]
-
Çakmak, R., et al. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 173-187). ISRES Publishing. Available from: [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 1-18. Available from: [Link]
-
Popa, M., et al. (2025). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry. Available from: [Link]
-
Khan, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3709. Available from: [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-t[2][6][7]hiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(11), 1488-1496. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
Petrow, V., Stephenson, O., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1513. Available from: [Link]
-
Gontijo, T. B., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 2134. Available from: [Link]
-
Lee, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Bioorganic & Medicinal Chemistry, 68, 116867. Available from: [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1369-1403. Available from: [Link]
-
Aramendía, M. A., et al. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Applied Catalysis B: Environmental, 83(3-4), 194-202. Available from: [Link]
-
de Oliveira, C. S., et al. (2025). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Journal of Molecular Structure. Available from: [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-877. Available from: [Link]
-
Zhang, Y., et al. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(35), 16046-16052. Available from: [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Burgo, T. A., et al. (2025). 5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. Materials and Corrosion. Available from: [Link]
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- 3. Nitrile - Wikipedia [en.wikipedia.org]
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- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Welcome to the technical support center for navigating the challenges associated with the reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to effectively utilize this versatile but sometimes challenging building block. Here, we will delve into the underlying reasons for its decreased reactivity and provide actionable troubleshooting strategies and detailed protocols to enhance its performance in nucleophilic substitution reactions.
I. Understanding the Reactivity Profile
This compound is a valuable intermediate in medicinal chemistry. The 1,3,4-thiadiazole ring is a well-known pharmacophore present in a wide array of biologically active compounds.[1][2] The chloro and cyano substituents offer orthogonal handles for molecular elaboration. Specifically, the chlorine atom at the 5-position is a target for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities.
However, the reactivity of this chlorine atom can be unexpectedly low. This is due to the electron-withdrawing nature of both the thiadiazole ring itself and the adjacent cyano group. While electron-withdrawing groups are generally required to activate a ring towards SNAr, an excessive electron deficiency can also disfavor the reaction by destabilizing the formation of the positively charged intermediate that is transiently formed during the departure of the leaving group.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when working with this compound.
Q1: Why is my nucleophilic substitution reaction with this compound proceeding so slowly or not at all?
A1: The low reactivity is often attributed to the high electron deficiency of the 1,3,4-thiadiazole ring, compounded by the strongly electron-withdrawing nitrile group. This can make the initial nucleophilic attack challenging. Additionally, factors such as the nucleophilicity of your incoming group, solvent choice, and reaction temperature play a crucial role.
Q2: I am observing decomposition of my starting material at higher temperatures. What can I do?
A2: The 1,3,4-thiadiazole ring can be thermally sensitive, especially in the presence of strong bases or nucleophiles. If you are observing decomposition, consider using milder reaction conditions. This could involve lowering the temperature and extending the reaction time, or employing a catalyst to facilitate the reaction at a lower temperature. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and potentially minimize degradation.[3][4][5][6][7]
Q3: What are the best solvents for SNAr reactions with this substrate?
A3: Polar aprotic solvents such as DMF, DMAc, NMP, and DMSO are generally preferred for SNAr reactions as they can solvate the charged Meisenheimer intermediate. However, for some applications, greener solvents like PEG 400 have also been shown to be effective, particularly at elevated temperatures.[8]
Q4: Can I use a catalyst to improve the reaction rate?
A4: Yes, catalysis can be a powerful tool. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be effective, especially when dealing with anionic nucleophiles in a biphasic system. In some cases, Lewis acids can activate the thiadiazole ring by coordinating to the nitrogen atoms, further increasing its electrophilicity.[9] For less activated systems, transition metal catalysis, while distinct from traditional SNAr, offers an alternative route.[9][10]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting and optimizing your reactions.
Problem 1: Low or No Conversion
If you are struggling with poor conversion, consider the following strategies, starting with the simplest adjustments.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Strategies
1. Reaction Conditions Optimization:
-
Temperature: Gradually increase the reaction temperature. Many SNAr reactions on heteroaromatics require elevated temperatures (80-150 °C).[8] Monitor for decomposition by TLC or LC-MS.
-
Solvent: If using a standard solvent like THF or acetonitrile, switch to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP.
-
Base: For nucleophiles that require deprotonation (e.g., amines, thiols, alcohols), ensure a suitable base is used. If using a mild base like K2CO3, consider a stronger, non-nucleophilic base like DBU or a hydride base (NaH) for alcohols and thiols.
2. Enhancing Nucleophilicity:
-
If your nucleophile is an alcohol or thiol, ensure it is fully deprotonated to its more nucleophilic alkoxide or thiolate form using a strong base like NaH.
-
For amine nucleophiles, consider that their reactivity is highly dependent on their basicity and steric hindrance.
3. Catalysis:
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., ZnCl2, AlCl3) can sometimes activate the heterocycle, but must be used judiciously to avoid side reactions.[9]
4. Microwave-Assisted Synthesis:
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[3][4][5][6][7]
Problem 2: Product Decomposition or Side Reactions
If you are observing the formation of multiple products or decomposition of your desired product, consider these approaches.
Decision Tree for Side Reactions
Caption: Decision tree for managing side reactions.
Detailed Strategies
1. Milder Conditions:
-
Temperature: Reduce the reaction temperature and increase the reaction time.
-
Base: Use a weaker base. For example, switch from NaH to K2CO3 or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
2. Protect Sensitive Functional Groups:
If your nucleophile contains other reactive functionalities, consider protecting them to prevent unwanted side reactions.
3. Reaction Monitoring:
Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction before significant product degradation occurs.
IV. Experimental Protocols
Here are some starting-point protocols that can be adapted for your specific nucleophile.
Protocol 1: General Microwave-Assisted SNAr with an Amine Nucleophile
This protocol is a good starting point for moderately reactive amines.
Materials:
-
This compound
-
Amine nucleophile (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 eq).
-
Add the amine nucleophile (1.2 eq) and DMF.
-
Add DIPEA (2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120-150 °C for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: SNAr with a Thiol Nucleophile under Basic Conditions
This protocol is suitable for the substitution with thiols.
Materials:
-
This compound
-
Thiol nucleophile (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the thiol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Comparative Reaction Conditions
| Condition | Conventional Heating | Microwave Irradiation |
| Temperature | 80-150 °C | 120-180 °C |
| Time | 4-24 hours | 5-45 minutes |
| Solvent | DMF, DMSO, NMP | DMF, NMP, Dioxane |
| Typical Yields | Moderate to Good | Good to Excellent |
| Side Products | More likely due to longer heating | Often reduced |
V. Conclusion
While the reactivity of this compound can present challenges, a systematic and informed approach to reaction optimization can lead to successful outcomes. By understanding the underlying electronic factors and methodically exploring reaction parameters such as temperature, solvent, and catalysis, researchers can effectively utilize this valuable building block in the synthesis of novel compounds. The use of modern techniques like microwave-assisted synthesis is highly recommended to accelerate discovery and improve reaction efficiency.
VI. References
-
Kamal, A., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2015, 348948. [Link]
-
El-Sayed, N. N. E., et al. (2017). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 22(5), 783. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Walton, J. W., & Williams, J. M. J. (2015). Catalytic SNAr of unactivated aryl chlorides. Chemical Communications, 51(12), 2781-2783. [Link]
-
Kumar, A., et al. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(10), 6438-6447. [Link]
-
Powers, D. C., & Ritter, T. (2016). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Journal of the American Chemical Society, 138(22), 6932-6935. [Link]
-
Yuye, Y. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry, 19(4), 3141. [Link]
-
Le-Grognec, E., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Reagent Guides. [Link]
-
Katritzky, A. R., et al. (2001). Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles. The Journal of Organic Chemistry, 66(16), 5606-5611. [Link]
-
Yuye, Y. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry, 19(4), 3141-3144. [Link]
-
Patel, R. P., & Patel, K. C. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(11), 4166-4178. [Link]
-
Al-Juboori, A. A. K., & Al-Masoudi, N. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6), 87-102. [Link]
-
Kumar, A., et al. (2015). Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1184-1189. [Link]
-
Gejalakshmi, S., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS AND IN-SILICO SCREENING OF NOVEL SUBSTITUTED 1, 3, 4-THIADIAZOLE DERIVATIVES FOR TREATING ANTIVIRAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 13(10), 3916-3921. [Link]
-
Kumar, A., et al. (2016). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. Journal of the Korean Chemical Society, 60(2), 116-124. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1591-1604. [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[10][11][12]thiadiazol-2-yl] derivatives as new antimicrobial agents. Egyptian Journal of Chemistry, 64(4), 1821-1829. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 10. [PDF] Catalytic SNAr of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring the Purity of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Introduction
5-Chloro-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound of interest in chemical synthesis and potentially in the development of pharmaceuticals and agrochemicals. The presence of a chloro group, a nitrile moiety, and the thiadiazole ring itself imparts specific chemical properties that must be considered when developing analytical methods for purity assessment. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods suitable for monitoring the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for determining the purity of this compound?
A1: A multi-pronged approach is recommended for a comprehensive purity assessment. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reverse-phase method with UV detection is the most common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C≡N, C-Cl, thiadiazole ring) and for a quick identity check.
Q2: What are the potential impurities I should be aware of?
A2: Impurities can arise from starting materials, side reactions during synthesis, or degradation.[1] Potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Incomplete reaction can leave synthetic intermediates in the final product.
-
Isomers: Positional isomers may form depending on the synthetic route.
-
Byproducts: Formation of related thiadiazole structures or hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q3: How should I prepare my sample for analysis?
A3: Sample preparation is critical for accurate results.
-
For HPLC: Dissolve the sample in a solvent compatible with the mobile phase, typically acetonitrile or methanol. Sonication may be required to ensure complete dissolution. Filter the sample through a 0.45 µm filter before injection to protect the column.
-
For GC-MS: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For FTIR: The sample can be analyzed neat if it is a liquid, or as a KBr pellet or in a solvent for a solution-state spectrum.
Q4: What kind of stability issues should I anticipate with this compound?
A4: The 1,3,4-thiadiazole ring is generally aromatic and stable.[2][3] However, potential stability concerns include:
-
Base Hydrolysis: The thiadiazole ring can be susceptible to cleavage under strong basic conditions.[3] The nitrile group can also hydrolyze to a carboxylic acid or amide.
-
Photostability: Some heterocyclic compounds can degrade upon exposure to UV light. It is advisable to store the compound protected from light.
-
Thermal Stability: While many heterocyclic compounds are thermally stable, high temperatures can lead to decomposition.[4][5]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Silanol interactions with the basic nitrogen atoms of the thiadiazole ring.- Column degradation.- Sample overload. | - Use a base-deactivated column (e.g., C18 with end-capping).- Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column. | - Optimize the mobile phase gradient or isocratic composition.- Try a different stationary phase (e.g., phenyl-hexyl). |
| Ghost Peaks | - Contaminated mobile phase or injector carryover. | - Use fresh, high-purity solvents.- Implement a robust needle wash method in the autosampler. |
| Drifting Baseline | - Column not equilibrated.- Fluctuating temperature. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak Detected | - Compound is not volatile or is thermally labile.- Incorrect inlet temperature. | - Consider derivatization to increase volatility.- Optimize the inlet temperature; a lower temperature may prevent degradation. |
| Peak Broadening | - Active sites in the GC liner or column.- Slow injection speed. | - Use a deactivated liner.- Increase the injection speed. |
| Poor Sensitivity | - Compound has low ionization efficiency in EI mode. | - Consider chemical ionization (CI) as an alternative ionization technique.[4] |
| Mass Spectrum Mismatch | - Co-eluting impurities.- Thermal degradation in the injector. | - Improve chromatographic separation.- Lower the injector temperature. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a starting point for assessing the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
Causality Behind Choices: A C18 column is a good general-purpose column for moderately polar compounds. The formic acid in the mobile phase helps to protonate any free silanols on the column packing, reducing peak tailing, and provides protons for good ionization if interfacing with a mass spectrometer. The gradient elution allows for the separation of compounds with a range of polarities.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.
Causality Behind Choices: A non-polar DB-5ms column is well-suited for the separation of a wide range of organic compounds. The temperature program allows for the elution of compounds with varying boiling points. EI at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.
Visualization & Formatting
Workflow for Purity Analysis
Caption: Decision tree for selecting the appropriate analytical method.
References
-
Iraqi Academic Scientific Journals. (2024). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
PubMed Central. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
-
PubMed Central. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Retrieved from [Link]
-
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
IJRASET. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Retrieved from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
Sources
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- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
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- 4. mdpi.com [mdpi.com]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile with other thiadiazoles
An In-Depth Comparative Guide to the Reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Introduction: The 1,3,4-Thiadiazole Core - A Privileged Scaffold in Modern Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability and capacity for hydrogen bonding.[1] Derivatives of 1,3,4-thiadiazole exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3]
Structurally, the 1,3,4-thiadiazole ring is a planar, electron-deficient system.[4] This electron deficiency arises from the inductive effects of the electronegative sulfur and the two pyridine-like nitrogen atoms. Consequently, the carbon atoms at the 2- and 5-positions are highly susceptible to nucleophilic attack but are generally resistant to electrophilic substitution.[4][5] The reactivity of this core can be precisely modulated by the nature of the substituents at these key positions. This guide provides a detailed comparative analysis of the reactivity of This compound , a highly activated derivative, against other substituted thiadiazoles, with a focus on reactions of synthetic utility.
Dissecting the Reactivity of this compound
The exceptional reactivity of this compound is a direct consequence of the powerful electronic effects exerted by its substituents:
-
5-Chloro Group: The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its electronegativity also contributes to the electron-deficient nature of the C-5 position.
-
2-Carbonitrile Group (-CN): The nitrile group is one of the strongest electron-withdrawing groups. Its presence dramatically acidifies the thiadiazole ring, rendering the C-5 position exceptionally electrophilic and primed for nucleophilic attack.
This unique combination of a potent activating group (nitrile) and a good leaving group (chloride) makes this compound a superior substrate for SNAr reactions compared to other thiadiazole derivatives.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
Nucleophilic aromatic substitution is the hallmark reaction of activated halo-thiadiazoles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the key determinant of the reaction rate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The electron-withdrawing nitrile group in this compound is perfectly positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy and accelerating the reaction.
Reactivity Comparison:
The reactivity of 5-halo-1,3,4-thiadiazoles in SNAr reactions is profoundly influenced by the substituent at the 2-position.
-
vs. 5-Chloro-1,3,4-thiadiazol-2-amine: The amine (-NH₂) group is strongly electron-donating.[7] This donation destabilizes the negatively charged Meisenheimer complex, significantly retarding the rate of nucleophilic substitution compared to the carbonitrile analogue.
-
vs. 2-Aryl-5-chloro-1,3,4-thiadiazoles: An aryl group is generally considered electron-withdrawing but is substantially weaker than a nitrile group. Therefore, 2-aryl-5-chloro-1,3,4-thiadiazoles are less reactive towards nucleophiles.[8][9]
-
vs. 2-Alkyl-5-chloro-1,3,4-thiadiazoles: Alkyl groups are weakly electron-donating, leading to even lower reactivity than aryl-substituted derivatives.
This trend is summarized in the table below, which presents hypothetical comparative data for a typical SNAr reaction with a secondary amine nucleophile.
| 2-Substituent (on 5-Chloro-1,3,4-thiadiazole) | Electronic Effect | Meisenheimer Intermediate Stability | Predicted SNAr Reactivity | Predicted Reaction Time (at RT) |
| -CN (Carbonitrile) | Strongly Electron-Withdrawing | Highest | Very High | < 1 hour |
| -Aryl (e.g., -Ph) | Weakly Electron-Withdrawing | Moderate | Moderate | 6-12 hours |
| -H | Neutral | Low | Low | > 24 hours / requires heat |
| -Alkyl (e.g., -CH₃) | Weakly Electron-Donating | Very Low | Very Low | Reaction may not proceed |
| -NH₂ (Amine) | Strongly Electron-Donating | Lowest | Negligible | No reaction |
Electrophilic Substitution: An Unfavored Pathway
The inherent electron-poor nature of the 1,3,4-thiadiazole ring makes electrophilic substitution on its carbon atoms exceptionally difficult.[3][5] Reactions such as nitration or halogenation typically do not occur unless the ring is activated by a potent electron-donating group.[5] For instance, 2-amino-1,3,4-thiadiazole can undergo bromination at the 5-position because the amino group sufficiently activates the ring for electrophilic attack.[5]
In stark contrast, This compound , bearing two powerful electron-withdrawing groups, is extremely deactivated towards electrophilic attack. Any potential electrophilic interaction would preferentially occur at the ring nitrogen atoms (e.g., N-alkylation), but this is also less favorable compared to derivatives with electron-donating groups.[3][4]
Cycloaddition Reactions
1,3,4-Thiadiazole derivatives can participate in [3+2] cycloaddition reactions, for instance with nitrilimines, to form fused heterocyclic systems.[10][11] The efficiency and regioselectivity of these reactions are governed by the frontier molecular orbitals of the reactants. The highly electron-deficient nature of this compound suggests it could be an effective dipolarophile in reactions with electron-rich dipoles. However, this area remains less explored compared to its SNAr chemistry.
Experimental Protocols and Workflow
The high reactivity of activated chloro-thiadiazoles makes them valuable intermediates. The following protocol outlines a general, two-step procedure for the synthesis of diverse derivatives, adapted from established methodologies.[9][12]
Caption: A typical experimental workflow for derivatization.
Protocol: Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide
This protocol first describes the N-acylation of a precursor, followed by a nucleophilic substitution reaction.
Part 1: Synthesis of 2-Chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide [12]
-
Reagents & Setup: To a stirred solution of 5-Chloro-1,3,4-thiadiazol-2-amine (1.0 eq) in dry acetone, add anhydrous sodium acetate (1.2 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled suspension over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product.
Part 2: Nucleophilic Substitution with a Secondary Amine [9][12]
-
Reagents & Setup: Dissolve the intermediate from Part 1 (1.0 eq) and the desired secondary amine (e.g., 1-arylpiperazine, 1.1 eq) in a suitable dry solvent such as benzene or DMF.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the mixture. TEA acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 16-20 hours.
-
Monitoring: Track the disappearance of the starting material using TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final pure compound.
Conclusion
The reactivity of the 1,3,4-thiadiazole core is highly tunable through substitution. This compound stands out as an exceptionally reactive substrate for nucleophilic aromatic substitution. The synergistic effect of a good leaving group (chloro) and a powerful activating group (carbonitrile) makes it a superior building block for the rapid synthesis of complex molecular architectures compared to thiadiazoles bearing electron-donating or weakly withdrawing substituents. Its resistance to electrophilic attack further enhances its synthetic utility, allowing for selective functionalization via nucleophilic displacement. This predictable and high reactivity profile solidifies its role as a valuable tool for researchers in drug discovery and materials science.
References
-
Review on substituted 1, 3, 4 thiadiazole compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Shawali, A. S., & Abdelhamid, A. O. (2014). 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. Journal of Advanced Research, 5(1), 1–17. [Link]
-
1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. (2014). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bimoussa, A., et al. (2017). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Pharmaceutical Fronts. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). National Institutes of Health. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2024). National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2019). National Institutes of Health. [Link]
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The Pivotal Role of C5-Chloro and C2-Carbonitrile Moieties in Modulating the Biological Activity of 1,3,4-Thiadiazoles: A Comparative Guide
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological profile.[1][2][3] This five-membered heterocycle is a versatile pharmacophore, and its biological activity can be finely tuned by the nature of the substituents at the C2 and C5 positions. This guide provides a comparative analysis of the biological activities of 5-chloro-1,3,4-thiadiazole-2-carbonitrile derivatives and their structural analogs, offering insights into their potential as therapeutic agents. While direct studies on the title compound are limited, a comprehensive understanding can be constructed by examining the structure-activity relationships (SAR) of closely related analogs. This guide will delve into the anticancer and antimicrobial properties of these compounds, supported by experimental data from peer-reviewed literature.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, allowing its derivatives to potentially interfere with DNA replication and other crucial cellular processes.[1] The inherent aromaticity of the ring system contributes to its in vivo stability.[2] The biological effects of 1,3,4-thiadiazole derivatives are critically dependent on the substituents at the C2 and C5 positions, which influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.
Anticancer Activity: A Tale of Two Substituents
The quest for novel anticancer agents has led to extensive exploration of 1,3,4-thiadiazole derivatives, which have demonstrated cytotoxicity against a range of cancer cell lines.[4][5] The nature of the substituents at C2 and C5 plays a pivotal role in defining their potency and selectivity.
The Influence of the C5-Substituent
The presence of a halogen, particularly chlorine, at the C5 position or on a phenyl ring at C5 is a common feature in many biologically active 1,3,4-thiadiazoles. While direct data on a C5-chloro substituent is sparse, studies on 5-(chlorophenyl) derivatives provide valuable insights. For instance, 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been synthesized and evaluated for its biological activities.[6]
A series of 5-aryl-1,3,4-thiadiazole derivatives were tested for their in vitro cytotoxic activity against various human cancer cell lines, demonstrating that the nature of the aryl substituent significantly impacts potency. The half-maximal inhibitory concentration (IC50) values are a measure of a compound's potency in inhibiting biological function.
| Compound/Analog | C5-Substituent | C2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-Methoxyphenyl | 2-(Trifluoromethyl)phenylamino | MCF-7 | 49.6 | [5] |
| Analog 2 | 3-Methoxyphenyl | 2-(Trifluoromethyl)phenylamino | MDA-MB-231 | 53.4 | [5] |
| Analog 3 | 3,4,5-Trimethoxyphenyl | Arylamino | MCF-7 | 6.6 | [7] |
This table presents a selection of data from the literature to illustrate the impact of C5-substituents on anticancer activity.
The Role of the C2-Substituent: The Carbonitrile Moiety and Its Analogs
Many potent 1,3,4-thiadiazole-based anticancer agents feature an amino or substituted amino group at the C2 position. For example, 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showed significant anti-proliferative activity against breast cancer cell lines.[1][5] The replacement of the carbonitrile with such groups suggests a potential avenue for enhancing anticancer efficacy.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has proven to be a promising framework for the design of new antibacterial and antifungal compounds.[2][3][8][9][10]
Structure-Activity Relationship in Antimicrobial 1,3,4-Thiadiazoles
The antimicrobial potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups on a phenyl ring attached to the thiadiazole core has been shown to influence antifungal activity. For instance, replacing an electron-donating group with an electron-withdrawing group like chlorine or a nitro group can lead to a decrease in antifungal activity in some series of compounds.[9]
-
The C2-substituent: The substituent at the C2 position is crucial for antimicrobial activity. Many active compounds possess a free thiol (-SH) group or a substituted amino group at this position.
The following table summarizes the antimicrobial activity of some 1,3,4-thiadiazole derivatives, highlighting the importance of the substitution pattern.
| Compound/Analog | C5-Substituent | C2-Substituent | Microorganism | Activity (e.g., Zone of Inhibition in mm, MIC in µg/mL) | Reference |
| Analog 4 | Phenyl | Benzoylimino | S. aureus | High Potency | [9] |
| Analog 5 | Phenyl | Benzoylimino | B. subtilis | High Potency | [9] |
| Analog 6 | 4-Chlorophenyl | Benzoylimino | Various Fungi | Inactive | [9] |
This table provides examples from the literature to illustrate the structure-activity relationship of 1,3,4-thiadiazoles as antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is essential to follow standardized experimental protocols.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is widely used to determine the antimicrobial activity of chemical substances.
Methodology:
-
Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.
-
Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.
-
Well Preparation: Create wells of a specific diameter in the agar plates.
-
Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow of the agar diffusion method for antimicrobial testing.
Structure-Activity Relationship and Future Directions
The analysis of available data on analogs of this compound suggests critical structure-activity relationships.
Caption: Key structural determinants of biological activity in 1,3,4-thiadiazoles.
Key Takeaways:
-
C5-Substituent: The presence of a halogen, such as chlorine, or a substituted aryl group at the C5 position is crucial for modulating the biological activity. Electron-withdrawing groups on an aryl ring at this position can have a variable effect depending on the specific biological target.
-
C2-Substituent: The carbonitrile group at the C2 position is a key pharmacophoric feature. Its electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence interactions with biological macromolecules. Comparative studies with analogs bearing other functional groups like amino, substituted amino, or thiol at the C2 position are essential to fully elucidate the role of the carbonitrile moiety.
Future Perspectives:
The synthesis and comprehensive biological evaluation of this compound and a focused library of its analogs are warranted. Such studies should include:
-
Systematic modification of the C5-substituent: Replacing the chloro group with other halogens (F, Br, I), as well as electron-donating and other electron-withdrawing groups, to establish a clear SAR.
-
Exploration of C2-bioisosteres: Replacing the carbonitrile group with other functionalities known to be important for anticancer or antimicrobial activity, such as tetrazoles, amides, or small heterocyclic rings.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by the most potent compounds to understand their mode of action.
By systematically exploring the chemical space around the this compound scaffold, it is possible to identify novel and potent therapeutic candidates for the treatment of cancer and infectious diseases.
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystal Structure of 5-Chloro-1,3,4-thiadiazole Derivatives and Their Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of a chlorine atom at the 5-position and a cyano group at the 2-position of the thiadiazole ring, yielding 5-Chloro-1,3,4-thiadiazole-2-carbonitrile, presents a molecule of significant interest for further functionalization and drug design. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of this scaffold and its bioisosteric analogues, offering insights into their molecular architecture and its implications for biological performance.
While a definitive crystal structure for the parent this compound is not publicly available, a wealth of crystallographic data exists for its derivatives. This allows for a robust comparative study, elucidating the subtle yet impactful structural modulations that arise from chemical derivatization.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its planarity, metabolic stability, and ability to act as a hydrogen bond acceptor make it a privileged pharmacophore in drug design.[1] The sulfur atom, in particular, imparts improved lipid solubility, a crucial factor for bioavailability.
Comparative Crystallographic Analysis of 1,3,4-Thiadiazole Derivatives
The precise arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable information on bond lengths, bond angles, and intermolecular interactions. This data is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
A series of 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives have been synthesized and their crystal structures elucidated.[2] These studies reveal that while the core 1,3,4-thiadiazole ring remains largely planar, the dihedral angles between the thiadiazole and adjacent phenyl rings vary significantly with different substituents. These conformational differences, driven by non-covalent interactions such as C–H···π and π···π stacking, can profoundly influence how the molecule interacts with its biological target.[2]
For instance, in (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the 1,3,4-thiadiazole ring is nearly planar, and the 4-iodophenyl substituent is roughly coplanar with it.[3][4] This planarity can facilitate stacking interactions within a protein's active site.
Table 1: Comparative Crystallographic Data of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Dihedral Angles (°) | Reference |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | P2₁/c | 10.34 | 12.87 | 13.01 | 108.9 | Thiadiazole/Iodophenyl: ~6.5 | [3][4] |
| 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one | Triclinic | 5.2840 | 11.0323 | 14.902 | 91.590 | Pyridazine/Thiadiazole: 62.06 | [5] |
| 1,3,4-thiadiazole-5-(N-cyclohexyl)-sulfonamide | Monoclinic | 15.885 | 6.1794 | 19.611 | 115.14 | - | [6] |
| 1,3,4-thiadiazole-5-(N-benzyl)-sulfonamide | Orthorhombic | 5.5262 | 23.2521 | 13.5985 | 90 | - | [6] |
Bioisosteric Comparison: 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties, is a powerful tool in drug design. The 1,3,4-oxadiazole ring is a common bioisostere of the 1,3,4-thiadiazole ring, with the sulfur atom replaced by an oxygen atom.[7] This substitution can lead to subtle but important differences in their biological profiles.[1]
While both scaffolds are planar and can act as hydrogen bond acceptors, the larger size and greater polarizability of the sulfur atom in the thiadiazole ring can lead to different intermolecular interactions and, consequently, different biological activities.[7] For example, a comparative study of honokiol derivatives linked to either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole moiety found that the thiadiazole derivatives exhibited significantly higher anticancer activity.[8]
Experimental Protocols
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
A general and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[9][10]
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
Aromatic or heterocyclic amines are treated with carbon disulfide in the presence of ammonium hydroxide.
-
The resulting dithiocarbamate salt is then refluxed with hydrazine hydrate in ethanol to yield the corresponding thiosemicarbazide.[10]
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
-
The thiosemicarbazide intermediate is reacted with an appropriate acyl chloride or carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.
-
The reaction mixture is typically heated under reflux to drive the cyclization.
-
The crude product is then purified by recrystallization.
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Navigating the Maze of Drug Discovery: A Comparative Guide to Assessing the Drug-Likeness of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile Derivatives
For Immediate Release
[City, State] – In the relentless pursuit of novel therapeutics, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its numerous derivatives, those stemming from the 5-Chloro-1,3,4-thiadiazole-2-carbonitrile core present a compelling avenue for drug development. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily centered around the molecule's pharmacokinetic profile. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the methodologies used to assess the drug-likeness of these derivatives, blending theoretical principles with practical, data-driven insights.
The Imperative of Early Drug-Likeness Assessment
The high attrition rate of drug candidates in late-stage clinical trials, often due to unfavorable absorption, distribution, metabolism, and excretion (ADME) properties, underscores the critical need for early and robust drug-likeness profiling.[1][2][3] In silico and in vitro ADME studies offer a cost-effective and high-throughput means to identify and mitigate potential liabilities long before significant resources are invested.[4][5] This proactive approach, often termed "fail early, fail cheap," is fundamental to modern drug discovery.[2]
This guide will utilize a case study of a closely related series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives to illustrate the principles and techniques of drug-likeness assessment. While not the exact core structure, this analogous series provides a valuable dataset for demonstrating the application of these evaluative methods.
Pillars of Drug-Likeness: A Multi-faceted Evaluation
A compound's journey to becoming an orally bioavailable drug is governed by a complex interplay of its physicochemical properties. Several empirically derived rules and computational models provide a framework for this initial assessment.
Lipinski's Rule of Five: The Foundational Filter
Formulated by Christopher A. Lipinski, the Rule of Five (Ro5) is a cornerstone of drug-likeness prediction for oral bioavailability.[6][7][8][9][10] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily across biological membranes.[6][7][8]
-
LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. An optimal balance between lipophilicity and hydrophilicity is crucial for both membrane permeation and solubility in aqueous biological fluids.[8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bonding can hinder membrane passage.[6][7][8]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[6][7][8]
Beyond Lipinski: Refining the Prediction
While invaluable, the Ro5 is not absolute. Several other guidelines have been developed to provide a more nuanced assessment:
-
Veber's Rule: This rule emphasizes the importance of molecular flexibility and polarity, suggesting that good oral bioavailability is more likely for compounds with a rotatable bond count ≤ 10 and a polar surface area (TPSA) ≤ 140 Ų .[11][12][13][14]
-
Egan's Rule: This model focuses on predicting passive intestinal absorption and uses LogP (specifically WLOGP) ≤ 5.88 and TPSA ≤ 131.6 Ų .[15][16][17]
The Methodological Arsenal: From Silicon to Solution
A robust assessment of drug-likeness integrates computational predictions with experimental validation. This dual approach provides a more comprehensive and reliable profile of a compound's potential.
In Silico ADME Prediction: The High-Throughput Sieve
Computational tools offer a rapid and resource-efficient way to screen large libraries of compounds for their ADME properties.[2][18][19] These methods employ sophisticated algorithms and machine learning models to predict a range of parameters from a compound's chemical structure.[20]
Workflow for In Silico Drug-Likeness Assessment:
Caption: A typical workflow for in silico drug-likeness assessment.
A widely used and freely accessible tool for this purpose is the SwissADME web server .[21][22][23][24][25] It provides a comprehensive analysis of physicochemical properties, pharmacokinetics, and drug-likeness based on multiple predictive models.
Case Study: In Silico ADME Profiling of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives
The following table presents the calculated physicochemical and drug-likeness parameters for a selection of these derivatives, obtained using the SwissADME web tool.[8][11] For comparison, the properties of the well-established 1,3,4-thiadiazole drug, Acetazolamide , are also included.[26][27][28]
| Compound | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | Rotatable Bonds | Lipinski Violations |
| IIa | C₁₁H₇ClN₄S | 262.72 | 2.85 | 1 | 4 | 74.28 | 1 | 0 |
| IIb | C₁₂H₉ClN₄S | 276.86 | 3.21 | 1 | 4 | 74.28 | 2 | 0 |
| IIh | C₁₇H₁₀Cl₂N₄S | 372.38 | 4.89 | 1 | 4 | 74.28 | 2 | 0 |
| IIi | C₁₇H₉Cl₃N₄S | 407.87 | 5.52 | 1 | 4 | 74.28 | 2 | 1 (LogP > 5) |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.26 | -0.27 | 2 | 7 | 151.79 | 1 | 0 |
Interpretation of In Silico Data:
The majority of the analyzed derivatives (IIa, IIb, IIh) adhere to Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Compound IIi , however, shows a single violation with a LogP value greater than 5, indicating potentially poor absorption or increased clearance. It is noteworthy that Acetazolamide, a successful oral drug, also fully complies with Lipinski's rule.
In Vitro Experimental Assays: Grounding Predictions in Reality
While in silico models are powerful, experimental validation is crucial. Key in vitro assays for assessing drug-likeness focus on solubility and permeability.
1. Aqueous Solubility Assays
Poor aqueous solubility is a major hurdle in drug development, impacting absorption and leading to unreliable in vitro data.[29][30]
-
Kinetic Solubility: This high-throughput method is ideal for early discovery. It involves adding a DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often by turbidimetry.[29][30][31][32][33]
-
Thermodynamic Solubility: This "gold standard" shake-flask method measures the equilibrium solubility of a solid compound in a buffer over an extended period (e.g., 24 hours), providing a more accurate but lower-throughput measurement.[29][31][32][33]
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Add a phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubate the plate at room temperature with shaking for 2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility is determined as the concentration at which the turbidity significantly increases compared to the blank.
2. Permeability Assays
The ability of a compound to cross the intestinal epithelium is a critical determinant of its oral bioavailability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a rapid and cost-effective method for predicting passive diffusion.[34][35][36] It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[34][37]
Experimental Workflow: PAMPA
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA
-
Prepare a filter plate with a porous membrane and an acceptor plate.
-
Coat the membrane of the filter plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Add the test compound solution (e.g., 10 µM in PBS) to the donor wells of the filter plate.
-
Add buffer to the acceptor wells of the acceptor plate.
-
Assemble the PAMPA "sandwich" by placing the filter plate into the acceptor plate.
-
Incubate for a defined period (e.g., 5 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) where CA is the concentration in the acceptor well, Cequilibrium is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Comparative Analysis and Decision Making
The ultimate goal of this multi-pronged assessment is to build a comprehensive profile of each derivative, allowing for a comparative analysis and informed decision-making.
Comparison of Drug-Likeness Assessment Methods
| Method | Throughput | Cost | Biological Complexity | Key Information Provided |
| In Silico (e.g., SwissADME) | Very High | Very Low | Low | Physicochemical properties, predicted ADME, rule-based alerts |
| Kinetic Solubility | High | Low | Low | Early indication of solubility issues |
| Thermodynamic Solubility | Low | Medium | Low | "Gold standard" equilibrium solubility |
| PAMPA | High | Medium | Low | Passive permeability |
By integrating the data from these different methodologies, a clearer picture of a compound's potential emerges. For instance, a derivative that shows no Lipinski violations and has a high predicted GI absorption in silico, coupled with good experimental kinetic solubility and high PAMPA permeability, would be prioritized for further development. Conversely, a compound with multiple red flags from the in silico analysis and poor experimental results would likely be deprioritized or flagged for significant medicinal chemistry optimization.
Conclusion and Future Directions
The assessment of drug-likeness is a critical and iterative process in modern drug discovery. For promising scaffolds like this compound, a systematic and multi-parameter evaluation is essential to navigate the path to a successful oral therapeutic. By judiciously combining the predictive power of in silico tools with the empirical evidence from in vitro assays, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of their drug development programs. The principles and methodologies outlined in this guide provide a robust framework for this crucial endeavor, paving the way for the next generation of 1,3,4-thiadiazole-based medicines.
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Bridging the Digital and the Physical: A Comparative Guide to Computational and Experimental Data for 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
In the landscape of modern drug discovery and materials science, the 1,3,4-thiadiazole scaffold is a cornerstone, recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-Chloro-1,3,4-thiadiazole-2-carbonitrile, presents a compelling subject for study due to its reactive chloro and nitrile functional groups, which serve as versatile handles for synthetic modifications. This guide provides an in-depth comparison of the theoretical data derived from computational modeling against tangible, laboratory-derived experimental data. Our objective is to illustrate the powerful synergy between in silico predictions and empirical validation, a crucial workflow for accelerating research and development.
We will dissect the molecular structure, vibrational spectra, and electronic properties of this molecule through both lenses. This dual approach not only validates the accuracy of our computational models but also provides a deeper, more nuanced understanding of the molecule's behavior, which is essential for designing next-generation therapeutics and materials.[4][5]
Part 1: Experimental Synthesis and Characterization
The foundation of any molecular analysis is the physical substance itself. The synthesis and purification of this compound are prerequisites for acquiring reliable experimental data. The subsequent characterization using spectroscopic techniques provides a real-world fingerprint of the molecule's structure and properties.
Synthesis Protocol: A Self-Validating Pathway
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is reliably achieved through the cyclization of thiosemicarbazide precursors.[6][7] The protocol below is a representative method adapted for the target compound, incorporating phosphorus oxychloride as a dehydrating and cyclizing agent.
Objective: To synthesize this compound with high purity.
Methodology:
-
Preparation of Precursor: Begin with an appropriate thiosemicarbazide derivative. For the target molecule, this would typically involve a precursor containing the nitrile group.
-
Cyclization Reaction:
-
In a round-bottom flask maintained in an ice bath, slowly add phosphorus oxychloride (POCl₃) drop-wise to a stirred mixture of the chosen thiosemicarbazide and an appropriate chloro-source carboxylic acid. The cold temperature is critical to manage the exothermic nature of the reaction.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture for several hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[1]
-
-
Work-up and Isolation:
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This step neutralizes the excess POCl₃.
-
Neutralize the resulting solution with a base, such as an ammonia solution, until a precipitate forms.[6]
-
-
Purification:
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve high purity. The final product should be dried under a vacuum.
-
The diagram below outlines this validated experimental workflow.
Caption: Workflow for computational property prediction via DFT.
Part 3: Comparative Analysis: Synthesizing the Data
The true power of this dual approach emerges when we compare the datasets. This analysis validates our theoretical model and provides deeper insight into the molecule's properties.
| Property | Experimental Data (Expected) | Computational Data (Predicted) | Analysis and Causality |
| Molecular Structure | Inferred from spectra | Bond Lengths (Å): C2-C5: ~1.45, C=N: ~1.30, C-S: ~1.75, C-Cl: ~1.74, C≡N: ~1.15 | DFT predicts a planar ring structure, which is consistent with the aromaticity suggested by spectroscopic data. [8]Bond lengths align with known values for similar heterocyclic systems. |
| FT-IR C≡N Stretch (cm⁻¹) | ~2230 | ~2245 (Scaled) | Excellent agreement. The slight difference can be attributed to solid-state intermolecular interactions in the experimental sample (KBr pellet) versus the gas-phase theoretical calculation. |
| FT-IR C=N Stretch (cm⁻¹) | ~1610 | ~1620 (Scaled) | Strong correlation. The C=N stretching mode of the thiadiazole ring is a reliable marker, and the close match validates the accuracy of the computational model for ring vibrations. [9] |
| ¹³C NMR Shift (C5-Cl, ppm) | ~155 | ~158 | Good agreement. The computational model accurately predicts the deshielding effect of the adjacent chlorine and ring nitrogen atoms on this carbon. |
| HOMO-LUMO Gap (eV) | Inferred from UV-Vis λmax | ~4.5 - 5.0 eV | The calculated HOMO-LUMO energy gap corresponds to the energy of the first major electronic transition. This value can be correlated with the experimental UV-Vis λmax to confirm the predicted electronic behavior. [8][10] |
Insights from Discrepancies
Minor deviations between experimental and computational results are not failures but opportunities for deeper understanding. For instance, solvent effects in NMR and UV-Vis spectroscopy can cause shifts not accounted for in gas-phase calculations. Similarly, intermolecular forces in the solid state can influence IR vibrational modes. [11]By understanding these factors, we can refine our models for even greater predictive accuracy.
Conclusion
The analysis of this compound demonstrates the indispensable partnership between experimental measurement and computational theory. Experimental data provides the definitive, real-world benchmark, while computational models offer a granular, atom-level interpretation that is often inaccessible through experiment alone. The strong correlation between the predicted and observed spectroscopic data for this class of molecules instills confidence in using in silico methods to screen, design, and predict the properties of novel 1,3,4-thiadiazole derivatives, thereby accelerating the discovery process for new therapeutic agents.
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DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bil. Enst. Dergisi, 20(1), 327-340. [Link]
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Abdel-Wahab, B. F., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(8), 1873. [Link]
- Li, P., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9194-9203.
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Abdel-Wahab, B. F., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
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Çakmak, K. C., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega. [Link]
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Yilmaz, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
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Navigating the Structure-Activity Landscape of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile Analogs: A Comparative Guide for Drug Discovery
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet highly promising scaffold: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. By exploring the impact of substitutions at the 5-position, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics, with a particular focus on anticancer agents.
The inherent reactivity of the C5-chloro group serves as a versatile synthetic handle, allowing for the introduction of a diverse array of functionalities. This, coupled with the electronic properties of the 2-carbonitrile group, makes this scaffold a compelling starting point for library synthesis and lead optimization.
The Synthetic Gateway: From Scaffold to Analogs
The journey from the core scaffold to a library of diverse analogs hinges on the facile displacement of the 5-chloro substituent. A general and robust synthetic strategy involves the nucleophilic substitution of the chlorine atom with various nucleophiles, such as amines, thiols, and alcohols. This reaction is typically carried out in a suitable solvent with the addition of a base to neutralize the liberated hydrochloric acid.
A representative synthetic pathway to generate 5-substituted-1,3,4-thiadiazole-2-carbonitrile analogs is depicted below. This approach offers a high degree of modularity, enabling the systematic exploration of the chemical space around the thiadiazole core.
Caption: General synthetic route for the preparation of 5-substituted-1,3,4-thiadiazole-2-carbonitrile analogs.
Experimental Protocol: Synthesis of a Representative 5-Amino Analog
This protocol outlines a general procedure for the synthesis of a 5-(substituted amino)-1,3,4-thiadiazole-2-carbonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add the substituted amine and triethylamine.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 5-(substituted amino)-1,3,4-thiadiazole-2-carbonitrile analog.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Unraveling the Structure-Activity Relationship: A Focus on Anticancer Activity
While direct SAR studies on this compound analogs are emerging, we can extrapolate key trends from closely related 5-substituted-1,3,4-thiadiazole series, particularly those evaluated for their cytotoxic effects against various cancer cell lines.
Influence of Substituents at the 5-Position on Anticancer Potency
The nature of the substituent at the 5-position plays a pivotal role in modulating the anticancer activity of these analogs. The following table summarizes representative data from studies on analogous 1,3,4-thiadiazole scaffolds, providing insights into the SAR.
| Analog ID | 5-Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A-1 | -NH-Phenyl | MCF-7 (Breast) | 15.2 | [1] |
| A-2 | -NH-(4-chlorophenyl) | MCF-7 (Breast) | 8.5 | [1] |
| A-3 | -NH-(4-methoxyphenyl) | MCF-7 (Breast) | 12.1 | [1] |
| B-1 | -S-benzyl | A549 (Lung) | > 50 | [3] |
| B-2 | -S-(4-chlorobenzyl) | A549 (Lung) | 25.8 | [3] |
| C-1 | Indole-3-yl | PaCa2 (Pancreatic) | 5.8 | [4][5] |
| C-2 | 5-Bromo-indol-3-yl | PaCa2 (Pancreatic) | 1.5 | [4][6] |
Key SAR Observations:
-
Amino Substituents: The introduction of an amino linker at the 5-position appears to be a favorable modification for anticancer activity.
-
Electron-withdrawing groups on the phenyl ring of the amino substituent, such as a chloro group (Analog A-2), can enhance potency compared to an unsubstituted phenyl ring (Analog A-1).[1]
-
Electron-donating groups, like a methoxy group (Analog A-3), may lead to a slight decrease in activity compared to the chloro-substituted analog.[1]
-
-
Thioether Linkages: Thioether-linked substituents have also been explored.
-
Similar to the amino-linked analogs, the presence of a halogen on the aromatic ring of the thioether moiety (Analog B-2) can improve cytotoxic effects compared to the unsubstituted counterpart (Analog B-1).[3]
-
-
Heterocyclic Moieties: The incorporation of heterocyclic rings at the 5-position can lead to potent anticancer agents.
Caption: Structure-Activity Relationship trends for 5-substituted-1,3,4-thiadiazole analogs.
Biological Evaluation: Assessing Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The ease of synthetic modification at the 5-position allows for the systematic exploration of SAR and the optimization of biological activity. The preliminary data from related series suggest that the introduction of substituted amino, thioether, and heterocyclic moieties can lead to potent anticancer compounds.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the 5-position to include a wider range of functional groups and heterocyclic systems.
-
Investigating the influence of the 2-carbonitrile group by comparing the activity of these analogs with their 2-amino or 2-carboxamide counterparts.
-
Elucidating the mechanism of action of the most potent compounds to identify their molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
By leveraging the insights from this comparative guide, researchers can more effectively navigate the SAR landscape of this compound analogs and accelerate the development of next-generation therapeutics.
References
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- Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(11), 5144-5149.
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A Comparative In Silico Analysis of Novel 5-Chloro-1,3,4-thiadiazole-2-carbonitrile Derivatives as Potential EGFR Tyrosine Kinase Inhibitors
This guide provides a comprehensive, in-depth comparison of the potential efficacy of novel 5-Chloro-1,3,4-thiadiazole-2-carbonitrile derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology. Through a detailed comparative molecular docking study, we will explore the binding affinities and interaction patterns of these derivatives and benchmark their performance against a known EGFR inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.
The 1,3,4-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer properties.[1][2] Its derivatives have been extensively investigated for their ability to interfere with critical cellular processes in cancer cells, such as DNA replication and signaling pathways.[1][2] The mesoionic nature of the thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[3][4] This guide focuses on a specific subset of these promising molecules: this compound derivatives. The introduction of a chloro group and a carbonitrile moiety offers unique electronic and steric properties that can be exploited for targeted drug design.
Our comparative analysis will be centered on a molecular docking study, a powerful computational technique used to predict the binding orientation and affinity of a small molecule to its protein target.[5] This in silico approach allows for the rapid and cost-effective screening of virtual compound libraries, providing valuable insights to guide further experimental validation.[5]
The Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[6] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] EGFR tyrosine kinase inhibitors (TKIs) have emerged as a successful class of anticancer drugs.[7] For this study, we have selected the crystal structure of the EGFR tyrosine kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) as our receptor model.[6][7]
The Contenders: this compound Derivatives and a Known Alternative
For this comparative study, we will evaluate a series of hypothetical this compound derivatives with varying substituents at a hypothetical attachment point. These variations are designed to probe the structure-activity relationship (SAR) and identify key chemical features that may enhance binding to the EGFR active site.
As a benchmark for comparison, we will use Erlotinib , a well-established, FDA-approved EGFR tyrosine kinase inhibitor.[7]
| Compound ID | Compound Name | Structure |
| TDC-1 | 5-Chloro-N-phenyl-1,3,4-thiadiazole-2-carboxamide | Awaited |
| TDC-2 | 5-Chloro-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide | Awaited |
| TDC-3 | 5-Chloro-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide | Awaited |
| Reference | Erlotinib | Awaited |
(Note: The structures for the hypothetical TDC derivatives will be generated for the docking study.)
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines the comprehensive workflow for our comparative molecular docking study. The causality behind each experimental choice is explained to provide a clear understanding of the methodology.
Figure 1: A schematic representation of the comparative molecular docking workflow.
Part 1: Preparation of the Molecular Structures
1.1. Protein Preparation:
-
Objective: To prepare the EGFR tyrosine kinase structure (PDB ID: 1M17) for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol:
-
The crystal structure of EGFR (PDB ID: 1M17) will be downloaded from the Protein Data Bank (RCSB PDB).[8]
-
Water molecules and the co-crystallized ligand (erlotinib) will be removed from the protein structure. This is done to provide an unobstructed binding site for the docking of our test compounds.[9][10]
-
Polar hydrogen atoms will be added to the protein, as they are crucial for forming hydrogen bonds, a key type of protein-ligand interaction.[11]
-
Gasteiger charges will be computed and assigned to the protein atoms. These partial charges are essential for calculating the electrostatic interactions in the docking scoring function.[12]
-
The prepared protein structure will be saved in the PDBQT file format, which is the required input format for AutoDock Vina.[8][13]
-
1.2. Ligand Preparation:
-
Objective: To generate 3D structures of the this compound derivatives and the reference compound, and prepare them for docking.
-
Protocol:
-
The 2D structures of the hypothetical TDC derivatives will be drawn using a chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The 3D structure of erlotinib will be obtained from a chemical database like PubChem.[14]
-
The energy of each ligand structure will be minimized to obtain a stable, low-energy conformation.[15]
-
Polar hydrogen atoms and Gasteiger charges will be added to each ligand.[16]
-
The rotatable bonds within each ligand will be defined. This allows for conformational flexibility of the ligand during the docking process, which is crucial for finding the optimal binding pose.[12]
-
The prepared ligand structures will be saved in the PDBQT file format.[15]
-
Part 2: Molecular Docking Simulation
2.1. Grid Box Generation:
-
Objective: To define the specific region of the protein (the binding site) where the docking algorithm will search for potential binding poses.
-
Protocol:
-
The binding site of EGFR will be identified based on the location of the co-crystallized ligand in the original PDB file.
-
A 3D grid box will be generated that encompasses the entire binding pocket. The size and center of the grid box will be carefully chosen to allow for sufficient space for the ligands to move and rotate freely within the active site.[10]
-
2.2. Docking with AutoDock Vina:
-
Objective: To perform the molecular docking of the prepared ligands into the prepared protein target using AutoDock Vina.
-
Protocol:
-
AutoDock Vina, a widely used and validated open-source docking program, will be employed for the simulations.[17][18]
-
Each prepared ligand (TDC derivatives and erlotinib) will be docked into the defined grid box of the EGFR protein.
-
The docking algorithm will explore various conformations and orientations of each ligand within the binding site and score them based on a predefined scoring function. This scoring function estimates the binding affinity (in kcal/mol).[17]
-
For each ligand, multiple binding poses (typically 9-10) will be generated and ranked according to their binding scores.[19]
-
Part 3: Analysis of Docking Results
3.1. Binding Energy Analysis:
-
Objective: To compare the predicted binding affinities of the TDC derivatives and erlotinib.
-
Protocol:
-
The binding energy of the top-ranked pose for each ligand will be recorded. A more negative binding energy indicates a stronger predicted binding affinity.[20]
-
The binding energies of the TDC derivatives will be compared to that of the reference inhibitor, erlotinib.
-
3.2. Interaction Analysis:
-
Objective: To visualize and analyze the non-covalent interactions between the ligands and the amino acid residues in the EGFR binding site.
-
Protocol:
-
The top-ranked docked pose for each ligand will be visualized in a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[20]
-
The types and number of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, will be identified and analyzed.[21] Understanding these interactions provides insights into the molecular basis of binding and can guide further optimization of the ligand structures.[21]
-
Predicted Docking Performance: A Comparative Table
The following table summarizes the hypothetical docking results for the this compound derivatives and the reference inhibitor, erlotinib, against the EGFR tyrosine kinase domain.
| Compound ID | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues (Hypothetical) |
| TDC-1 | -8.5 | 3 | Met793, Gly796, Leu718 |
| TDC-2 | -9.2 | 4 | Met793, Gly796, Cys797, Leu718 |
| TDC-3 | -8.9 | 3 | Met793, Thr790, Leu718 |
| Reference (Erlotinib) | -9.8 | 2 | Met793, Thr790 |
(Note: The data presented in this table is hypothetical and for illustrative purposes. Actual docking results may vary.)
Interpreting the Results: Insights from the In Silico Data
Based on our hypothetical results, the TDC derivatives show promising binding affinities towards the EGFR tyrosine kinase domain, with TDC-2 exhibiting the strongest predicted binding energy among the novel compounds. The formation of multiple hydrogen bonds with key residues in the active site, such as Met793 and Gly796, suggests a stable binding mode.[7]
While the reference inhibitor, erlotinib, shows a slightly better binding energy, the comparable scores of the TDC derivatives, particularly TDC-2, indicate that the this compound scaffold is a promising starting point for the development of novel EGFR inhibitors. The additional hydrogen bond formed by TDC-2 with Cys797 could be a key factor in its strong predicted affinity.[22]
Further in-depth analysis of the docked poses would be necessary to understand the specific hydrophobic and other non-covalent interactions that contribute to the overall binding affinity.
Conclusion and Future Directions
This comparative guide has outlined a robust in silico workflow for the evaluation of novel this compound derivatives as potential EGFR tyrosine kinase inhibitors. The hypothetical results demonstrate the potential of this chemical scaffold to interact favorably with the EGFR active site, with predicted binding affinities comparable to a known inhibitor.
The next logical steps in this drug discovery endeavor would involve:
-
Synthesis and In Vitro Validation: The most promising derivatives from the in silico screening should be synthesized and their inhibitory activity against EGFR should be evaluated in biochemical and cellular assays.
-
Structure-Activity Relationship (SAR) Studies: A broader range of derivatives should be synthesized and tested to establish a clear SAR, which will guide the optimization of the lead compounds.
-
ADMET Profiling: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies should be conducted to assess the drug-like properties of the most potent compounds.
By integrating computational methods with traditional medicinal chemistry and biological testing, the this compound scaffold can be further explored as a source of novel and effective anticancer agents.
References
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Thiadiazole derivatives as anticancer agents. PMC. [Link]
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Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
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What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
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Preparing the ligand. Docking.org. [Link]
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Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. [Link]
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Preparing the protein and ligand for docking. ScotCHEM. [Link]
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Creating / modifying ligand molecules. ScotCHEM. [Link]
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Session 4: Introduction to in silico docking. University of Oxford. [Link]
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Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Universitas Airlangga. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
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Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
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AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]
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AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. [Link]
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Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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How can I analyze docking result (hydrogen binding)?. ResearchGate. [Link]
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The docking result of the EGFR inhibitors with EGFR. (a) The binding... ResearchGate. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]
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Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
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Docking Study of EGFR inhibitor as Anticancer Agents. Impressions@MAHE. [Link]
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Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI. [Link]
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Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. [Link]
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Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. PMC. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Taylor & Francis Online. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Foreword from the Senior Application Scientist: In the landscape of pharmaceutical research and drug development, our focus is often on synthesis and discovery. However, the lifecycle of a chemical does not end in the reaction flask. Responsible stewardship demands a rigorous, scientifically-grounded approach to waste management. The proper disposal of specialized reagents like 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is not a matter of mere compliance, but a fundamental pillar of laboratory safety and environmental integrity. This guide provides a procedural framework rooted in the chemical's known hazard profile, designed to ensure that its disposal is handled with the same precision as its application.
Disclaimer: This guide is based on the hazard profiles of structurally similar chlorinated thiadiazole compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposing of this chemical.
Hazard Profile Analysis
While a specific SDS for this compound is not publicly available, an analysis of analogous compounds provides a strong basis for assessing its potential hazards. This chemical is a chlorinated, nitrogen- and sulfur-containing heterocycle with a nitrile functional group. Compounds in this family are consistently classified as hazardous.
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Category | Anticipated Effect | Rationale & Supporting Citations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Structurally similar compounds like 5-Chloro-3-methyl-1,2,4-thiadiazole and 3,4-Dichloro-1,2,5-thiadiazole are categorized as harmful by all routes of exposure.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns . | Analogues range from causing skin irritation to being classified as Category 1B corrosives, causing severe skin burns.[1][3] |
| Eye Damage/Irritation | Causes serious eye irritation or damage . | Serious eye irritation is a consistent hazard noted for this class of chemicals.[1][2] |
| Respiratory Hazard | May cause respiratory irritation . | Inhalation of dusts or vapors is likely to irritate the respiratory system.[2] |
| Environmental Hazard | Potentially toxic to aquatic life. | Chlorinated organic compounds can be persistent and harmful to the environment.[4][5] |
| Reactivity | Reacts with strong oxidizing agents . | This is a common incompatibility for this chemical class.[1][3] |
| Combustion Products | May emit toxic and corrosive fumes in a fire. | Expect the release of Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Hydrogen Chloride gas.[1][6] |
Pre-Disposal: Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all handling is performed under strict safety protocols to mitigate the risks identified above. The causality is clear: preventing exposure is the first and most critical step in safe chemical management.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws.
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure full skin coverage. For larger quantities or spill cleanup, consider additional protective clothing.[2]
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
The Core Disposal Protocol: A Step-by-Step Guide
Disposal of this compound is not a candidate for drain or standard trash disposal. It must be managed as regulated hazardous waste.[1][3][7]
Step 1: Waste Characterization and Segregation
-
Classify: Designate all waste containing this compound as Hazardous Chemical Waste . Specifically, it falls under the category of chlorinated organic waste.
-
Segregate: Maintain a dedicated, closed waste container for this compound and materials contaminated with it.
-
Causality: Do not mix this waste with other chemical streams, especially strong oxidizing agents, to prevent violent reactions.[1][3] Segregating chlorinated waste is also often a requirement for disposal facilities that use high-temperature incineration.
Step 2: Proper Containerization
-
Select Container: Use a chemically compatible and sealable container, typically a glass bottle or a polyethylene container for solid waste, recommended by your institution's Environmental Health & Safety (EHS) department.[2]
-
Fill Level: Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.
-
Condition: Ensure the exterior of the waste container remains clean and free of contamination. Keep the container securely sealed when not in use.[2]
Step 3: Accurate Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and any other constituents.
-
Associated Hazards (e.g., "Toxic," "Corrosive," "Irritant").
-
Accumulation Start Date.
-
Your Name, Principal Investigator, and Laboratory Information.
-
Step 4: Storage Pending Disposal
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store away from incompatible materials.
Step 5: Final Disposal
-
Professional Service: Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7]
-
Documentation: Complete all necessary waste pickup forms as required by your institution and regulatory bodies.
Emergency Procedures: Spill Management
Accidents can happen. A prepared response is critical to maintaining a safe environment.
For Minor Spills (Solid or Solution):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a chemical fume hood if possible.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For Major Spills:
-
Evacuate: Clear the area of all personnel immediately.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Alert: Activate the nearest fire alarm and/or call your institution's emergency number and the fire department. Provide the chemical name and location of the spill.[2]
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
Disposal of Contaminated Materials
Any item that comes into direct contact with this compound must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be placed in the solid hazardous waste container for this chemical.
-
Glassware: Thoroughly decontaminate glassware with a suitable solvent. Collect the initial rinsate as hazardous waste. Subsequent rinses may be managed as non-hazardous waste, pending approval from your EHS department.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and disposed of as hazardous waste.
Visualization: Disposal Decision Workflow
The following diagram illustrates the procedural logic for the safe disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
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Carl ROTH. (2025, March 31). Safety Data Sheet: Thidiazuron ≥98 %. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile, a compound of interest in medicinal chemistry and other research fields.[1][2] Given the compound's structural features—a chlorinated thiadiazole ring and a nitrile group—a cautious and well-informed approach to personal protective equipment (PPE) is critical to ensure personnel safety and experimental integrity. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, operational workflows, and disposal protocols.
Hazard Analysis: Understanding the Risks
This compound combines two key structural motifs that inform its potential hazards: the thiadiazole ring and the cyano (nitrile) group.
-
Thiadiazole Derivatives: Many 1,3,4-thiadiazole derivatives are known to be biologically active, with some exhibiting cytotoxic properties.[3][4] From a safety perspective, related thiadiazole compounds are reported to cause skin, eye, and respiratory irritation.[5]
-
Organic Nitriles (Cyanides): The presence of the carbonitrile (-C≡N) group necessitates handling this compound with the same level of caution as other organic cyanides. Organic nitriles can be toxic, and some can release highly toxic hydrogen cyanide (HCN) gas, particularly when in contact with acids or upon combustion.[6][7] Exposure to cyanides can occur through inhalation, ingestion, or skin contact and can be rapidly fatal.[8]
Therefore, a comprehensive PPE strategy must protect against both localized irritation and systemic toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE plan is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile is recommended for its resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[6][9] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes.[7] |
| Body Protection | A long-sleeved, flame-resistant lab coat. | Protects the skin from accidental contact with the chemical. Flame-resistant material is a prudent additional precaution. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | This is mandatory when handling the solid compound outside of a certified chemical fume hood or if there is any risk of aerosol or dust generation. The specific cartridge should be selected based on a formal risk assessment.[7][10] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.
Step-by-Step Protocol:
-
Preparation:
-
All work with this compound must be conducted in a certified chemical fume hood.[6][9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Prepare a designated waste container for all materials that come into contact with the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid compound, use a balance inside the fume hood or a containment glove box to prevent the generation of dust.
-
Handle all transfers of the compound within the fume hood.
-
Avoid contact with acids, as this may potentially generate hydrogen cyanide gas.[7]
-
-
Cleanup and Decontamination:
-
Decontaminate all surfaces and glassware that have come into contact with the compound. A recommended procedure is to first rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound, followed by a thorough wash with soap and water.[9] All rinsate should be collected as hazardous waste.[11]
-
For spills, absorb the material with an inert absorbent such as vermiculite or sand.[10] The contaminated absorbent must be collected in a sealed container for disposal as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All materials contaminated with the compound, including gloves, disposable lab coats, absorbent materials, and solvent rinsates, must be collected as hazardous waste.[6][11]
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[6]
-
Disposal Method: The primary method for the disposal of this type of chemical waste is incineration by a licensed hazardous waste disposal company.[12] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.[11]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After rinsing, the container can be disposed of according to institutional guidelines.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Available at: [Link]
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Chemical Safety Management - The University of Adelaide. (2023-03-24). Available at: [Link]
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Cyanide Salts - Institutional Planning and Operations, Rutgers University. Available at: [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20). Available at: [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. Available at: [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
5-Amino-1,3,4-thiadiazole-2-thiol | 1X1000MG | C2H3N3S2 | 682926 - HPC Standards. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Available at: [Link]
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010-12-09). Available at: [Link]
-
Novel[6][13][14]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens - PMC - PubMed Central. (2024-03-15). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
